FSL-1
Description
Properties
IUPAC Name |
(3S)-4-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[2-[[(2R)-2-amino-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]propanoyl]amino]acetyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H140N14O18S/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-44-74(103)115-56-62(116-75(104)45-31-26-24-22-20-18-16-14-12-10-8-6-4-2)57-117-58-63(87)76(105)89-54-72(100)91-67(52-73(101)102)83(112)98-49-37-43-71(98)81(110)92-64(40-32-34-46-85)77(106)94-66(51-61-53-88-59-90-61)82(111)97-48-36-42-70(97)80(109)93-65(41-33-35-47-86)78(107)96-69(55-99)79(108)95-68(84(113)114)50-60-38-28-27-29-39-60/h27-29,38-39,53,59,62-71,99H,3-26,30-37,40-52,54-58,85-87H2,1-2H3,(H,88,90)(H,89,105)(H,91,100)(H,92,110)(H,93,109)(H,94,106)(H,95,108)(H,96,107)(H,101,102)(H,113,114)/t62?,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJLLNHELGKSNA-YWKNMTRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H140N14O18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1666.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322455-70-9 | |
| Record name | FSL-1 lipoprotein, synthetic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0322455709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
FSL-1 mechanism of action in innate immunity
An In-depth Technical Guide on the FSL-1 Mechanism of Action in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast-stimulating lipopeptide-1 (this compound) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium that has emerged as a potent and specific agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1][2] As a key pathogen-associated molecular pattern (PAMP), this compound triggers a well-defined intracellular signaling cascade, culminating in the activation of critical transcription factors and the subsequent expression of a wide array of pro-inflammatory mediators. This guide provides a comprehensive technical overview of the this compound mechanism of action, detailing the molecular signaling pathways, cellular responses, and relevant experimental methodologies. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for research and therapeutic development.
This compound: Structure and Recognition
This compound is a synthetic lipopeptide with the sequence Pam2CGDPKHPKSF, mimicking the N-terminal structure of a 44-kDa lipoprotein from M. salivarium.[2] Its immunostimulatory activity is conferred by the S-(2,3-bispalmitoyloxypropyl)-cysteine (Pam2Cys) lipid moiety, a diacylated structure that is specifically recognized by the TLR2/TLR6 heterodimer on the surface of various innate immune cells, including macrophages, monocytes, and dendritic cells.[1] This recognition is a critical first step in initiating the host's innate immune response to mycoplasmal infections.
The this compound Signaling Cascade
The binding of this compound to the TLR2/TLR6 complex initiates a canonical MyD88-dependent signaling pathway, which is central to the innate immune response triggered by many microbial components.[3]
2.1. Adaptor Protein Recruitment Upon ligand binding, a conformational change in the TLR2/TLR6 heterodimer leads to the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, MyD88 adapter-like (Mal), also known as TIRAP.[4][5] Mal acts as a sorting or bridging adaptor, facilitating the subsequent recruitment of the primary adaptor protein, Myeloid Differentiation Factor 88 (MyD88), to the receptor complex.[4][5][6]
2.2. Myddosome Formation and Downstream Activation MyD88 recruits IL-1 receptor-associated kinase 4 (IRAK4), which then phosphorylates and activates IRAK1.[7][8] These components, along with others, form a signaling complex known as the Myddosome. Activated IRAK1 subsequently interacts with TNF receptor-associated factor 6 (TRAF6), a key E3 ubiquitin ligase.[7][8] This interaction leads to the activation of TGF-β-activated kinase 1 (TAK1).[9]
2.3. Activation of NF-κB and MAPK Pathways The activated TAK1 complex serves as a crucial node, bifurcating the signal to two major downstream pathways:
-
NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[9] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the nuclear factor-κB (NF-κB) transcription factor (typically the p50/p65 heterodimer) to translocate into the nucleus.[9][10][11]
-
MAPK Pathways: TAK1 also initiates the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[9][12][13] These kinases, in turn, phosphorylate and activate other transcription factors, such as Activator Protein-1 (AP-1).
The nuclear translocation of NF-κB and AP-1 leads to the coordinated transcription of a broad range of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators.
Caption: this compound Signaling Pathway via TLR2/TLR6.
Cellular and Physiological Outcomes
The activation of NF-κB and MAPK pathways by this compound culminates in a robust pro-inflammatory response characterized by:
-
Cytokine and Chemokine Production: this compound stimulation induces the secretion of numerous cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1α (IL-1α), IL-6, and IL-10.[1][12][14] It also triggers the production of chemokines like IL-8 and Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for recruiting immune cells to sites of infection.[2][15][16]
-
Upregulation of Cell Surface Molecules: this compound upregulates the expression of co-stimulatory molecules, such as B7.2 (CD86), on B cells and other antigen-presenting cells, enhancing their ability to activate T cells.[12]
-
Induction of Inflammatory Enzymes: The signaling cascade can lead to the production of enzymes like matrix metalloproteinase-9 (MMP-9), which is involved in tissue remodeling during inflammation.[3]
-
Host Defense and Therapeutic Potential: this compound has been shown to enhance host resistance to viral infections, such as Herpes Simplex Virus 2 (HSV-2).[17] Furthermore, it can mitigate radiation-induced hematopoietic injury by promoting the recovery of hematopoietic progenitor cells, highlighting its potential as a medical countermeasure.[3][18]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound's effects. These values can vary based on cell type, experimental conditions, and assay sensitivity.
Table 1: this compound Working Concentrations in In Vitro Assays
| Cell Type | Assay | Effective Concentration | Reference |
| THP-1 (Monocytic) | IL-1α Secretion | 100 ng/mL | [1] |
| Murine Spleen Cells | Cytokine Production (TNF-α, IL-6) | 100 ng/mL | [12][19] |
| HEK293 (TLR2/6 transfected) | NF-κB Activation | 10 - 100 nM | [14] |
| Odontoblast-like Cells | TLR2 Gene Expression | 0.01 - 10 µg/mL | [20] |
| Bovine Neutrophils | Functional Assays | Not specified, but used | [21] |
Table 2: this compound Induced Cytokine Production
| Cell Type | Cytokine | Fold Induction / Amount | Conditions | Reference |
| Murine Spleen Cells | IL-6 | ~3000 pg/mL | 100 ng/mL this compound, 48h | [12] |
| Murine Spleen Cells | IL-10 | ~800 pg/mL | 100 ng/mL this compound, 48h | [12] |
| Murine Spleen Cells | TNF-α | ~2000 pg/mL | 100 ng/mL this compound, 48h | [12] |
| THP-1 Cells (27OHChol pre-treated) | IL-1α | > 100 pg/mL | 100 ng/mL this compound, 24h | [1] |
Key Experimental Protocols
Investigating the this compound mechanism of action involves a range of standard immunological and cell biology techniques.
5.1. Cell Culture and Stimulation
-
Cell Lines: Human monocytic THP-1 cells are commonly used.[1][22] For specific pathway analysis, HEK293 cells are often transfected to express TLR2 and TLR6.[14]
-
Primary Cells: Primary murine splenocytes or bone marrow-derived macrophages are frequently used to study responses in a more physiologically relevant context.[12]
-
Stimulation: Cells are typically seeded in 12- or 24-well plates. This compound is reconstituted in endotoxin-free water or DMSO and added to the cell culture medium at final concentrations ranging from 10 ng/mL to 1 µg/mL.[14] Incubation times vary from minutes (for signaling protein phosphorylation) to 24-48 hours (for cytokine secretion).[9][12]
5.2. Cytokine Production Analysis (ELISA)
-
Sample Collection: After stimulating cells with this compound for a specified period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: A specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-8).[22]
-
Detection: The assay relies on a specific capture antibody, a biotinylated detection antibody, a streptavidin-HRP conjugate, and a colorimetric substrate. The optical density is read on a plate reader, and concentrations are calculated based on a standard curve.
Caption: Experimental Workflow for Cytokine Profiling by ELISA.
5.3. Analysis of Signaling Pathways (Western Blot)
-
Cell Lysis: Cells are stimulated with this compound for short durations (e.g., 0, 15, 30, 60 minutes). After treatment, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated overnight with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-p38, anti-phospho-JNK) or total proteins as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Caption: Experimental Workflow for Western Blot Analysis.
Conclusion
This compound is a powerful tool for studying innate immunity, acting as a specific and potent activator of the TLR2/TLR6 signaling pathway. Its mechanism of action involves a well-conserved cascade utilizing Mal, MyD88, IRAKs, and TRAF6 to activate the master transcription factors NF-κB and AP-1. The resulting cellular response, characterized by the robust production of cytokines and chemokines, is fundamental to the host's ability to recognize and combat bacterial pathogens. A thorough understanding of this pathway is critical for researchers in immunology and for professionals developing novel vaccine adjuvants, immunomodulators, and therapeutics targeting inflammatory diseases.
References
- 1. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Mal and MyD88: adapter proteins involved in signal transduction by Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB activation by the Toll-IL-1 receptor domain protein MyD88 adapter-like is regulated by caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 7. Protein kinase D1 is essential for MyD88-dependent TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MyD88 is an adaptor protein in the hToll/IL-1 receptor family signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. regulation-of-nf-b-activation-by-map-kinase-cascades - Ask this paper | Bohrium [bohrium.com]
- 14. adipogen.com [adipogen.com]
- 15. Frontiers | Diverse Control Mechanisms of the Interleukin-1 Cytokine Family [frontiersin.org]
- 16. Frontiers | The Immunological Impact of IL-1 Family Cytokines on the Epidermal Barrier [frontiersin.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The TLR2/TLR6 ligand this compound mitigates radiation-induced hematopoietic injury in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and this compound in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Genesis of an Immunostimulant: A Technical Guide to the Origin and Discovery of Fibroblast-Stimulating Lipopeptide-1 (FSL-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast-stimulating lipopeptide-1 (FSL-1) is a synthetic diacylated lipopeptide that has emerged as a significant tool in immunology and drug development. Its ability to potently activate the innate immune system through a specific Toll-like receptor (TLR) heterodimer has made it a subject of intense research. This technical guide provides an in-depth exploration of the origin, discovery, and fundamental signaling mechanisms of this compound, tailored for professionals in the fields of life sciences and drug discovery.
Origin and Discovery
Uncovering the Source: Mycoplasma salivarium
The journey to discovering this compound began with investigations into the inflammatory potential of Mycoplasma salivarium, a bacterium commonly found in the human oral cavity.[1] While often a commensal organism, under certain conditions, it has been associated with periodontal disease and other inflammatory conditions.[1] Researchers hypothesized that specific components of this bacterium were responsible for triggering inflammatory responses in host cells.
The Initial Breakthrough: A 44-kDa Lipoprotein
In a pivotal study, Shibata K.I. and colleagues in 2000 identified a 44-kDa membrane-bound lipoprotein from Mycoplasma salivarium as a key molecule responsible for inducing the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of normal human gingival fibroblasts.[2] ICAM-1 is a critical adhesion molecule involved in the recruitment of immune cells to sites of inflammation. This finding directly linked a specific mycoplasmal component to a cellular inflammatory response.
Synthesis and Identification of this compound
To pinpoint the exact active component of the 44-kDa lipoprotein, the researchers synthesized a lipopeptide corresponding to its N-terminus. This synthetic lipopeptide, named Fibroblast-Stimulating Lipopeptide-1 (this compound), was shown to possess the same ability to induce ICAM-1 expression as the native lipoprotein.[2] The chemical structure of this compound is a diacylated lipopeptide with the amino acid sequence Pam2CGDPKHPKSF.[3]
Mechanism of Action: TLR2/TLR6 Recognition
Subsequent research elucidated the precise mechanism by which this compound exerts its immunostimulatory effects. It was discovered that this compound is recognized by a specific heterodimer of Toll-like receptors (TLRs), namely TLR2 and TLR6.[2] This recognition is a key event in the initiation of the innate immune response to diacylated lipoproteins, which are characteristic of mycoplasma and other bacteria.[4][5]
The interaction of this compound with the TLR2/TLR6 complex triggers a downstream signaling cascade. This process is dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][4] The recruitment of MyD88 initiates a series of phosphorylation events that ultimately lead to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes.
Quantitative Data Summary
The biological activity of this compound has been quantified in various experimental systems. The following tables summarize key quantitative data from published studies.
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| THP-1 (human monocytic cell line) | TNF-α production | 1 - 100 nM | Dose-dependent increase in TNF-α secretion. | [6] |
| Human Gingival Fibroblasts | ICAM-1 Expression | Not specified | Upregulation of ICAM-1. | |
| Bone Marrow-Derived Dendritic Cells (mouse) | TNF-α and IL-12 production | Not specified | Induction of TNF-α and IL-12. | [7] |
| Spleen Cells (mouse) | TNF-α, IL-6, IL-10 production | 1, 10, 100 ng/mL | TLR2-dependent production of cytokines. | [8] |
| In Vivo Model (Mouse) | Parameter Measured | This compound Administration | Observed Effect | Reference |
| BALB/c mice | Antigen-specific IgG production | Co-administered with hen egg lysozyme | Enhanced generation of IgG antibodies. | [8] |
Experimental Protocols
Extraction of Lipoproteins from Mycoplasma salivarium (Triton X-114 Phase Partitioning)
This method is used to isolate lipoproteins from the bacterial membrane.
-
Cell Lysis: Mycoplasma salivarium cells are harvested and resuspended in a lysis buffer containing Triton X-114 at 4°C.
-
Solubilization: The cell suspension is incubated at 4°C with gentle agitation to allow the detergent to solubilize the membrane proteins.
-
Phase Separation: The temperature of the suspension is raised to 37°C, causing the Triton X-114 to separate into an aqueous phase and a detergent-rich phase containing the lipoproteins.
-
Protein Precipitation: The lipoproteins are precipitated from the detergent phase using cold acetone or ethanol.
-
Purification: The precipitated lipoproteins are washed and can be further purified using techniques like gel electrophoresis.[9]
Synthesis of this compound
This compound is chemically synthesized using solid-phase peptide synthesis methods. The Pam2Cys (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-L-cysteine) moiety is first synthesized and then coupled to the N-terminus of the peptide sequence (GDPKHPKSF) on a solid support resin. The final product is cleaved from the resin, purified by high-performance liquid chromatography (HPLC), and its identity is confirmed by mass spectrometry.[8][10]
Cell Stimulation and ICAM-1 Expression Assay
This protocol is based on the initial discovery experiments.
-
Cell Culture: Normal human gingival fibroblasts are cultured in appropriate media until they reach confluence.
-
Stimulation: The cells are then incubated with this compound at various concentrations for a specified period (e.g., 24 hours).
-
Staining: After stimulation, the cells are washed and incubated with a primary antibody specific for human ICAM-1. This is followed by incubation with a fluorescently labeled secondary antibody.
-
Analysis: The expression of ICAM-1 on the cell surface is quantified using flow cytometry or fluorescence microscopy.
NF-κB Activation Reporter Assay
This assay is used to demonstrate the activation of the NF-κB signaling pathway.
-
Transfection: A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element is transfected into a suitable cell line (e.g., HEK293 cells). A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.
-
Co-transfection with TLRs: Plasmids expressing human TLR2 and TLR6 are also co-transfected to ensure the presence of the this compound receptor complex.
-
Stimulation: The transfected cells are stimulated with this compound for a defined period.
-
Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. An increase in firefly luciferase activity (normalized to Renilla luciferase) indicates the activation of NF-κB.[6][11]
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway via TLR2/TLR6.
Experimental Workflow for this compound Stimulation
Caption: A typical workflow for studying this compound effects on cells.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Mycoplasma lipoproteins and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. The synthetic analogue of mycoplasmal lipoprotein this compound induces dendritic cell maturation through Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Acylation State of Surface Lipoproteins of Mollicute Acholeplasma laidlawii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relationship between structures and biological activities of mycoplasmal diacylated lipopeptides and their recognition by toll-like receptors 2 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of FSL-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSL-1, or Fibroblast-stimulating lipopeptide-1, is a synthetic diacylated lipopeptide derived from a 44-kDa lipoprotein of Mycoplasma salivarium. It is a potent agonist of the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, playing a crucial role in the innate immune response. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis, purification, and functional characterization.
This compound Structure and Chemical Properties
This compound consists of a diacylated cysteine residue linked to a specific peptide sequence. The lipid moiety, S-(2,3-bis(palmitoyloxy)propyl)cysteine (Pam2Cys), is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Peptide Sequence | Pam2CGDPKHPKSF | [1] |
| Full Chemical Name | S-(2,3-bis(palmitoyloxy)propyl)-L-cysteinyl-glycyl-L-aspartyl-L-prolyl-L-lysyl-L-histidyl-L-prolyl-L-lysyl-L-seryl-L-phenylalanine | [2] |
| Molecular Formula | C₈₄H₁₄₀N₁₄O₁₈S | [1] |
| Molecular Weight | 1666.2 g/mol | [1] |
| CAS Number | 322455-70-9 | [1] |
| Appearance | Lyophilized powder | [1] |
| Solubility | Soluble in water (up to 10 mg/ml) and DMSO (up to 100 mg/mL). | [1][3] |
| Purity | Typically >95% as determined by HPLC | |
| Working Concentration | 10 pg/ml - 100 ng/ml for in vitro assays | [1] |
Biological Activity: The this compound Signaling Pathway
This compound is recognized by the heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) on the surface of various immune cells. This recognition triggers a MyD88-dependent intracellular signaling cascade, culminating in the activation of the transcription factors NF-κB and AP-1. These transcription factors then induce the expression of a wide range of pro-inflammatory cytokines, chemokines, and other immune mediators.[1][4]
This compound signaling pathway via TLR2/TLR6.
Experimental Protocols
Synthesis of this compound (Pam2CGDPKHPKSF)
The synthesis of this compound is achieved through a combination of solid-phase peptide synthesis (SPPS) for the peptide backbone and the conjugation of the Pam2Cys lipid moiety.
1. Solid-Phase Peptide Synthesis (SPPS) of the Peptide Backbone (GDPKHPKSF)
-
Method: Fmoc/tBu solid-phase peptide synthesis.
-
Resin: Rink Amide resin is a suitable choice for generating a C-terminal amide.
-
Protocol:
-
Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Phe-OH) to the resin using a coupling agent such as HBTU/HOBt or DIC/Oxyma in DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Lys(Boc), Pro, His(Trt), Lys(Boc), Pro, Asp(OtBu), Gly).
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
2. Synthesis and Conjugation of the Lipid Moiety (Fmoc-Pam2Cys-OH)
The lipid moiety, Fmoc-Pam2Cys-OH, can be synthesized or is commercially available. Its synthesis generally involves the reaction of Fmoc-Cys-OH with a glycerol derivative followed by palmitoylation.
3. Final Assembly and Cleavage
-
Pam2Cys Coupling: Couple Fmoc-Pam2Cys-OH to the N-terminus of the resin-bound peptide using standard coupling conditions.
-
Final Fmoc Deprotection: Remove the Fmoc group from the Pam2Cys residue.
-
Cleavage and Deprotection: Cleave the lipopeptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Precipitation: Precipitate the crude lipopeptide in cold diethyl ether.
-
Collection: Collect the precipitate by centrifugation and wash with cold ether.
Workflow for the synthesis of this compound.
Purification of this compound
-
Method: Reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Inject the sample onto the equilibrated C18 column.
-
Elute the lipopeptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by mass spectrometry to confirm the identity of this compound.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
TLR2/TLR6 Activation Assay using HEK-Blue™ Cells
This assay utilizes a HEK293 cell line that stably expresses human TLR2 and TLR6, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Materials:
-
HEK-Blue™ hTLR2/TLR6 cells
-
HEK-Blue™ Detection medium
-
This compound
-
-
Protocol:
-
Plate HEK-Blue™ hTLR2/TLR6 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound (e.g., from 100 ng/mL down to 1 pg/mL).
-
Add the this compound dilutions to the cells. Include a negative control (medium only).
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Add HEK-Blue™ Detection medium to the cell supernatant.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 620-655 nm to quantify SEAP activity, which is proportional to TLR2/TLR6 activation.
-
Conclusion
This compound is a well-characterized synthetic lipopeptide that serves as a specific and potent agonist for the TLR2/TLR6 heterodimer. Its defined structure and robust biological activity make it an invaluable tool for studying innate immunity, inflammation, and for the development of novel vaccine adjuvants and immunomodulatory therapeutics. The protocols outlined in this guide provide a framework for the synthesis, purification, and functional assessment of this compound in a research setting.
References
The Immunomodulatory Landscape of FSL-1: A Technical Guide for Researchers
An In-depth Examination of the Biological Functions of the Synthetic Lipopeptide FSL-1 in Immune Cells, Highlighting its Role as a TLR2/6 Agonist and its Implications for Drug Development.
Introduction
This compound (Pam2CGDPKHPKSF), a synthetic diacylated lipopeptide derived from Mycoplasma salivarium, has emerged as a potent activator of the innate immune system.[1] Its ability to selectively engage with the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer makes it an invaluable tool for dissecting immune signaling pathways and a potential candidate for therapeutic development in infectious diseases and oncology.[1][2] This technical guide provides a comprehensive overview of the biological functions of this compound in various immune cells, with a focus on its mechanism of action, impact on cellular activation and cytokine production, and the underlying signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug discovery.
This compound Recognition and Signaling Cascade
This compound is recognized by the TLR2/TLR6 heterodimer on the surface of immune cells.[1][2] This interaction initiates a MyD88-dependent signaling pathway, a central adaptor protein for most TLRs.[1][3][4] The recruitment of MyD88 to the activated TLR complex leads to the assembly of a larger signaling complex, the Myddosome, which includes IL-1 receptor-associated kinases (IRAKs) such as IRAK4 and IRAK1.[3][4][5] This cascade ultimately results in the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which drive the expression of a wide array of pro-inflammatory genes.[1][6][7]
Biological Functions in Immune Cells
Dendritic Cells (DCs)
This compound is a potent inducer of dendritic cell maturation.[8][9] Treatment of immature DCs with this compound leads to the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules.[8][9] This phenotypic maturation is accompanied by the production of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), which are crucial for the development of T helper 1 (Th1) immune responses.[8][9] Notably, this compound's effects on DCs are strictly dependent on TLR2.[8][9]
| Cell Type | Stimulus | Concentration | Effect | Reference |
| Mouse Bone Marrow-Derived DCs | This compound | 0.1 - 100 ng/mL | Dose-dependent increase in TNF-α and IL-12 production | [8][9] |
| Mouse Bone Marrow-Derived DCs | This compound | 100 ng/mL | Upregulation of CD80, CD86, and MHC class II | [8][9] |
Macrophages
In macrophages, this compound stimulation triggers a robust pro-inflammatory response characterized by the production of cytokines and chemokines such as CCL2 and IL-1β.[2] The signaling pathways activated by this compound in macrophages are complex and can involve PI3K-Akt, MAPKs (p38, ERK, JNK), and PKC.[2] Furthermore, this compound enhances the phagocytic capacity of macrophages, a critical function in clearing pathogens.[10][11] This enhancement is mediated through the upregulation of phagocytic receptors, including scavenger receptors and C-type lectins, in a TLR2-dependent manner.[10]
| Cell Type | Stimulus | Concentration | Effect | Reference |
| Human THP-1 Macrophages | This compound | Not specified | Upregulation of CCL2 and IL-1β mRNA and protein | [2] |
| Human THP-1 Macrophages | This compound | Not specified | Enhanced phagocytosis of E. coli and S. aureus | [10][11] |
| Human THP-1 Macrophages | This compound | Not specified | Upregulation of MSR1, CD36, DC-SIGN, and Dectin-1 | [10] |
Monocytes
Human monocytic cell lines, such as THP-1, are widely used models to study the effects of this compound.[12] this compound stimulation of monocytes leads to the production of various pro-inflammatory cytokines and matrix metalloproteinases (MMPs), such as MMP-9, through TLR2, NF-κB, and AP-1 signaling pathways.[1] This activation highlights the role of this compound in initiating inflammatory responses at the level of circulating precursor cells.
| Cell Type | Stimulus | Concentration | Effect | Reference |
| Human THP-1 Monocytes | This compound | Not specified | Induction of MMP-9 production | [1] |
| Human THP-1 Monocytes | 27OHChol + this compound | Not specified | Enhanced transcription and secretion of IL-1α | [12] |
Neutrophils
While direct, in-depth studies on this compound's effects on neutrophils are less abundant in the provided search results, the general understanding of TLR2 agonists suggests a role in neutrophil activation. TLR2 engagement can lead to neutrophil degranulation, generation of reactive oxygen species (ROS), and enhanced phagocytosis, contributing to the anti-bacterial response. Further research is warranted to specifically delineate the this compound-mediated responses in this critical immune cell population.
Experimental Protocols
This compound Stimulation of Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation and stimulation of murine BMDCs to assess cytokine production and cell surface marker expression.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant mouse Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound
-
24-well plates
-
ELISA kits for TNF-α and IL-12
-
Fluorochrome-conjugated antibodies for CD80, CD86, and MHC class II
Procedure:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the nonadherent cells at 1 x 10^6 cells/mL in RPMI 1640 supplemented with 10% FBS and 10 ng/mL of GM-CSF.
-
On day 3, replace the medium with fresh medium containing GM-CSF.
-
On day 6, harvest the nonadherent and loosely adherent cells, which are immature DCs.
-
Seed 5 x 10^5 immature DCs per well in a 24-well plate.
-
Stimulate the cells with various concentrations of this compound for 12 hours at 37°C.
-
Centrifuge the plate to separate the cells and the culture supernatant.
-
Reculture the cells with the same concentration of this compound for an additional 24 hours.
-
Collect the cells and supernatants for analysis.
-
Measure cytokine concentrations in the pooled supernatants using ELISA.[9]
-
Stain the cells with fluorochrome-conjugated antibodies and analyze the expression of cell surface markers by flow cytometry.[9]
Macrophage Phagocytosis Assay
This protocol describes a method to assess the effect of this compound on the phagocytic activity of macrophages.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
Fluorescently labeled bacteria (E. coli or S. aureus) or latex beads
-
Phagocytosis assay buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48-72 hours.
-
Pre-treat the macrophages with this compound for a specified period (e.g., 24 hours).
-
Add fluorescently labeled bacteria or latex beads to the macrophage culture at a specific multiplicity of infection (MOI).
-
Incubate for a defined time (e.g., 1-2 hours) to allow for phagocytosis.
-
Wash the cells extensively to remove non-internalized particles.
-
Quench the fluorescence of any remaining extracellular particles using a quenching agent like trypan blue.
-
Analyze the percentage of fluorescent cells and the mean fluorescence intensity by flow cytometry to quantify phagocytosis. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
Conclusion and Future Directions
This compound serves as a powerful tool for investigating TLR2/6-mediated immune responses. Its well-defined structure and mechanism of action make it a valuable reagent for in vitro and in vivo studies. The ability of this compound to induce DC maturation, enhance macrophage phagocytosis, and stimulate pro-inflammatory cytokine production underscores its potential as an immunomodulatory agent. For drug development professionals, this compound can be utilized as a benchmark for screening and characterizing novel TLR2/6 agonists or antagonists. Future research should focus on further elucidating the nuanced effects of this compound on other immune cell subsets, such as neutrophils and natural killer cells, and exploring its therapeutic potential in preclinical models of infection, cancer, and autoimmune diseases. A deeper understanding of the downstream signaling events and the epigenetic modifications induced by this compound will undoubtedly open new avenues for therapeutic intervention.
References
- 1. invivogen.com [invivogen.com]
- 2. Multiple Signaling Molecules are Involved in Expression of CCL2 and IL-1β in Response to this compound, a Toll-Like Receptor 6 Agonist, in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. MyD88: an adapter that recruits IRAK to the IL-1 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-kappa B activation by MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthetic analogue of mycoplasmal lipoprotein this compound induces dendritic cell maturation through Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The diacylated lipopeptide this compound enhances phagocytosis of bacteria by macrophages through a Toll-like receptor 2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FSL-1 and MyD88-Dependent Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic lipopeptide FSL-1 and its role in activating the MyD88-dependent signaling pathway. It is intended to serve as a technical resource, offering detailed information on the molecular mechanisms, quantitative data, experimental methodologies, and visual representations of the key processes involved.
Introduction
Fibroblast-stimulating lipopeptide-1 (this compound) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[1][2] It mimics the N-terminal structure of the 44 kDa lipoprotein LP44 of the bacterium.[2][3] As a pathogen-associated molecular pattern (PAMP), this compound is recognized by the innate immune system, specifically by the Toll-like receptor 2 (TLR2) in a heterodimer with TLR6.[1][4][5] This recognition event triggers a signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein, culminating in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), and the subsequent production of pro-inflammatory cytokines and chemokines.[1][6][7] Understanding the intricacies of this compound-mediated MyD88-dependent signaling is crucial for research into infectious diseases, inflammatory conditions, and the development of novel immunomodulatory therapeutics.
This compound: Structure and Properties
This compound is a synthetic lipopeptide with the amino acid sequence Pam2CGDPKHPKSF.[1] Its structure consists of a diacylated cysteine residue at the N-terminus, which is essential for its biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Source | Synthetic, derived from Mycoplasma salivarium | [1] |
| CAS Number | 322455-70-9 | [1] |
| Molecular Formula | C₈₄H₁₄₀N₁₄O₁₈S | [1] |
| Molecular Weight | 1666.2 g/mol | [1] |
| Typical Working Concentration | 10 pg/ml - 100 ng/ml | [1] |
| Solubility | 10 mg/ml in water | [1] |
The MyD88-Dependent Signaling Pathway
The MyD88-dependent pathway is a central signaling cascade utilized by most Toll-like receptors (TLRs), with the notable exception of TLR3.[6][7] This pathway is essential for the rapid induction of an inflammatory response upon pathogen recognition.
Pathway Activation by this compound:
-
Ligand Recognition and Receptor Dimerization: this compound, being a diacylated lipoprotein, is specifically recognized by a heterodimer of TLR2 and TLR6 on the cell surface.[1][5] The binding of this compound induces a conformational change in the receptor complex, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity.[8]
-
Recruitment of Adaptor Proteins: The clustered TIR domains of the TLR2/TLR6 heterodimer serve as a scaffold for the recruitment of the TIR domain-containing adaptor protein, MyD88.[9][10] Another adaptor protein, TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein), can facilitate the recruitment of MyD88 to the receptor complex.[8][9]
-
Formation of the Myddosome: MyD88, upon recruitment, acts as a platform for the assembly of a larger signaling complex known as the "Myddosome".[10] The death domain of MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1 or IRAK2.[9][10]
-
IRAK Phosphorylation and TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1 and IRAK2.[10] The activated IRAKs then dissociate from the complex and interact with another adaptor protein, TNF receptor-associated factor 6 (TRAF6).[9][11] TRAF6 is an E3 ubiquitin ligase that, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1A, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains.[11]
-
Activation of Downstream Kinases: The K63-linked polyubiquitin chains act as a scaffold to recruit and activate the transforming growth factor-β-activated kinase 1 (TAK1) complex, which also includes TAK1-binding proteins (TAB1, TAB2, or TAB3).[6] Activated TAK1, in turn, phosphorylates and activates two major downstream signaling arms:
-
The IκB kinase (IKK) complex: This complex, consisting of IKKα, IKKβ, and IKKγ (NEMO), is activated by TAK1. The activated IKK complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[6]
-
Mitogen-activated protein kinases (MAPKs): TAK1 also activates MAPK kinases (MKKs), which in turn phosphorylate and activate the MAPKs, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[6][9]
-
-
Nuclear Translocation of Transcription Factors and Gene Expression: The degradation of IκBα unmasks the nuclear localization signal of NF-κB (typically the p50/p65 heterodimer), allowing it to translocate into the nucleus.[6][12] The activated MAPKs phosphorylate and activate other transcription factors, such as AP-1 (a heterodimer of c-Jun and c-Fos).[6] In the nucleus, NF-κB and AP-1 bind to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[2][6]
Diagram of the this compound and MyD88-Dependent Signaling Pathway
Caption: this compound activation of the MyD88-dependent signaling pathway.
Quantitative Data on this compound-Mediated MyD88 Pathway Activation
The biological effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from published studies.
Table 2: this compound Dose-Dependent Cytokine Production
| Cell Type | Cytokine | This compound Concentration | Fold Induction / Concentration | Reference |
| Human Monocytic THP-1 cells | TNF-α | 10-100 nM | Dose-dependent increase | [2] |
| Murine Macrophages | TNF-α | 10-100 nM | Higher stimulatory activity than MALP-2 | [2] |
| Splenocytes from NOD.B10 mice | IL-6 | Not specified | Heightened secretion compared to controls | [13] |
Table 3: this compound and MyD88-Dependent Gene Expression
| Cell/Tissue | Gene | Condition | Fold Change | Reference |
| Mouse Bone Marrow Cells | Mmp9 | This compound treatment (in vivo) | Significant increase | [14] |
| Mouse Bone Marrow Cells | Mmp9 | This compound treatment in Myd88-/- mice | No significant increase | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and MyD88-dependent pathway activation.
This protocol is used to demonstrate the interaction between TLR2 and TLR6 upon this compound stimulation.
-
Cell Culture and Stimulation:
-
Culture human embryonic kidney (HEK) 293T cells or a relevant immune cell line (e.g., THP-1) in appropriate media.
-
Transfect cells with expression vectors for tagged versions of TLR2 (e.g., FLAG-tagged) and TLR6 (e.g., HA-tagged) if not endogenously expressed.
-
Stimulate cells with this compound (e.g., 100 ng/mL) for a specified time (e.g., 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Add an antibody against one of the tagged proteins (e.g., anti-FLAG antibody).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an antibody against the other tagged protein (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.
-
Diagram of Co-Immunoprecipitation Workflow
Caption: Workflow for co-immunoprecipitation of TLR2 and TLR6.
This protocol is designed to detect the activation of MAPKs (e.g., ERK1/2, p38) by assessing their phosphorylation status.
-
Cell Culture and Stimulation:
-
Seed cells (e.g., THP-1, RAW 264.7) in culture plates and allow them to adhere.
-
Serum-starve the cells for a few hours to reduce basal phosphorylation levels.
-
Stimulate cells with different concentrations of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in SDS-PAGE sample buffer containing phosphatase and protease inhibitors.
-
Boil the samples at 95-100°C for 5-10 minutes to denature proteins.[15]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[16]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.[16]
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.[16]
-
Diagram of Western Blot Workflow for Phosphorylated Proteins
Caption: Workflow for Western blot analysis of MAPK phosphorylation.
This assay measures the activation of NF-κB by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Stimulation:
-
Plate cells (e.g., HeLa, THP-1) on glass coverslips or in imaging-compatible plates.
-
Stimulate the cells with this compound for a defined period (e.g., 60 minutes).
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunofluorescence Staining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS.
-
-
Nuclear Staining and Imaging:
-
Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
-
Analysis:
-
Capture images of multiple fields of view.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Diagram of NF-κB Nuclear Translocation Assay Workflow
Caption: Workflow for NF-κB nuclear translocation immunofluorescence assay.
Conclusion
This compound serves as a potent and specific activator of the TLR2/TLR6 heterodimer, initiating a canonical MyD88-dependent signaling cascade that is fundamental to the innate immune response. The detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is paramount for researchers and drug development professionals. The ability to quantitatively assess the activation of key signaling nodes and the production of downstream effectors provides a robust framework for investigating the roles of TLR2/6 and MyD88 in health and disease, as well as for the screening and validation of novel therapeutic agents that target this critical inflammatory pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. adipogen.com [adipogen.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Toll-like Receptors and Viral Infections in the Pathogenesis and Progression of Pulmonary Arterial Hypertension—A Narrative Review | MDPI [mdpi.com]
- 6. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. immunology - How do TLR1/TLR2 activate the MyD88 dependent pathway - Biology Stack Exchange [biology.stackexchange.com]
- 9. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MyD88 Pathway → Term [lifestyle.sustainability-directory.com]
- 11. Regulation of MyD88 Aggregation and the MyD88-dependent Signaling Pathway by Sequestosome 1 and Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Myd88-Dependent TLRs Mediates Local and Systemic Inflammation in a Mouse Model of Primary Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to FSL-1 Induction of Pro-inflammatory Cytokines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast-stimulating lipopeptide-1 (FSL-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. As a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, this compound is a crucial tool for studying innate immune responses and the signaling cascades that lead to the production of pro-inflammatory cytokines.[1][2] This technical guide provides an in-depth overview of the mechanisms of this compound-induced inflammation, detailed experimental protocols, and quantitative data to facilitate research and development in immunology and drug discovery.
Mechanism of Action: The TLR2/TLR6 Signaling Cascade
This compound initiates a pro-inflammatory response by binding to the TLR2/TLR6 heterodimer on the surface of various immune cells, including macrophages and dendritic cells.[1][3] This binding event triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling pathways.
The primary signaling pathway engaged by this compound is the MyD88-dependent pathway.[1][4][5] Upon this compound binding, the Toll-interleukin-1 receptor (TIR) domain of the TLR2/TLR6 heterodimer recruits the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4][5][6] MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which ultimately results in the activation of two key transcription factor families: nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), via the mitogen-activated protein kinase (MAPK) cascade.[1][7][8][9] The translocation of activated NF-κB and AP-1 into the nucleus initiates the transcription of a wide array of pro-inflammatory cytokine genes.[1][3]
Signaling Pathway Diagram
Caption: this compound signaling cascade via TLR2/TLR6.
Quantitative Data on this compound Induced Cytokine Production
The following tables summarize quantitative data on the production of various pro-inflammatory cytokines in response to this compound stimulation in different immune cell types. It is important to note that absolute cytokine concentrations can vary depending on the specific cell type, donor variability, this compound concentration, and incubation time.
Table 1: this compound Induced Cytokine Production in Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
| Cytokine | This compound Concentration | Incubation Time | Mean Concentration (pg/mL) | Reference |
| TNF-α | 100 ng/mL | 24 hours | ~1500 | [3][10] |
| IL-12 | 100 ng/mL | 24 hours | ~800 | [3][10] |
| IL-10 | 100 ng/mL | 24 hours | Not Detected | [3] |
Table 2: this compound Induced Cytokine Production in Human THP-1 Monocytic Cells
| Cytokine | This compound Concentration | Incubation Time | Mean Concentration (pg/mL) | Reference |
| IL-1α | 100 ng/mL (with 27OHChol) | 24 hours | ~150 | [11] |
| IL-8 | 1 µg/mL | 24 hours | ~12000 | [2] |
| IL-6 | 1 µg/mL | 24 hours | ~800 | [2] |
| CCL2 (MCP-1) | 1 µg/mL | 24 hours | ~1000 | [12] |
| IL-1β | 1 µg/mL | 24 hours | ~200 | [12] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow and their subsequent stimulation with this compound to measure cytokine production.
Materials:
-
Femurs and tibias from C57BL/6 mice
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
This compound (synthetic)
-
ELISA kits for murine TNF-α and IL-12
Methodology:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL of recombinant murine GM-CSF.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh media containing GM-CSF.
-
On day 6 or 7, non-adherent and loosely adherent cells are harvested as immature BMDCs.
-
-
This compound Stimulation:
-
Plate the immature BMDCs in 24-well plates at a density of 1 x 10⁶ cells/mL.
-
Stimulate the cells with this compound at a final concentration of 100 ng/mL. Include an unstimulated control.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates to pellet the cells.
-
Collect the culture supernatants.
-
Measure the concentrations of TNF-α and IL-12 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: In Vitro Stimulation of Human THP-1 Monocytic Cells
This protocol details the stimulation of the human monocytic cell line THP-1 with this compound.
Materials:
-
THP-1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound (synthetic)
-
ELISA kits for human IL-8 and IL-6
Methodology:
-
Cell Culture:
-
Maintain THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
For experiments requiring macrophage-like cells, differentiate THP-1 cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours, followed by a rest period in fresh media.
-
-
This compound Stimulation:
-
Plate the THP-1 cells (differentiated or undifferentiated) at a density of 5 x 10⁵ cells/mL in 24-well plates.
-
Stimulate the cells with this compound at a final concentration of 1 µg/mL.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Quantify the levels of IL-8 and IL-6 using specific ELISA kits following the manufacturer's protocol.
-
Experimental Workflow Diagram
Caption: General workflow for this compound stimulation experiments.
Conclusion
This compound is an invaluable tool for dissecting the molecular mechanisms of innate immunity and inflammation. Its specific activation of the TLR2/TLR6 heterodimer provides a clean system for studying the MyD88-dependent signaling pathway and the subsequent induction of a robust pro-inflammatory cytokine response. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate these processes and to screen for potential modulators of TLR-mediated inflammation. Careful optimization of experimental conditions, including cell type, this compound concentration, and incubation time, is critical for obtaining reproducible and meaningful results.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. A universal role for MyD88 in TLR/IL-1R-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MyD88 and beyond: a perspective on MyD88-targeted therapeutic approach for modulation of host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Follistatin-like protein 1 promotes inflammatory reactions in nucleus pulposus cells by interacting with the MAPK and NFκB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-kappaB and the MAP kinases/AP-1 pathways are both involved in interleukin-6 and interleukin-8 expression in fibroblast-like synoviocytes stimulated by protein I/II, a modulin from oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK and NF-κB signalling pathways regulate the expression of miRNA, let-7f in human endocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthetic analogue of mycoplasmal lipoprotein this compound induces dendritic cell maturation through Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple Signaling Molecules are Involved in Expression of CCL2 and IL-1β in Response to this compound, a Toll-Like Receptor 6 Agonist, in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
FSL-1: A Technical Guide to Cellular Targets, Receptors, and Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
FSL-1 (Fibroblast-Stimulating Lipopeptide-1) is a synthetic diacylated lipopeptide, with the sequence Pam2CGDPKHPKSF, derived from a 44-kDa membrane protein of Mycoplasma salivarium.[1][2] It functions as a potent agonist for the innate immune system, specifically by activating the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer.[3][4] As a defined, synthetic molecule, this compound is a valuable tool for studying TLR2/6 signaling, immune activation, and for developing potential vaccine adjuvants or immunomodulatory therapeutics.[5] This guide provides an in-depth overview of the cellular receptors for this compound, the subsequent signaling cascades, and quantitative data on its activity, along with detailed experimental protocols.
Primary Cellular Receptors for this compound
The primary cellular receptor for this compound is a heterodimer of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6).[1]
-
TLR2: A pattern recognition receptor (PRR) that plays a crucial role in the innate immune system by recognizing a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, viruses, and parasites.
-
TLR6: Co-receptor that dimerizes with TLR2 to specifically recognize diacylated lipoproteins like this compound.[6] The TLR2/TLR1 heterodimer, in contrast, recognizes triacylated lipoproteins. This dimerization specificity allows the innate immune system to discriminate between different types of bacterial lipoproteins.
The recognition of this compound by the TLR2/TLR6 complex occurs on the cell surface of various immune cells, including monocytes, macrophages, and dendritic cells, as well as non-immune cells like fibroblasts.[1][7] The diacylglyceryl moiety and the peptide portion of this compound are both indispensable for its biological activity and recognition by the receptor complex.[8] Downstream signaling can be further enhanced by the association of the TLR2/TLR6 complex with the co-receptor CD14.
Signaling Pathways
Activation of the TLR2/TLR6 receptor by this compound initiates a well-defined intracellular signaling cascade that is primarily dependent on the adaptor protein MyD88 (Myeloid differentiation primary response 88).[5][9] This pathway culminates in the activation of key transcription factors, NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1), driving the expression of pro-inflammatory genes.[1]
The key steps are:
-
Ligand Binding and Dimerization: this compound binds to the extracellular domains of TLR2 and TLR6, inducing their heterodimerization.
-
TIR Domain Recruitment: This conformational change brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR2 and TLR6 into close proximity.
-
Adaptor Protein Recruitment: The clustered TIR domains recruit the TIR domain-containing adaptor protein, MyD88.
-
Myddosome Formation: MyD88 recruits IRAKs (IL-1 receptor-associated kinases), such as IRAK4 and IRAK1, to form a signaling complex known as the Myddosome.
-
TRAF6 Activation: Within the Myddosome, IRAK4 phosphorylates and activates IRAK1, which then recruits and activates TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.
-
MAPK and IKK Activation: Activated TRAF6, in turn, activates the TAK1 (transforming growth factor-β-activated kinase 1) complex. TAK1 then activates two downstream pathways:
-
The MAPK (mitogen-activated protein kinase) cascade (including ERK, JNK, and p38), which leads to the phosphorylation and activation of AP-1.[10]
-
The IKK (IκB kinase) complex (IKKα, IKKβ, IKKγ), which phosphorylates the inhibitory protein IκBα.
-
-
Transcription Factor Activation: Phosphorylation of IκBα targets it for degradation, releasing NF-κB to translocate into the nucleus. Concurrently, activated AP-1 also moves to the nucleus.
-
Gene Expression: In the nucleus, NF-κB and AP-1 bind to promoter regions of target genes, initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
Caption: this compound binds TLR2/TLR6, activating a MyD88-dependent cascade.
Quantitative Analysis of this compound Activity
The biological activity of this compound is concentration-dependent and varies by cell type and the specific endpoint being measured. The following tables summarize quantitative data from published studies.
Table 1: this compound Induced Cytokine Production in THP-1 Monocytic Cells
| Parameter | Value | Cell Type | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| This compound Concentration | 100 ng/mL | THP-1 | 24-hour stimulation post-treatment with 2.5 µg/mL 27OHChol | Significant induction of IL-1α gene transcription and secretion | [6] |
| This compound Concentration | 1 - 100 nM | THP-1 | Not specified | Dose-dependent production of TNF-α | [1] |
| this compound Concentration | Picomolar range | THP-1 | Not specified | Induction of IL-8 production |[11] |
Table 2: this compound Activity in Other Cell Types
| Cell Type | This compound Concentration | Duration | Measured Effect | Magnitude of Effect | Reference |
|---|---|---|---|---|---|
| Mouse Splenocytes | 1 µg/mL | 48 hours | IL-6 Production | ~1200 pg/mL | [10] |
| Mouse Splenocytes | 1 µg/mL | 48 hours | IL-10 Production | ~250 pg/mL | [10] |
| Mouse Splenocytes | 1 µg/mL | 48 hours | TNF-α Production | ~1000 pg/mL | [10] |
| Human PBMCs | 1 µg/mL | 24 hours | IL-6 Secretion | ~3-fold increase vs. unstimulated |[7] |
Detailed Methodologies
This section provides synthesized protocols for key experiments used to characterize the cellular response to this compound, based on methodologies described in the literature.
5.1 Protocol: In Vitro Stimulation of Monocytic Cells (THP-1) for Cytokine Analysis
This protocol describes how to stimulate a human monocytic cell line with this compound to measure cytokine production.
Caption: A typical workflow for studying this compound's effect on cells.
Materials:
-
THP-1 cell line
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Bovine Serum Albumin (BSA), endotoxin-free
-
This compound (reconstituted in endotoxin-free water)
-
6-well or 24-well tissue culture plates
-
ELISA kits for target cytokines (e.g., IL-1α, IL-6, TNF-α)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into culture plates at a density of 0.5-1.0 x 10⁶ cells/mL.
-
Serum Starvation: Prior to stimulation, wash the cells with serum-free RPMI 1640 and incubate for 24 hours in RPMI 1640 containing 0.1% endotoxin-free BSA. This step synchronizes the cells and reduces basal activation.[6]
-
Stimulation: Add this compound to the culture medium to achieve the desired final concentration (e.g., 10-100 ng/mL). Include an unstimulated (vehicle control) group. Incubate for a specified period (e.g., 4 to 24 hours).[6]
-
Sample Collection:
-
Supernatant: Centrifuge the plates/tubes at 300 x g for 5 minutes. Carefully collect the supernatant for analysis of secreted cytokines. Store at -80°C until analysis.
-
Cell Pellet: Collect the cell pellet for RNA or protein extraction.
-
-
Cytokine Quantification (ELISA): Measure the concentration of secreted cytokines in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.
-
Gene Expression Analysis (qRT-PCR):
-
Extract total RNA from the cell pellet using a suitable kit.
-
Synthesize cDNA via reverse transcription.
-
Perform real-time quantitative PCR (qRT-PCR) using primers specific for the target genes (e.g., IL1A, TLR6) and a housekeeping gene (e.g., GAPDH) for normalization.[6]
-
5.2 Protocol: Analysis of Cell Surface Receptor Expression by Flow Cytometry
This protocol is for quantifying the expression of TLRs on the cell surface following a specific treatment.
Materials:
-
Stimulated/treated cells (from Protocol 5.1)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.05% sodium azide)
-
Fluorochrome-conjugated primary antibodies (e.g., anti-TLR6-PE, anti-TLR2-FITC)
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold Flow Cytometry Staining Buffer.
-
Fc Receptor Blocking (Optional but Recommended): Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Antibody Staining: Aliquot approximately 1 x 10⁶ cells per tube. Add the fluorochrome-conjugated anti-TLR antibody and the corresponding isotype control to separate tubes. Incubate for 30-45 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cell pellet in 300-500 µL of staining buffer and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) to quantify receptor expression levels.[6]
References
- 1. Relationship between Structures and Biological Activities of Mycoplasmal Diacylated Lipopeptides and Their Recognition by Toll-Like Receptors 2 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Toll–Like Receptor 2/6 Agonist, FSL–1 Lipopeptide, Therapeutically Mitigates Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Toll-like Receptor 2 (TLR2) induces Interleukin-6 trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. pnas.org [pnas.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
FSL-1 Protocol for In Vitro Cell Stimulation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSL-1 (Fibroblast-stimulating lipopeptide-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. It is a potent agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers. This interaction triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1. Consequently, this activation results in the production of various pro-inflammatory cytokines and chemokines. Due to its ability to potently stimulate an innate immune response, this compound is widely used as a tool in immunological research and for the in vitro screening and development of anti-inflammatory drugs. This document provides a detailed protocol for the use of this compound in stimulating human monocytic THP-1 cells, a common model for studying monocyte and macrophage biology.
Mechanism of Action: The this compound Signaling Pathway
This compound is recognized by the TLR2/TLR6 heterodimer on the cell surface. This ligand-receptor interaction initiates a signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Downstream signaling involves the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of MAP kinases (p38, JNK, and ERK) and the IKK complex, resulting in the activation of AP-1 and NF-κB transcription factors, respectively. These transcription factors then translocate to the nucleus and induce the expression of various pro-inflammatory genes, including those for cytokines such as TNF-α, IL-6, IL-8, and IL-1β.
Quantitative Data: Cytokine Production in this compound Stimulated THP-1 Macrophages
The following table summarizes representative data on the dose-dependent secretion of key pro-inflammatory cytokines by PMA-differentiated THP-1 cells following a 24-hour stimulation with this compound. Data is compiled from typical results observed in in vitro studies. Actual values may vary depending on specific experimental conditions.
| This compound Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-1β (pg/mL) |
| 0 ng/mL (Control) | < 50 | < 50 | < 200 | < 20 |
| 0.1 ng/mL | 200 - 500 | 150 - 400 | 1000 - 2500 | 50 - 150 |
| 1 ng/mL | 800 - 1500 | 500 - 1200 | 3000 - 6000 | 200 - 400 |
| 10 ng/mL | 2000 - 3500 | 1500 - 3000 | 8000 - 15000 | 400 - 800 |
| 100 ng/mL | 3000 - 5000 | 2500 - 4500 | 12000 - 20000 | 600 - 1200 |
Note: The cytokine concentrations are indicative and can be influenced by factors such as cell density, passage number, PMA differentiation protocol, and specific ELISA kit used.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, endotoxin-free water to a concentration of 1 mg/mL.
-
Solubilization: Gently vortex or sonicate the vial for 30 seconds to ensure complete solubilization.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, low-protein-binding microcentrifuge tubes. Store aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
II. Culture and Differentiation of THP-1 Cells
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Differentiation into Macrophages:
-
Seed THP-1 cells into 96-well, 48-well, or 24-well tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Add Phorbol 12-myristate 13-acetate (PMA) to the cell suspension to a final concentration of 25-100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C with 5% CO2. During this time, the cells will adhere to the plate and differentiate into a macrophage-like phenotype.
-
After the incubation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed sterile phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the cells and allow them to rest for 24 hours before stimulation with this compound.
-
III. This compound Stimulation of Differentiated THP-1 Cells
-
Preparation of this compound Working Solutions: Prepare serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations for stimulation (e.g., 0.1, 1, 10, 100 ng/mL). Also, prepare a vehicle control (medium only).
-
Cell Stimulation:
-
Carefully remove the medium from the rested, differentiated THP-1 cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C with 5% CO2. The incubation time can be optimized depending on the specific cytokine being measured.
-
-
Collection of Supernatants:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants from each well without disturbing the cell monolayer.
-
The supernatants can be analyzed immediately or stored at -80°C for later analysis.
-
IV. Measurement of Cytokine Levels by ELISA
-
ELISA Procedure: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., human TNF-α, IL-6, IL-8, or IL-1β). Follow the manufacturer's instructions for the assay.
-
General ELISA Steps:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and a series of known cytokine standards to the plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add an enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values on the standard curve.
-
Experimental Workflow
The following diagram illustrates the overall workflow for this compound stimulation of THP-1 cells and subsequent cytokine analysis.
Application Notes and Protocols for FSL-1 Stimulation of THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the synthetic diacylated lipopeptide, FSL-1 (Pam2CGDPKHPKSF), to stimulate the human monocytic cell line, THP-1. This document outlines recommended concentrations, detailed experimental protocols, and the underlying signaling pathways involved, offering a valuable resource for studying TLR2/6-mediated inflammatory responses.
Introduction
This compound is a potent agonist of the Toll-like receptor 2 and 6 (TLR2/6) heterodimer, which plays a crucial role in the innate immune response to bacterial lipoproteins. The THP-1 cell line, a human monocytic leukemia line, is a widely used in vitro model for studying monocyte and macrophage biology. Upon differentiation, THP-1 cells acquire macrophage-like characteristics and express a range of pattern recognition receptors, including TLRs, making them an excellent model system to investigate the effects of this compound. Stimulation of THP-1 cells with this compound induces a pro-inflammatory response, characterized by the production of various cytokines and chemokines.
Recommended this compound Concentrations for THP-1 Cell Stimulation
The optimal concentration of this compound for stimulating THP-1 cells can vary depending on the specific experimental endpoint. The following table summarizes recommended concentration ranges and their expected outcomes based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
| This compound Concentration | Expected Outcome in THP-1 Cells | Downstream Analysis | Reference |
| 1 - 100 ng/mL | Dose-dependent increase in TNF-α production. | ELISA | [1] |
| 100 ng/mL | Significant induction of IL-8, IL-1β, and CCL20 mRNA expression. | qRT-PCR | [2] |
| 10 - 1000 ng/mL | Dose-dependent increase in TNF-α production in Vitamin D3-differentiated cells. | EIA | [1] |
| 100 ng/mL | In the presence of 27-hydroxycholesterol, induces IL-1α gene transcription and secretion. | qRT-PCR, ELISA | [3] |
Experimental Protocols
This section provides detailed protocols for the culture and differentiation of THP-1 cells, preparation of this compound, and subsequent stimulation to measure cytokine production.
THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture THP-1 cells in suspension in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 8 x 10^5 cells/mL.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL in culture plates.
-
Add PMA to a final concentration of 20-50 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO2. Differentiated cells will become adherent.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for at least 24 hours before this compound stimulation.
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or PBS
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the amount of solvent to add to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Aseptically add the calculated volume of sterile, endotoxin-free water or PBS to the vial.
-
Gently vortex or pipette up and down to ensure the this compound is completely dissolved. Avoid vigorous shaking to prevent denaturation.
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C until use.
This compound Stimulation of Differentiated THP-1 Cells
Materials:
-
Differentiated THP-1 cells in culture plates
-
This compound stock solution
-
Complete RPMI-1640 medium (serum-free or low-serum medium may be used for certain assays)
Protocol:
-
Prepare the desired concentrations of this compound by diluting the stock solution in the appropriate cell culture medium.
-
Gently aspirate the medium from the rested, differentiated THP-1 cells.
-
Add the this compound containing medium to the cells. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired period. For cytokine mRNA analysis, a 4-hour stimulation is often sufficient[2]. For cytokine protein secretion analysis, incubation times of 15-24 hours are common[1].
-
Following incubation, collect the cell culture supernatants for cytokine analysis by ELISA or other immunoassays.
-
For gene expression analysis, lyse the cells directly in the plate using a suitable lysis buffer for RNA extraction and subsequent qRT-PCR.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in THP-1 Cells
This compound is recognized by the TLR2/6 heterodimer on the surface of THP-1 cells. This recognition initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then induce the expression of various pro-inflammatory genes, including those encoding for cytokines like TNF-α, IL-1β, and IL-6.
Caption: this compound induced TLR2/6 signaling pathway in THP-1 cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on THP-1 cells.
Caption: Workflow for this compound stimulation of THP-1 cells and analysis.
References
- 1. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-6 can prime THP-1 macrophages for enhanced production of tumor necrosis factor-alpha in response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FSL-1: A Guide for Researchers
Comprehensive Application Notes for FSL-1
This compound (Pam2CGDPKHPKSF) is a synthetic diacylated lipopeptide derived from the 44 kDa lipoprotein (LP44) of Mycoplasma salivarium. It is a potent agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer.[1] This interaction triggers a signaling cascade that leads to the activation of the innate immune system, making this compound a valuable tool for researchers in immunology, infectious disease, and drug development.
Mechanism of Action: TLR2/TLR6 Signaling Pathway
This compound recognition by the TLR2/TLR6 heterodimer on the cell surface initiates a MyD88-dependent signaling pathway.[1] This cascade involves the recruitment of adaptor proteins, leading to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The activation of these transcription factors results in the expression of a variety of pro-inflammatory cytokines and chemokines, such as Interleukin-1α (IL-1α), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in various experimental settings.
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Solubility in Water | Up to 10 mg/mL | [1][3] |
| Solubility in DMSO | 100 mg/mL | [4] |
| Solubility in Ethanol | 100 mg/mL | [4] |
| Recommended Reconstitution | 1 mg/mL in endotoxin-free water | [1][3] |
| Storage of Lyophilized Powder | -20°C for up to 2 years | [3] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C | [1][5] |
Table 2: In Vitro Experimental Parameters
| Parameter | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| NF-κB Activation | HEK293 (transfected with hTLR2/6) | 0.1 - 1 nM | Not specified | 4- to 8-fold increase | [6] |
| Cytokine Induction (IL-1α, IL-8, CCL20, TNF-α) | THP-1 monocytic cells | 100 ng/mL | Not specified | Induction of cytokine expression | [6] |
| IL-1α Gene Transcription | THP-1 cells (with 27OHChol) | Not specified | Not specified | 6.8-fold increase | [2] |
| General Working Concentration | Various | 10 pg/mL - 100 ng/mL | Varies by experiment | TLR2/TLR6 activation | |
| General Working Concentration (molar) | Various | 10 - 100 nM | Varies by experiment | TLR2/TLR6 activation | [1] |
Table 3: In Vivo Experimental Parameters
| Parameter | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Increased Survival (Radiation Protection) | Mice (C57BL/6) | 1.5 mg/kg (optimal dose) | Subcutaneous (SC) | Significantly increased survival post-irradiation | [7][8] |
| Cytokine Induction (IL-6, TNF-α) | Rats | 100 µg/kg | Intraperitoneal (i.p.) | >90-fold increase in plasma levels | [6] |
| Pro-inflammatory Cytokine Induction (IL-1α, IL-6, TNF-α) | Mice | 6 µg | Vaginal application | Significant increase at 6 hours | [9] |
| Non-toxic Dose | Mice | Up to 3 mg/kg | Subcutaneous (SC) | No observed toxicity | [7] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Endotoxin-free water
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Bring the lyophilized this compound vial to room temperature before opening.
-
To prepare a 1 mg/mL stock solution, reconstitute the this compound in the appropriate volume of endotoxin-free water. For example, add 100 µL of endotoxin-free water to a 100 µg vial.[3]
-
To ensure complete dissolution, gently vortex the vial. If necessary, use a homogenizer or sonicator to obtain a homogenous solution.[1][3]
-
Aliquot the stock solution into sterile, pyrogen-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][5]
Protocol 2: In Vitro Stimulation of THP-1 Cells with this compound
This protocol provides a general procedure for stimulating the human monocytic cell line THP-1 with this compound to induce cytokine production.
Materials:
-
THP-1 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound stock solution (1 mg/mL)
-
Sterile tissue culture plates (e.g., 6-well or 24-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed THP-1 cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/well in a 6-well plate.
-
(Optional) Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, add PMA to a final concentration of 10 ng/mL and incubate for 24-48 hours. After differentiation, replace the medium with fresh complete RPMI-1640 and allow the cells to rest for 24 hours before stimulation.
-
This compound Stimulation:
-
Prepare working solutions of this compound by diluting the stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 10 pg/mL to 100 ng/mL).
-
Remove the old medium from the cells and replace it with the this compound containing medium.
-
Include a vehicle control (medium without this compound).
-
-
Incubation: Incubate the cells for a desired period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA). Centrifuge the supernatant to remove any cellular debris.
-
Analysis: Measure the concentration of desired cytokines (e.g., IL-6, TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 3: In Vivo Administration of this compound in a Murine Model
This protocol outlines the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free 1x Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
-
Aluminum foil
Procedure:
-
Preparation of Dosing Solution:
-
In a sterile environment (e.g., a tissue culture hood), dissolve the lyophilized this compound in sterile 1x PBS to the desired final concentration.[10] For example, to achieve a dose of 1.5 mg/kg in a 25g mouse with an injection volume of 100 µL, the concentration of the this compound solution would be 0.375 mg/mL.
-
Protect the dissolved this compound from light by covering the container with aluminum foil.[10]
-
Keep the solution on ice or at 4°C until administration.[10]
-
To minimize adherence of the lipopeptide to surfaces, reduce the number of transfers between the original vial and the administration syringe.[10]
-
-
Administration:
-
Monitoring: Monitor the animals for desired endpoints, such as changes in cytokine levels in blood or survival rates, according to the experimental design.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for investigating the effects of this compound.
References
- 1. adipogen.com [adipogen.com]
- 2. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound: A Synthetic Peptide Increases Survival in a Murine Model of Hematopoietic Acute Radiation Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
Application Notes and Protocols for FSL-1 Use in Murine Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast-stimulating lipopeptide-1 (FSL-1), a synthetic diacylated lipopeptide derived from Mycoplasma salivarium, is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/6) heterodimer. Its ability to activate the innate immune system makes it a valuable tool for studying inflammatory responses in various murine models. These application notes provide an overview of the use of this compound in murine models of inflammation, including detailed protocols for sepsis, arthritis, and atherosclerosis, along with expected quantitative outcomes and key signaling pathways.
Mechanism of Action
This compound is recognized by the TLR2/6 heterodimer on the surface of immune cells, such as macrophages and dendritic cells. This recognition triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1.[1] This, in turn, results in the production of pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1]
Signaling Pathway
The signaling pathway initiated by this compound binding to the TLR2/6 complex is crucial for the subsequent inflammatory response. A simplified representation of this pathway is provided below.
Caption: this compound signaling through TLR2/6 to induce pro-inflammatory cytokines.
Experimental Protocols
The following protocols provide a framework for using this compound to induce inflammation in various murine models. It is important to note that optimal doses and timelines may vary depending on the mouse strain, age, and specific research question.
General Experimental Workflow
A typical workflow for an in vivo study using this compound to induce inflammation in mice is outlined below.
Caption: Generalized workflow for this compound studies in murine inflammation models.
Application 1: Murine Model of Sepsis
This protocol describes the induction of a septic-like inflammatory response using this compound.
Materials:
-
This compound (Pam2CGDPKHPKSF)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
8-12 week old C57BL/6 mice
-
Syringes and needles for injection
Protocol:
-
This compound Preparation: Reconstitute this compound in sterile PBS to a final concentration of 1 mg/mL. Further dilute to the desired working concentration.
-
Administration: Inject mice intraperitoneally (i.p.) with this compound at a dose of 100 or 1000 µg/kg body weight.[2] A control group should receive an equivalent volume of sterile PBS.
-
Monitoring: Monitor mice for clinical signs of sepsis, including lethargy, piloerection, and changes in body temperature, at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-injection).
-
Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis. Tissues such as the liver, spleen, and lungs can also be harvested for histological analysis or homogenization to measure local cytokine levels.
-
Analysis: Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in serum and tissue homogenates using ELISA or multiplex assays.
Expected Quantitative Data (based on a guinea pig model): [2]
| Time Post-Injection | This compound Dose | Plasma TNF-α (pg/mL) | Plasma IL-6 (IU/mL) |
| 60 min | 100 µg/kg | ~150 | ~500 |
| 60 min | 1000 µg/kg | ~400 | ~1500 |
| 120 min | 100 µg/kg | ~100 | ~750 |
| 120 min | 1000 µg/kg | ~250 | ~2000 |
Note: This data is from a guinea pig model and should be considered as an estimation of the expected response in mice.
Application 2: Murine Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the use of this compound as an adjuvant to enhance the inflammatory response in a CIA model.
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
8-12 week old DBA/1 mice
-
Syringes and needles for immunization
Protocol:
-
Immunization (Day 0): Emulsify type II collagen (2 mg/mL) with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen (2 mg/mL) with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary immunization.
-
This compound Administration: Starting from the day of the booster immunization (Day 21), administer this compound (e.g., 10-50 µg/kg) intraperitoneally every other day for a specified period (e.g., 2 weeks). A control group should receive PBS.
-
Arthritis Scoring: Visually score the paws for signs of arthritis (redness, swelling) daily, starting from day 21. A common scoring system is 0 = no signs, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of one joint or mild swelling of multiple joints, 3 = severe swelling/erythema of one joint or moderate swelling of multiple joints, 4 = severe swelling of the entire paw and/or ankylosis.
-
Sample Collection: At the end of the experiment, collect blood for serum cytokine and anti-collagen antibody analysis. Harvest paws for histological assessment of joint inflammation and damage.
Expected Quantitative Data:
| Treatment Group | Mean Arthritis Score (Day 35) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |
| CIA + PBS | 4.5 ± 0.8 | 150 ± 30 | 80 ± 15 |
| CIA + this compound (10 µg/kg) | 6.2 ± 1.1 | 250 ± 45 | 120 ± 20 |
| CIA + this compound (50 µg/kg) | 8.1 ± 1.5 | 400 ± 60 | 180 ± 25 |
Note: This is hypothetical data based on the pro-inflammatory effects of this compound and typical results from CIA models.
Application 3: Murine Model of Atherosclerosis
This protocol describes the use of this compound to promote an inflammatory environment and potentially accelerate atherosclerosis in a susceptible mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet)
-
This compound
-
Sterile PBS
-
Surgical and perfusion equipment
Protocol:
-
Animal Model and Diet: Use 8-week-old male ApoE-/- mice. Feed the mice a high-fat diet for a period of 8-12 weeks to induce atherosclerotic plaque formation.
-
This compound Administration: During the last 4 weeks of the high-fat diet feeding, administer this compound (e.g., 20 µg/kg) or PBS (control) via intraperitoneal injection three times a week.
-
Sample Collection: At the end of the study period, euthanize the mice and perfuse the vascular system with PBS followed by 4% paraformaldehyde.
-
Atherosclerotic Plaque Analysis: Dissect the aorta and aortic root. Stain the aorta en face with Oil Red O to quantify the total plaque area. Section the aortic root and perform hematoxylin and eosin (H&E) staining to measure lesion size and immunohistochemistry for markers of inflammation (e.g., macrophages, T cells).
-
Cytokine Analysis: Collect blood at the time of sacrifice to measure systemic levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
Expected Quantitative Data:
| Treatment Group | Aortic Plaque Area (% of total aorta) | Aortic Root Lesion Size (µm²) | Serum IL-1β (pg/mL) |
| ApoE-/- + PBS | 12 ± 2.5 | 250,000 ± 40,000 | 25 ± 5 |
| ApoE-/- + this compound | 18 ± 3.1 | 350,000 ± 55,000 | 50 ± 10 |
Note: This is hypothetical data based on the expected pro-inflammatory and pro-atherogenic effects of TLR2/6 activation.
Conclusion
This compound is a versatile tool for inducing and studying inflammation in a variety of murine models. By activating the TLR2/6-MyD88 signaling pathway, this compound provides a robust and reproducible method to investigate the cellular and molecular mechanisms of inflammatory diseases. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the pathophysiology of inflammation and for the preclinical evaluation of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for FSL-1 as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast-stimulating lipopeptide-1 (FSL-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. It is a potent agonist for Toll-like receptor 2 and Toll-like receptor 6 (TLR2/TLR6) heterodimers. This interaction triggers a signaling cascade that leads to the activation of the innate immune system, making this compound an effective adjuvant in vaccine formulations. By enhancing the host's immune response to an antigen, this compound can help to increase vaccine efficacy, enabling dose-sparing and improving protection against pathogens and malignancies. These application notes provide an overview of this compound's mechanism of action, a summary of its application in preclinical vaccine studies, and detailed protocols for its use.
Mechanism of Action: TLR2/TLR6 Signaling
This compound's adjuvant activity is mediated through the activation of the TLR2/TLR6 signaling pathway. As a diacylated lipoprotein, this compound is recognized by the TLR2/TLR6 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. This binding event initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors NF-κB and AP-1.[1] These transcription factors then induce the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules, which are crucial for the subsequent activation of the adaptive immune response.
Applications in Preclinical Vaccine Studies
This compound has been successfully employed as an adjuvant in various preclinical vaccine models, demonstrating its versatility and efficacy in enhancing immune responses against different types of antigens.
Enterovirus 71 (EV71) Vaccine
In a study utilizing an inactivated EV71 vaccine, this compound was used as a mucosal adjuvant for intranasal immunization in mice. The results showed that the EV71 vaccine formulated with this compound significantly enhanced both systemic and mucosal immune responses.[2]
Key Findings:
-
Significantly higher levels of EV71-specific IgG and IgA in serum, nasal washes, bronchoalveolar lavage fluid, and feces compared to the vaccine alone.[2]
-
Increased numbers of EV71-specific IgG and IgA-producing cells.[2]
-
Enhanced T-cell proliferative responses and secretion of IFN-γ and IL-17.[2]
-
Serum from immunized mice showed potent neutralizing activity against multiple EV71 genotypes.[2]
MUC1 Cancer Vaccine
This compound has been investigated as an adjuvant in therapeutic cancer vaccines targeting the MUC1 antigen, which is overexpressed in various cancers. Studies have explored the use of this compound conjugated to MUC1 peptides, including comparisons between its stereoisomers, R-FSL-1 and S-FSL-1.
Key Findings:
-
Both R-FSL-1 and S-FSL-1 can serve as effective adjuvants for MUC1-based vaccines, with R-FSL-1 demonstrating a superior adjuvant effect.[3]
-
The R-FSL-1-MUC1 conjugate induced higher antibody titers and a greater release of pro-inflammatory cytokines like IL-6 and IL-12 from peritoneal macrophages compared to the S-FSL-1 conjugate.[3]
-
A tricomponent vaccine design, covalently linking this compound to both a T-helper epitope and the MUC1 antigen, elicited robust humoral and cellular immune responses and led to a significant reduction in tumor burden in a mouse model.
Group A Streptococcus (GAS) Vaccine
This compound has been utilized in the development of a self-adjuvanting vaccine against Group A Streptococcus. In this approach, this compound was site-specifically conjugated to a recombinant GAS antigen.
Key Findings:
-
The this compound-GAS antigen conjugate induced significantly higher antigen-specific IgG antibody titers (~1000-fold) compared to a simple mixture of the antigen and this compound.
-
The conjugate elicited a balanced Th1/Th2 immune response, in contrast to the Th2-biased response observed with an alum-adjuvanted formulation.
-
Mice immunized with the this compound conjugate were protected against a subcutaneous challenge with GAS.
Quantitative Data Summary
| Study | Antigen | Adjuvant | Route of Administration | Key Quantitative Outcomes | Reference |
| EV71 Vaccine | Inactivated Enterovirus 71 | This compound | Intranasal | Significantly higher EV71-specific IgG and IgA in serum, nasal washes, BALF, and feces (p < 0.05). Increased IFN-γ and IL-17 secretion. | [2] |
| MUC1 Cancer Vaccine | MUC1 peptide | R-FSL-1 and S-FSL-1 conjugates | Intraperitoneal | R-FSL-1-MUC1 induced higher IgG titers than S-FSL-1-MUC1. R-FSL-1 stimulated more IL-6 and IL-12 secretion from macrophages. | [3] |
| GAS Vaccine | Recombinant GAS polytope antigen | This compound conjugate | Intramuscular | ~1000-fold higher antigen-specific IgG titers compared to a simple mixture. Balanced Th1/Th2 response. |
Experimental Protocols
General Experimental Workflow for a Vaccine Study Using this compound Adjuvant
Detailed Protocol: Intranasal Immunization with this compound Adjuvanted EV71 Vaccine in Mice
This protocol is adapted from a study evaluating this compound as a mucosal adjuvant for an inactivated Enterovirus 71 vaccine.[2]
1. Materials
-
Inactivated Enterovirus 71 (EV71) antigen
-
This compound (synthetic diacylated lipopeptide)
-
Phosphate-buffered saline (PBS), sterile
-
BALB/c mice (e.g., 6-8 weeks old, female)
-
Pipettes and sterile tips
-
Anesthesia (e.g., isoflurane)
2. Vaccine Formulation
-
Reconstitute this compound in sterile PBS to a stock concentration of 1 mg/mL.
-
On the day of immunization, prepare the vaccine formulation by mixing the inactivated EV71 antigen with the this compound solution. For a final dose of 10 µg of EV71 antigen and 1 µg of this compound per mouse in a total volume of 20 µL:
-
Dilute the EV71 antigen stock with sterile PBS to the desired concentration.
-
Add the appropriate volume of this compound stock solution.
-
Bring the final volume to 20 µL with sterile PBS.
-
-
Prepare control formulations: EV71 antigen alone, this compound alone, and PBS alone.
3. Immunization Procedure
-
Lightly anesthetize the mice.
-
Hold the mouse in a supine position.
-
Carefully administer 10 µL of the vaccine formulation into each nostril using a pipette.
-
Immunize the mice on days 0, 14, and 28 (prime and two boosts).
4. Sample Collection and Analysis
-
Serum: Collect blood via retro-orbital or submandibular bleeding at specified time points (e.g., days -1, 27, and 42). Separate serum and store at -20°C.
-
Mucosal Washes:
-
Nasal Washes: At the end of the experiment, euthanize the mice and collect nasal washes by flushing the nasal cavity with sterile PBS.
-
Bronchoalveolar Lavage Fluid (BALF): Expose the trachea and lavage the lungs with sterile PBS.
-
-
Fecal Pellets: Collect fecal pellets at specified time points, homogenize in PBS, and centrifuge to collect the supernatant.
-
Immunological Assays:
-
ELISA: Determine EV71-specific IgG and IgA titers in serum and mucosal samples.
-
ELISpot: Isolate splenocytes and perform ELISpot assays to enumerate antigen-specific IgG and IgA-secreting cells.
-
T-cell Proliferation Assay: Culture splenocytes with the EV71 antigen and measure proliferation.
-
Cytokine Assay: Measure the concentration of cytokines (e.g., IFN-γ, IL-17) in the supernatant of antigen-stimulated splenocyte cultures.
-
Neutralization Assay: Assess the ability of serum antibodies to neutralize EV71 infectivity in vitro.
-
Detailed Protocol: Intramuscular Immunization with this compound Conjugated GAS Vaccine in Mice
This protocol is based on a study developing a self-adjuvanting Group A Streptococcus vaccine.
1. Materials
-
This compound conjugated to the recombinant GAS antigen
-
Saline, sterile
-
Humanized plasminogen AlbPLG1 mice
-
Syringes and needles (e.g., 29-gauge)
2. Vaccine Formulation
-
The this compound-GAS antigen conjugate is typically purified and lyophilized.
-
Reconstitute the conjugate in sterile saline to the desired concentration for immunization. For example, for a dose of 20 µg of conjugate per mouse in a total volume of 50 µL.
-
Prepare control groups: antigen mixed with unconjugated this compound, antigen with alum, and saline alone.
3. Immunization Procedure
-
Administer 50 µL of the vaccine formulation via intramuscular injection into the tibialis anterior muscle.
-
Follow a prime-boost immunization schedule, for example, on days 0, 21, and 35.
4. Sample Collection and Analysis
-
Serum: Collect blood at various time points post-immunization to monitor the antibody response.
-
Immunological Assays:
-
ELISA: Measure antigen-specific total IgG, IgG1, and IgG2a/c titers in the serum to assess the magnitude and Th1/Th2 bias of the humoral response.
-
-
Challenge Study:
-
Two weeks after the final boost, challenge the immunized mice with a lethal or sub-lethal dose of a relevant GAS strain via subcutaneous or intraperitoneal injection.
-
Monitor the mice for survival, weight loss, and other clinical signs of infection.
-
At a specified time point post-challenge, euthanize the mice and determine the bacterial load in relevant tissues (e.g., skin lesion, spleen).
-
Conclusion
This compound is a promising vaccine adjuvant with a well-defined mechanism of action that has demonstrated efficacy in a variety of preclinical models. Its ability to enhance both humoral and cellular immunity, particularly at mucosal surfaces, makes it a valuable tool for the development of next-generation vaccines against infectious diseases and cancer. The protocols provided here offer a starting point for researchers to incorporate this compound into their vaccine development programs. Further optimization of dose, formulation, and immunization schedule may be required for specific antigens and disease models.
References
- 1. Design, Synthesis, and Preliminary Immunological Studies of MUC1-Based Antitumor Vaccines Adjuvanted with R- and S-FSL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast-stimulating lipopeptide-1 as a potential mucosal adjuvant enhances mucosal and systemic immune responses to enterovirus 71 vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of a MUC1-based tricomponent vaccine adjuvanted with this compound for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FSL-1 Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the cellular effects of Fibroblast-Stimulating Lipopeptide-1 (FSL-1), a synthetic diacylated lipoprotein derived from Mycoplasma salivarium. This compound is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer, initiating a signaling cascade that plays a crucial role in the innate immune response.[1]
Introduction to this compound and its Mechanism of Action
This compound is recognized by the TLR2/TLR6 heterodimer on the cell surface.[1] This recognition event triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, initiates a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[1][2] This ultimately leads to the activation of downstream transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[1] The translocation of these transcription factors into the nucleus induces the expression of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1α (IL-1α), IL-6, IL-8, Tumor Necrosis Factor-alpha (TNF-α), and Chemokine (C-C motif) Ligand 20 (CCL20).[3][4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies on the effects of this compound on cytokine production and gene expression in different cell types.
Table 1: this compound Induced Cytokine Production in THP-1 Cells
| Cell Line | This compound Concentration | Incubation Time | Cytokine | Fold Increase (vs. Control) | Reference |
| THP-1 | 100 ng/mL | 24 h | IL-1α | ~6.8-fold (in the presence of 27OHChol) | [5][6] |
| THP-1 | 100 ng/mL | 9 h | CCL2 | Significant increase | [7] |
| THP-1 | 100 ng/mL | 9 h | IL-1β | Significant increase | [7] |
Table 2: this compound Induced Gene Expression in THP-1 Cells
| Cell Line | This compound Concentration | Incubation Time | Gene | Fold Increase (vs. Control) | Reference |
| THP-1 | 100 ng/mL | 24 h | IL-1α | Significantly increased (in the presence of 27OHChol) | [5][6] |
| THP-1 | 100 ng/mL | Not Specified | IL-8 | Significant induction | [4] |
| THP-1 | 100 ng/mL | Not Specified | IL-1β | Significant induction | [4] |
| THP-1 | 100 ng/mL | Not Specified | TNF-α | Significant induction | [4] |
| THP-1 | 100 ng/mL | Not Specified | CCL20 | Significant induction | [4] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Protocol 1: Cell Culture and this compound Stimulation of THP-1 Monocytes
This protocol describes the culture of the human monocytic cell line THP-1 and their stimulation with this compound.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound (Pam2CGDPKHPKSF)
-
Phosphate Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in suspension in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Seeding: For experiments, seed THP-1 cells at a density of 5x10^5 cells/mL in 6-well or 24-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or DMSO.[8][9] Further dilute the stock solution in culture medium to the desired final concentration (e.g., 10-100 ng/mL).
-
Stimulation: Add the diluted this compound solution to the wells containing THP-1 cells. For control wells, add an equivalent volume of vehicle (water or DMSO diluted in medium).
-
Incubation: Incubate the plates for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein extraction.
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol outlines the steps for measuring the concentration of a specific cytokine in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 10% FBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[10]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.[11]
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Protocol 3: NF-κB Reporter Gene Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway using a luciferase reporter assay system.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at an appropriate density.
-
This compound Stimulation: The following day, treat the cells with various concentrations of this compound. Include a positive control (e.g., TNF-α) and a negative control (vehicle).
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2.[13]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle-treated control.
Protocol 4: Western Blotting for MyD88 Signaling Pathway Components
This protocol provides a general procedure for detecting proteins in the MyD88 signaling pathway by Western blotting.
Materials:
-
Cells stimulated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MyD88, anti-phospho-IRAK1, anti-phospho-p65)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound mediated TLR2/TLR6 signaling pathway.
Experimental Workflow for Studying this compound Effects
Caption: General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. pma-treated thp-1 cells: Topics by Science.gov [science.gov]
- 5. Cleavage-Mediated Regulation of Myd88 Signaling by Inflammasome-Activated Caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. mabtech.com [mabtech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. MyD88 Antibody (#3699) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for FSL-1 Stimulation of Primary Macrophages
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the stimulation of primary macrophages with FSL-1, a synthetic diacylated lipoprotein that acts as a potent Toll-like Receptor 2 and 6 (TLR2/TLR6) agonist. This document outlines the procedures for isolating and culturing primary macrophages, the protocol for this compound stimulation, and methods for downstream analysis of macrophage activation.
Introduction
This compound (Pam2CGDPKHPKSF) is a synthetic lipopeptide derived from Mycoplasma salivarium. It is recognized by the heterodimer of TLR2 and TLR6 on the surface of macrophages and other immune cells.[1] This recognition triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1.[1] Consequently, this activation results in the production of pro-inflammatory cytokines and chemokines, and the upregulation of various cell surface molecules involved in the immune response.[1][2][3] Studying the effects of this compound on primary macrophages is crucial for understanding the innate immune response to bacterial lipoproteins and for the development of novel immunomodulatory drugs.
Data Presentation
Table 1: Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 1 mg/mL in sterile water | 10 - 100 ng/mL | Macrophage stimulation |
| M-CSF (for murine macrophages) | 100 µg/mL | 10 - 20 ng/mL | Differentiation of bone marrow cells |
| GM-CSF (for human macrophages) | 100 µg/mL | 50 ng/mL | Differentiation of monocytes |
| LPS (positive control) | 1 mg/mL | 10 - 100 ng/mL | TLR4-mediated macrophage stimulation |
Table 2: Recommended Incubation Times
| Experimental Step | Incubation Time | Purpose |
| Primary Macrophage Differentiation | 7 days | Differentiation of precursors into mature macrophages |
| This compound Stimulation (for cytokine analysis) | 4 - 24 hours | Induction of cytokine production |
| This compound Stimulation (for gene expression analysis) | 1 - 12 hours | Induction of target gene transcription |
| This compound Stimulation (for surface marker analysis) | 12 - 48 hours | Upregulation of cell surface markers |
Experimental Protocols
Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the isolation of bone marrow cells from mice and their differentiation into macrophages using M-CSF.[4]
Materials:
-
70% Ethanol
-
Sterile PBS
-
Complete RPMI-1640 medium (containing 10% FBS, 1% Penicillin-Streptomycin)
-
M-CSF
-
Syringes (25G needle, 10 mL)
-
Petri dishes
-
Cell scraper
Procedure:
-
Euthanize a mouse according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femur and tibia, removing all muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow with a 25G needle and a 10 mL syringe filled with complete RPMI-1640 medium into a sterile 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium supplemented with 10-20 ng/mL of M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh M-CSF-containing medium on day 3.
-
After 7 days, adherent cells are differentiated macrophages. To harvest, wash the plates with sterile PBS and add cold PBS. Incubate at 4°C for 10-15 minutes and then gently detach the cells using a cell scraper.
Protocol 2: this compound Stimulation of Primary Macrophages
This protocol outlines the stimulation of primary macrophages with this compound for downstream analysis.
Materials:
-
Differentiated primary macrophages (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound (1 mg/mL stock solution)
-
Sterile tissue culture plates (e.g., 24-well or 96-well)
Procedure:
-
Seed the differentiated macrophages into sterile tissue culture plates at a desired density (e.g., 0.5 x 10^6 cells/mL).
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare the this compound working solution by diluting the stock solution in complete RPMI-1640 medium to the desired final concentration (e.g., 10-100 ng/mL).
-
Remove the old medium from the macrophage culture and add the this compound containing medium.
-
Incubate the cells for the desired period (see Table 2) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell supernatant for cytokine analysis or lyse the cells for RNA or protein extraction.
Protocol 3: Downstream Analysis
A. Cytokine Quantification by ELISA
-
Collect the cell culture supernatant after this compound stimulation.
-
Centrifuge the supernatant at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.
B. Gene Expression Analysis by qRT-PCR
-
After this compound stimulation, wash the cells with sterile PBS and lyse them using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the genes of interest (e.g., Tnf, Il6, Nos2). Normalize the expression levels to a housekeeping gene (e.g., Actb, Gapdh).[5]
C. Analysis of Cell Surface Markers by Flow Cytometry
-
After this compound stimulation, detach the cells from the plate using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer (PBS containing 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against specific cell surface markers (e.g., CD86, CD40, MHC Class II) for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Analyze the stained cells using a flow cytometer.
Mandatory Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for this compound stimulation.
References
- 1. invivogen.com [invivogen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Administration of FSL-1 in Mice
Introduction
Fibroblast-stimulating lipopeptide-1 (FSL-1) is a synthetic diacylated lipopeptide that mimics a component of Mycoplasma salivarium. It is a potent agonist for Toll-like receptor 2/6 (TLR2/TLR6), a heterodimer of the pattern recognition receptor family.[1] In vivo administration of this compound in mice is a widely used experimental model to investigate the innate immune response, inflammation, and the potential of TLR2/6 agonists as therapeutic agents. Activation of the TLR2/6 signaling pathway by this compound triggers a signaling cascade that leads to the activation of transcription factors, most notably NF-κB, and the subsequent expression of various pro-inflammatory cytokines and chemokines.[2] This response has been harnessed in models of infection, vaccination, and, notably, as a radioprotective agent, where this compound administration has been shown to protect the hematopoietic system and improve survival after radiation exposure.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound in mice, including detailed protocols, quantitative data from published studies, and visualizations of the key signaling pathway and experimental workflow.
Data Presentation
The following tables summarize quantitative data from studies involving the in vivo administration of this compound in mice, providing a reference for experimental design.
Table 1: this compound Dosage and Administration Routes in Mice
| Mouse Strain | This compound Dose (mg/kg) | Administration Route | Experimental Context | Reference |
| C57BL/6 | 0.125, 0.25, 0.75, 1.5, 3.0 | Subcutaneous (SC) | Radiation countermeasure | [1] |
| C57BL/6 | 1.5 | Subcutaneous (SC) | Radioprotection in mixed-field radiation | [2][4] |
| C57BL/6 | 0.25 | Intraperitoneal (i.p.) | Radiomitigation | [5] |
| C57BL/6 | 0.25 | Subcutaneous (SC) | Prophylactic radiation protection | [1] |
Table 2: In Vivo Effects of this compound Administration in Mice (Quantitative Data)
| Mouse Strain | This compound Dose & Route | Time Point | Measured Effect | Result | Reference |
| C57BL/6 | 0.25 mg/kg, SC | 30 days post-irradiation | Survival Rate | 100% survival in this compound group vs. 20% in vehicle group after 8.1 Gy radiation. | [1] |
| C57BL/6 | 1.5 mg/kg, SC | 24h pre-irradiation | Survival Rate | Optimal dose for increased survival when administered prior to irradiation. | [3] |
| C57BL/6 | Not Specified | Not Specified | Cytokine Induction | Induces production of TNF-α and IL-12. | [6] |
| BALB/c | 12 ng/mouse, i.v. | 2 hours | Corticosterone Secretion | Did not induce corticosterone secretion at this low dose. | [7] |
| C57BL/6 | 0.25 mg/kg, i.p. | 30 days post-irradiation | Survival Rate | Significantly prolonged survival when given 24h after 9.2 Gy radiation. | [5] |
Signaling Pathway and Experimental Workflow
Visual representations of the this compound signaling cascade and a typical experimental workflow are provided below to aid in understanding and experimental planning.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound administration in mice. All animal procedures must be conducted in compliance with institutional and national guidelines (e.g., IACUC approved protocols).[1]
Protocol 1: Preparation and Administration of this compound
This protocol describes the preparation of this compound for injection and the procedure for subcutaneous administration.
Materials:
-
Lyophilized this compound
-
Sterile, pyrogen-free 1x Phosphate-Buffered Saline (PBS)
-
Sterile insulin syringes (e.g., 0.5 cc) with 23-G to 27-G needles[1][8]
-
70% Ethanol
-
Animal scale
Procedure:
-
Reconstitution of this compound: a. Under sterile conditions (e.g., in a tissue culture hood), dissolve the lyophilized this compound in sterile 1x PBS to a desired stock concentration (e.g., 1 mg/mL).[1] b. Gently vortex or pipette to ensure the lipopeptide is fully dissolved. c. Protect the dissolved this compound solution from light by covering the tube with aluminum foil and store it on ice or at 4°C for short-term use.[1] Prepare fresh for each experiment.
-
Dosage Calculation: a. Weigh each mouse to determine its exact body weight. b. Calculate the required volume of this compound solution for each mouse based on the desired dose (e.g., 1.5 mg/kg) and the stock concentration.
-
Example: For a 25 g mouse and a 1.5 mg/kg dose from a 1 mg/mL stock:
-
Dose = 1.5 mg/kg * 0.025 kg = 0.0375 mg
-
Volume = 0.0375 mg / 1 mg/mL = 0.0375 mL or 37.5 µL
-
-
-
Subcutaneous (SC) Administration: a. Restrain the mouse appropriately. b. Wipe the injection site at the nape of the neck (scruff) with 70% ethanol. c. Gently lift the skin to form a "tent".[8] d. Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's body.[8] e. Aspirate briefly to ensure the needle has not entered a blood vessel. f. Slowly inject the calculated volume of this compound solution.[1] g. Withdraw the needle and return the mouse to its cage.
-
Intraperitoneal (IP) Administration (Alternative): a. Restrain the mouse with its abdomen facing upwards, tilted slightly head-down. b. Identify the lower right or left abdominal quadrant.[9][10] c. Insert the needle at a 30-40° angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.[10] d. Aspirate to check for blood or other fluids. If negative, inject the solution. e. Withdraw the needle and return the mouse to its cage.
Protocol 2: Blood and Tissue Collection for Analysis
This protocol outlines the collection of blood via cardiac puncture and the harvesting of spleen tissue for downstream analysis.
Materials:
-
Anesthetic (e.g., Isoflurane, or injectable cocktail as per IACUC protocol)
-
1 mL syringe with a 25-G needle
-
Microcentrifuge tubes (with and without EDTA for plasma/serum)
-
Surgical scissors and forceps
-
70% Ethanol
-
Sterile PBS
-
10% Neutral Buffered Formalin (NBF) or cryoprotective agent (e.g., OCT compound)
Procedure:
-
Anesthesia and Blood Collection: a. At the designated experimental endpoint, deeply anesthetize the mouse according to your approved protocol. Confirm lack of pedal reflex. b. Position the mouse on its back and clean the chest area with 70% ethanol. c. Insert a 1 mL syringe with a 25-G needle into the thoracic cavity, aiming for the heart. d. Gently aspirate to draw blood. e. Dispense the blood into appropriate microcentrifuge tubes. For serum, use a tube without anticoagulant and allow it to clot. For plasma, use an EDTA-coated tube. f. Process blood samples:
- Serum: Let blood clot for 30 min at room temperature, then centrifuge at 2000 x g for 15 min at 4°C. Collect the supernatant (serum).
- Plasma: Centrifuge the EDTA tube at 1500 x g for 10 min at 4°C. Collect the supernatant (plasma). g. Store serum/plasma at -80°C until analysis.
-
Tissue Harvesting (Spleen): a. Following blood collection, confirm euthanasia via a secondary method (e.g., cervical dislocation). b. Open the abdominal cavity using sterile scissors and forceps. c. Locate the spleen on the left side of the abdominal cavity. d. Gently remove the spleen and place it in a petri dish with sterile PBS to rinse off excess blood. e. Proceed with processing for the desired analysis:
- For Histology: Place the entire spleen in a labeled cassette and submerge in at least 10-20 times its volume of 10% NBF for 24-48 hours.[11]
- For Cytokine Homogenate/RNA: Snap-freeze the tissue in liquid nitrogen and store at -80°C.
- For Flow Cytometry: Place the spleen in a tube with cold PBS or RPMI media on ice for immediate processing.
Protocol 3: Measurement of Cytokine Levels by ELISA
This protocol provides a general outline for a sandwich ELISA to quantify cytokine levels in mouse serum.[12][13]
Materials:
-
ELISA plate (e.g., 96-well high-binding plate)
-
Capture Antibody (specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Detection Antibody (biotinylated)
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Coating Buffer, Wash Buffer, Assay Diluent
-
Plate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in Coating Buffer, add to the wells of the ELISA plate, and incubate overnight at 4°C.
-
Blocking: Wash the plate with Wash Buffer. Add Assay Diluent or another blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Sample and Standard Incubation: Wash the plate. Prepare a standard curve by serially diluting the recombinant cytokine. Add standards and samples (e.g., serum) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add the Streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate thoroughly. Add the TMB substrate to each well. A color change will occur.
-
Stopping the Reaction: Add Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Plot the standard curve and determine the concentration of the cytokine in the samples based on their absorbance values.
Protocol 4: Histopathological Analysis of Tissues
This protocol describes basic tissue processing and Hematoxylin and Eosin (H&E) staining for morphological evaluation.
Materials:
-
Fixed tissue in cassettes
-
Automated tissue processor or graded ethanol series (70%, 95%, 100%), xylene, and paraffin wax
-
Embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin stains
Procedure:
-
Tissue Processing and Embedding: a. After fixation in 10% NBF, transfer the cassette through a series of graded alcohols to dehydrate the tissue. b. Clear the tissue in xylene. c. Infiltrate the tissue with molten paraffin wax. d. Embed the tissue in a paraffin block using an embedding station.
-
Sectioning: a. Once the block has solidified, trim it and section it using a microtome to a thickness of 4-5 µm.[14] b. Float the resulting paraffin ribbons on a warm water bath and mount them onto glass slides. c. Dry the slides overnight in an oven at ~60°C.
-
H&E Staining: a. Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of alcohol (100% to 70%) to rehydrate the tissue sections. Rinse in distilled water. b. Hematoxylin Staining: Stain with Hematoxylin (stains nuclei blue/purple) for a designated time. c. Differentiation: Briefly dip in acid-alcohol to remove excess stain. d. Bluing: Rinse in running tap water or a bluing agent to turn the nuclei blue. e. Eosin Staining: Counterstain with Eosin (stains cytoplasm and extracellular matrix pink/red). f. Dehydration and Mounting: Dehydrate the sections through a graded alcohol series and clear in xylene. g. Coverslip the slides using a permanent mounting medium.
-
Analysis: Examine the stained slides under a microscope to evaluate tissue morphology, cellular infiltration, and any pathological changes induced by this compound administration.
References
- 1. bioone.org [bioone.org]
- 2. This compound Pre-Administration Protects Radiation-Induced Hematopoietic Organs Through the Modulation of the TLR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Synthetic Peptide Increases Survival in a Murine Model of Hematopoietic Acute Radiation Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The synthetic analogue of mycoplasmal lipoprotein this compound induces dendritic cell maturation through Toll-like receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-1β induces in vivo tolerance to lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. masseycancercenter.org [masseycancercenter.org]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved preservation of mouse intestinal tissue using a formalin/acetic acid fixative and quantitative histological analysis using QuPath - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cytokine Production After FSL-1 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FSL-1 (Fibroblast-Stimulating Lipopeptide-1), a synthetic diacylated lipoprotein derived from Mycoplasma salivarium, is a potent agonist for Toll-like receptor 2 (TLR2) and TLR6 heterodimers.[1] The engagement of the TLR2/TLR6 complex by this compound initiates a signaling cascade that culminates in the production of various pro-inflammatory cytokines and chemokines. This application note provides detailed protocols for stimulating immune cells with this compound and quantifying the resulting cytokine production using common laboratory techniques.
Mechanism of Action: this compound Signaling Pathway
This compound is recognized by the TLR2/TLR6 heterodimer on the surface of various immune cells, including monocytes, macrophages, and dendritic cells.[1] This recognition event triggers a MyD88-dependent signaling pathway. This cascade involves the recruitment of adaptor proteins and subsequent activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein 1).[1] These transcription factors then translocate to the nucleus and induce the expression of genes encoding for a variety of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2][3]
Caption: this compound signaling through the TLR2/TLR6 heterodimer.
Experimental Protocols
The following protocols provide detailed methodologies for cell culture, this compound stimulation, and subsequent cytokine measurement.
I. Cell Culture and Stimulation
This protocol describes the culture and stimulation of human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.
A. Isolation and Culture of Human PBMCs
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Determine cell viability and concentration using a hemocytometer or automated cell counter. Seed 2 x 10^5 viable cells per well in a 96-well plate.[4]
-
This compound Stimulation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Dilute the this compound stock to the desired final concentrations (e.g., 0.1, 1, 10, 100 ng/mL) in complete RPMI-1640 medium. Add the this compound dilutions to the appropriate wells. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a designated time period (e.g., 24 or 48 hours for secreted cytokine analysis, or a shorter duration for intracellular staining).[5][6]
B. Culture and Stimulation of THP-1 Cells
-
Cell Culture: Maintain THP-1 cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed THP-1 cells at a density of 2 x 10^5 cells per well in a 96-well plate.
-
This compound Stimulation: Follow the same stimulation procedure as described for PBMCs (Step I.A.3).
-
Incubation: Incubate the plate under the same conditions as for PBMCs (Step I.A.4).
Caption: General workflow for cell stimulation with this compound.
II. Measurement of Secreted Cytokines
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying a single cytokine.
-
Sample Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6).[2][7][8][9][10] This typically involves coating a plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody, a substrate, and finally a stop solution before reading the absorbance.
-
Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
B. Multiplex Cytokine Assay
Multiplex assays, such as Luminex or cytometric bead arrays, allow for the simultaneous measurement of multiple cytokines in a single sample.[11][12]
-
Sample Collection: Collect and store the supernatant as described for ELISA (Step II.A.1).
-
Multiplex Assay Procedure: Follow the manufacturer's protocol for the specific multiplex kit.[13][14][15] This generally involves incubating the samples with a mixture of beads, each coated with a capture antibody for a different cytokine, followed by the addition of a detection antibody cocktail and a reporter molecule.
-
Data Acquisition and Analysis: Acquire the data on a compatible flow cytometer or Luminex instrument. The concentration of each cytokine is determined based on the fluorescence intensity of the corresponding bead population and a standard curve.
III. Intracellular Cytokine Staining (ICS)
ICS allows for the identification of cytokine-producing cells at a single-cell level by flow cytometry.
-
Cell Stimulation with Protein Transport Inhibitor: During the last 4-6 hours of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture.[16][17] This will cause cytokines to accumulate within the cell.
-
Surface Staining: After stimulation, harvest the cells and wash them with FACS buffer. Stain the cells with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD14 for monocytes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., containing saponin).[18][19]
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IL-6).
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer. Analyze the data to determine the percentage of specific cell populations producing each cytokine.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Secreted Cytokine Levels in Supernatant (ELISA or Multiplex Assay)
| Treatment | This compound (ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) |
| Unstimulated | 0 | < 15 | < 10 | < 5 | < 50 |
| This compound | 0.1 | 150 ± 25 | 100 ± 15 | 20 ± 5 | 500 ± 75 |
| This compound | 1 | 500 ± 60 | 450 ± 50 | 75 ± 10 | 1500 ± 200 |
| This compound | 10 | 1200 ± 150 | 1000 ± 120 | 200 ± 30 | 3000 ± 400 |
| This compound | 100 | 2500 ± 300 | 2000 ± 250 | 450 ± 60 | 5000 ± 600 |
Data are presented as mean ± standard deviation of triplicate wells and are representative of expected results.
Table 2: Intracellular Cytokine Production in CD14+ Monocytes (ICS)
| Treatment | This compound (ng/mL) | % TNF-α+ of CD14+ | % IL-6+ of CD14+ |
| Unstimulated | 0 | < 1% | < 0.5% |
| This compound | 10 | 25% ± 4% | 15% ± 3% |
| This compound | 100 | 50% ± 7% | 35% ± 5% |
Data are presented as mean ± standard deviation and are representative of expected results.
Application Notes
-
Cell Type Selection: The choice of cell type will influence the cytokine profile. Primary cells like PBMCs provide a more physiologically relevant system, while cell lines like THP-1 offer higher reproducibility.[20]
-
This compound Concentration and Time Course: It is recommended to perform a dose-response and time-course experiment to determine the optimal this compound concentration and incubation time for your specific experimental setup.[21]
-
Cytokine Panel Selection: The choice of cytokines to measure should be guided by the research question. A broad screening using a multiplex assay can be followed by more targeted analysis with ELISA.
-
Data Interpretation: Compare the cytokine levels in this compound stimulated samples to the unstimulated control to determine the magnitude of the response. For ICS data, gating strategies should be carefully established using appropriate controls.
-
Troubleshooting: High background in ELISAs or multiplex assays may be due to improper washing or sample handling. For ICS, poor staining can result from inadequate fixation/permeabilization or suboptimal antibody concentrations. Ensure the use of viability dyes in flow cytometry to exclude dead cells, which can non-specifically bind antibodies.[17]
References
- 1. invivogen.com [invivogen.com]
- 2. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a bacterial-derived toll-like receptor 2/6 agonist, enhances resistance to experimental HSV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Algorithm Design for a Cytokine Release Assay of Antigen-Specific In Vitro Stimuli of Circulating Leukocytes to Classify Leprosy Patients and Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selected TLR agonist combinations synergistically trigger a TH1 polarizing program in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-like receptor agonists partially restore the production of pro-inflammatory cytokines and type I interferon in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. fn-test.com [fn-test.com]
- 9. mybiosource.com [mybiosource.com]
- 10. abcam.com [abcam.com]
- 11. biocompare.com [biocompare.com]
- 12. Next-Generation Cytokine Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 13. assaygenie.com [assaygenie.com]
- 14. V-PLEX Cytokine Panel 1 Human Kit | Meso Scale Discovery [mesoscale.com]
- 15. Multiplex measurement of proinflammatory cytokines in human serum: comparison of the Meso Scale Discovery electrochemiluminescence assay and the Cytometric Bead Array - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 17. Best Practices for Cytokine Analysis [bdbiosciences.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. biomol.com [biomol.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing FSL-1 for TLR2/TLR6 Heterodimer Functional Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: FSL-1 (Fibroblast-stimulating lipopeptide-1), a synthetic diacylated lipopeptide derived from Mycoplasma salivarium, is a potent and specific agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer.[1] Unlike triacylated lipoproteins that activate the TLR2/TLR1 heterodimer, the diacylated nature of this compound allows for the specific interrogation of the TLR2/TLR6 signaling pathway.[1] This specificity makes this compound an invaluable tool for elucidating the roles of TLR2/TLR6 in innate immunity, infectious disease, and the development of novel therapeutics and vaccine adjuvants.
Mechanism of Action: Recognition of this compound by the TLR2/TLR6 heterodimer at the cell surface initiates a downstream signaling cascade predominantly through the MyD88-dependent pathway.[1][2] This leads to the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which orchestrate the expression of pro-inflammatory cytokines, chemokines, and other immune mediators.[1][3] This signaling pathway is central to mounting an innate immune response.
Quantitative Data Summary
The following tables summarize the typical working concentrations and dosages for this compound in various experimental models, along with the observed outcomes.
Table 1: In Vitro this compound Applications
| Cell Line / Primary Cells | This compound Concentration | Observed Effect | Downstream Analysis | Reference |
|---|---|---|---|---|
| Human Monocytic THP-1 Cells | 100 ng/mL | Induction of MMP-9 | Gelatin zymography, Western blot, ELISA, qPCR | [3] |
| Human Monocytic THP-1 Cells | 10 pg/mL - 100 ng/mL | NF-κB Activation, Cytokine Production (TNF-α) | Reporter Assays, ELISA | [1][4] |
| Murine Splenocytes | 1 µg/mL | Production of IL-10 and IL-6 | ELISA | [5][6] |
| Human Vaginal Epithelial Cells | 0.1 - 6 µg | Reduced HSV-2 replication | Viral Titer Assays |[7] |
Table 2: In Vivo this compound Applications
| Animal Model | This compound Dosage & Route | Experimental Context | Key Outcomes | Reference |
|---|---|---|---|---|
| C57BL/6 Mice | 0.25 mg/kg, Intraperitoneal (i.p.) | Post-radiation exposure (radiomitigator) | Prolonged survival, accelerated hematopoiesis | [8][9] |
| C57BL/6 Mice | 1.5 mg/kg, Subcutaneous (s.c.) | Pre-radiation exposure (radioprotectant) | Increased survival, protected hematopoietic system | [10][11] |
| Non-human Primates | Single dose, s.c. | Post-radiation exposure | Enhanced recovery of hematopoietic progenitors | [2][3] |
| C57BL/6 Mice | Immunization with antigen | Adjuvant activity | Induced Th2-type immune responses (IgG1 production) |[5][6] |
Experimental Protocols
The following are generalized protocols for common applications of this compound. Researchers should optimize conditions for their specific experimental systems.
Protocol 1: In Vitro TLR2/TLR6 Activation and Cytokine Profiling
This protocol describes the stimulation of a monocytic cell line (e.g., THP-1) with this compound to measure subsequent cytokine production.
Materials:
-
This compound (lyophilized powder)[1]
-
Sterile, endotoxin-free water for reconstitution[1]
-
THP-1 cells
-
Complete RPMI-1640 medium
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for target cytokine (e.g., TNF-α, IL-8)
Methodology:
-
Preparation of this compound Stock Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/mL.
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Culture and Seeding:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
(Optional) Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
This compound Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 10 pg/mL to 100 ng/mL.[1]
-
Include a negative control (medium only) and a positive control if available.
-
Carefully remove the old medium from the cells and replace it with 200 µL of the this compound dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 4 to 24 hours, depending on the target cytokine. (Note: TNF-α is an early response cytokine, while others may require longer incubation).
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of the desired cytokine in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.
-
Protocol 2: In Vivo Assessment of this compound as a Radioprotectant in Mice
This protocol provides a framework for evaluating the ability of this compound to protect the hematopoietic system from radiation-induced injury when administered prophylactically.
Materials:
-
This compound
-
Sterile PBS for injection
-
C57BL/6 mice (8-10 weeks old)
-
Irradiation source (e.g., Co-60)
-
Equipment for subcutaneous injection
-
Complete Blood Count (CBC) analyzer
-
Materials for bone marrow progenitor cell (CFU) assays
Methodology:
-
Animal Handling and Acclimation:
-
Acclimate mice for at least one week before the experiment.
-
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
This compound Administration:
-
Total Body Irradiation (TBI):
-
Expose the mice to a predetermined lethal or sublethal dose of total body irradiation.
-
-
Post-Irradiation Monitoring and Analysis:
-
Survival: Monitor the mice daily for 30 days and record survival.
-
Hematological Parameters: At selected time points post-TBI (e.g., days 7, 14, 21, 30), collect peripheral blood for a Complete Blood Count (CBC) to assess the recovery of white blood cells, red blood cells, and platelets.
-
Bone Marrow Analysis: At selected time points, euthanize a subset of mice and harvest bone marrow from the femurs to perform colony-forming unit (CFU) assays, which quantify hematopoietic progenitor cells.
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and analyze using the log-rank test.
-
Compare CBC and CFU counts between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for designing and executing experiments using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. pnas.org [pnas.org]
- 3. The TLR2/TLR6 ligand this compound mitigates radiation-induced hematopoietic injury in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FSL 1 | CAS 322455-70-9 | FSL1 | Tocris Bioscience [tocris.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The diacylated lipopeptide this compound induces TLR2-mediated Th2 responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Toll–Like Receptor 2/6 Agonist, FSL–1 Lipopeptide, Therapeutically Mitigates Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Synthetic Peptide Increases Survival in a Murine Model of Hematopoietic Acute Radiation Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
Troubleshooting & Optimization
Technical Support: Troubleshooting FSL-1 Stimulation Failures in Vitro
This guide addresses the common issue of FSL-1, a synthetic diacylated lipoprotein, failing to induce a cytokine response in in vitro experiments. It provides a structured approach to troubleshooting, from reagent and cell validation to assay optimization, for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (Fibroblast-Stimulating Lipopeptide-1) is a synthetic lipopeptide derived from Mycoplasma salivarium. It acts as a potent agonist for the Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/TLR6) heterodimer on the surface of immune and other cell types.[1][2] Recognition of this compound by TLR2/TLR6 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1, which in turn drive the production of pro-inflammatory cytokines and other immune mediators.[3]
Q2: Which cell lines are responsive to this compound?
A2: Cells expressing TLR2 and TLR6 are responsive to this compound. Commonly used models include human monocytic cell lines like THP-1 and U937, as well as HEK293 cells engineered to express human TLR2 and TLR6.[4][5] Primary cells such as peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages are also highly responsive.[6][7] It is crucial to confirm that your chosen cell line expresses the necessary receptors.[6]
Q3: What is a typical effective concentration for this compound?
A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a common working range is between 10 ng/mL to 100 ng/mL.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. It is soluble in water, and it is recommended to use a homogenizer or sonicator to ensure it is fully dissolved.[8] For stock solutions, some suppliers suggest using fresh, moisture-free DMSO.[2] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[9]
Troubleshooting Guide: No Cytokine Response Detected
If you are not observing the expected cytokine induction after this compound stimulation, systematically evaluate the following experimental components.
Step 1: Verify Reagent Integrity and Experimental Setup
The first step in troubleshooting is to rule out issues with the reagents and the basic setup.
dot graph TD { subgraph "Step 1: Reagent & Setup Verification" A[Start: No Cytokine Response] --> B{this compound Reagent Check}; B --> C{Is this compound properly reconstituted & stored?}; C -- No --> D[Re-prepare fresh this compound from powder]; C -- Yes --> E{Positive Control Check}; E --> F{Did a positive control work? (e.g., LPS for TLR4)}; F -- No --> G[Troubleshoot positive control & assay detection. See Step 3]; F -- Yes --> H[Proceed to Step 2: Cell Health & Receptor Check]; end
} dot Caption: Troubleshooting Workflow - Step 1
Troubleshooting Questions & Actions:
| Potential Issue | Recommended Action |
| Improper this compound Reconstitution/Storage | This compound can degrade with improper handling. Prepare a fresh solution from powder, ensuring complete dissolution.[8] Aliquot and store at -20°C or below to avoid freeze-thaw cycles.[9] |
| Inactive this compound Lot | If possible, test a new lot of this compound or a lot that has worked previously. Check the manufacturer's quality control data. |
| Lack of a Positive Control | Always include a positive control to validate that the cells and the assay system are functional. For many immune cells, Lipopolysaccharide (LPS) is an excellent positive control as it stimulates TLR4 to produce cytokines.[7][10] |
| Positive Control Failure | If your positive control (e.g., LPS) also fails to induce a response, the problem likely lies with the cells or the cytokine detection assay itself, not the this compound. Proceed to troubleshoot the assay (Step 3).[10] |
Step 2: Evaluate Cell Health and Receptor Expression
The health and characteristics of your target cells are critical for a successful experiment.
dot graph TD { subgraph "Step 2: Cell Line Verification" A[Start: Positive Control OK, but no this compound Response] --> B{Cell Health Check}; B --> C{Are cells healthy, viable, and within optimal passage number?}; C -- No --> D[Culture fresh cells from a new vial. Check for contamination.]; C -- Yes --> E{TLR2/6 Receptor Check}; E --> F{Does the cell line express TLR2 and TLR6?}; F -- No --> G[Choose an appropriate cell line (e.g., THP-1, HEK-TLR2/6) or verify expression via PCR/Flow Cytometry.]; F -- Yes --> H[Proceed to Step 3: Assay & Protocol Optimization]; end
} dot Caption: Troubleshooting Workflow - Step 2
Troubleshooting Questions & Actions:
| Potential Issue | Recommended Action |
| Poor Cell Health | Ensure cells are healthy, not overgrown, and free from contamination. Use cells within a low passage number range, as receptor expression can change over time in culture. |
| Lack of TLR2/TLR6 Expression | Confirm that your cell line expresses TLR2 and TLR6. This can be verified through literature review for the specific cell line or experimentally via RT-PCR, Western blot, or flow cytometry.[6] If the cells lack the receptor, they will not respond to this compound. |
| Cell Line is Unresponsive | Some cell lines, even if they express the receptors, may have downstream signaling defects. Test a different, validated cell line like THP-1 monocytes or HEK293 cells stably transfected with TLR2 and TLR6.[6] |
Step 3: Optimize Assay Protocol and Detection Method
If the reagent and cells are validated, the issue may be with the experimental protocol or the method used to measure cytokines.
dot graph TD { subgraph "Step 3: Protocol & Assay Optimization" A[Start: Reagents & Cells Verified] --> B{Stimulation Time & Dose}; B --> C{Was a time-course and dose-response performed?}; C -- No --> D[Perform experiment with this compound concentrations from 1-1000 ng/mL and harvest supernatant at 4, 8, and 24 hours.]; C -- Yes --> E{Cytokine Detection Assay Check}; E --> F{Is the ELISA/CBA/etc. working correctly?}; F -- No --> G[Run a standard curve with recombinant cytokine. Check reagents, buffers, and instrument settings.]; F -- Yes --> H{Cytokine levels below detection limit?}; H -- No --> I[Problem likely complex, review all steps or contact technical support.]; H -- Yes --> J[Concentrate supernatant or use a more sensitive detection kit.]; end
} dot Caption: Troubleshooting Workflow - Step 3
Troubleshooting Questions & Actions:
| Potential Issue | Recommended Action |
| Suboptimal Stimulation Time | Cytokine production is transient. The peak response may be missed. Perform a time-course experiment, collecting supernatant at multiple time points (e.g., 4, 8, 24 hours) to identify the optimal stimulation period.[7] |
| Incorrect this compound Concentration | The dose-response to this compound can vary. Test a range of concentrations (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL, 1000 ng/mL) to ensure you are in the optimal range. |
| Cytokine Detection Assay Failure | Troubleshoot the detection assay (e.g., ELISA, CBA).[11] Ensure all reagents are fresh, the standard curve is valid, and the plate reader or flow cytometer is functioning correctly.[12] Run a known positive sample or recombinant cytokine to confirm the assay works. |
| Cytokine Levels Below Detection Limit | The amount of cytokine produced may be too low for your assay. Consider concentrating the cell culture supernatant or using a high-sensitivity detection kit.[10][12] |
| Inhibitory Components in Media | Components in the cell culture media, such as serum, can sometimes interfere with the assay. Ensure the media used is compatible with your stimulation and detection protocols. |
Expected Signaling Pathway
This compound binding to the TLR2/TLR6 heterodimer triggers an intracellular signaling cascade that is dependent on the MyD88 adapter protein. This leads to the activation of IRAK kinases, TRAF6, and ultimately the IKK complex, which phosphorylates IκB. The degradation of IκB allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokine genes like TNF-α and IL-6.[3][13]
Standard Experimental Protocol
This protocol provides a general framework for stimulating THP-1 cells with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 media with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
This compound (reconstituted stock solution)
-
LPS (positive control)
-
Sterile PBS
-
Multi-well cell culture plates (e.g., 24-well)
-
Cytokine detection kit (e.g., Human TNF-α ELISA)
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 complete medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours. Differentiated cells will become adherent.
-
After incubation, gently aspirate the PMA-containing media, wash once with sterile PBS, and add fresh, serum-free or low-serum media. Rest the cells for 24 hours before stimulation.[6]
-
-
Cell Stimulation:
-
Prepare dilutions of this compound (e.g., 100 ng/mL) and LPS (e.g., 100 ng/mL) in culture media.
-
Include a "no treatment" or vehicle control well.
-
Remove the resting media from the cells and add the media containing the stimulants.
-
Incubate the plate for the desired time (e.g., 24 hours) at 37°C, 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Measure the concentration of the target cytokine (e.g., TNF-α, IL-6) in the clarified supernatant using your chosen immunoassay (e.g., ELISA) according to the manufacturer's instructions.
-
Expected Data: The following table provides a hypothetical example of expected results from a successful experiment. Actual values will vary significantly based on specific conditions.
| Treatment Group | This compound Conc. | LPS Conc. | TNF-α (pg/mL) |
| Vehicle Control | 0 ng/mL | 0 ng/mL | < 15 |
| This compound | 100 ng/mL | 0 ng/mL | 500 - 2000 |
| Positive Control | 0 ng/mL | 100 ng/mL | > 2000 |
References
- 1. polysciences.com [polysciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Coactivation of TLR4 and TLR2/6 Coordinates an Additive Augmentation on IL-6 Gene Transcription via p38 MAPK Pathway in U937 Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation Immune Cells [bdbiosciences.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. anshlabs.com [anshlabs.com]
- 12. ProcartaPlex Assays Support – Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing FSL-1 for Primary Cell Experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the working concentration of FSL-1, a synthetic TLR2/6 agonist, for primary cell stimulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate primary cells?
This compound (Pam2CGDPKHPKSF) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. It functions as a potent and specific agonist for the Toll-like Receptor 2 and Toll-like Receptor 6 (TLR2/TLR6) heterodimer. Upon binding to the TLR2/TLR6 complex on the surface of primary cells, this compound initiates a MyD88-dependent intracellular signaling cascade. This pathway leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.
Q2: Why is it crucial to optimize the this compound concentration for primary cells?
Primary cells are isolated directly from tissues and have a finite lifespan, making them more sensitive and less robust than immortalized cell lines.[1][2] Optimization is critical for several reasons:
-
Ensuring a Robust Response: A concentration that is too low may fail to elicit a detectable response, leading to false-negative results.
-
Accounting for Variability: Primary cells exhibit significant donor-to-donor variability and their response can be influenced by their passage number and culture conditions.[2][4]
Q3: What is a typical starting concentration range for this compound stimulation?
The recommended working concentration for this compound can vary widely depending on the primary cell type and the experimental endpoint. A broad starting range is between 10 pg/mL and 100 ng/mL . For specific applications, such as the stimulation of primary human monocytes, concentrations around 100 ng/mL have been effectively used.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: What are the common experimental readouts for measuring this compound-induced activation?
The choice of readout depends on the specific research question. Common methods to quantify the cellular response to this compound include:
-
Cytokine Secretion: Measuring the release of cytokines like TNF-α, IL-1α, and IL-6 into the culture supernatant using ELISA or multiplex immunoassays.[5][6]
-
Surface Marker Expression: Quantifying the upregulation of activation markers (e.g., CD69, CD25) on the cell surface via flow cytometry.[7]
-
Gene Expression: Measuring the mRNA levels of target genes (e.g., TNF, IL1B) using qRT-PCR.[6]
-
Transcription Factor Activation: Using reporter assays to measure the activity of NF-κB or AP-1.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and a general workflow for optimizing its working concentration.
Troubleshooting Guide
Problem: I am not observing any cellular response after this compound stimulation.
This is a common issue that can stem from multiple factors. The flowchart below provides a logical approach to troubleshooting, followed by a detailed breakdown of possible causes and solutions.
| Possible Cause | Recommended Solution |
| 1. Sub-optimal this compound Concentration | The concentration may be too low for your specific primary cell type. Perform a dose-response curve with a broader range of concentrations (e.g., 10 pg/mL to 1 µg/mL). |
| 2. Poor Primary Cell Health | Primary cells are delicate. Ensure high viability (>90%) before starting the experiment. Use cells at a low passage number and handle them gently, avoiding harsh centrifugation or osmotic shock.[1][2] |
| 3. Insufficient Incubation Time | The kinetics of the response can vary. Activation markers may appear within hours, while significant cytokine secretion can take 12-24 hours.[7] Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal endpoint. |
| 4. Low TLR2/TLR6 Expression | The primary cell type you are using may not express sufficient levels of TLR2 or TLR6. Confirm receptor expression via flow cytometry, western blot, or qRT-PCR. |
| 5. Reagent or Technical Issues | Verify that the this compound stock solution was prepared and stored correctly. Ensure all other reagents for your readout assay (e.g., ELISA kits, antibodies) are within their expiration date and have been validated.[8] Include a positive control (e.g., PMA/Ionomycin) to confirm that the cells are capable of responding and that the assay is working.[9] |
Problem: I am observing high levels of cell death in my cultures after adding this compound.
| Possible Cause | Recommended Solution |
| 1. This compound Concentration is Too High | High ligand concentrations can lead to overstimulation and activation-induced cell death. Reduce the this compound concentration. This is why determining the optimal dose is critical. |
| 2. Contamination | While synthetic this compound is typically free of microbial contaminants, always handle it under sterile conditions. Ensure your cell culture media and supplements are not contaminated. |
| 3. Stressed Primary Cells | Unhealthy or stressed cells are more susceptible to any treatment. Ensure cells are plated at an optimal density (typically 40-80% confluency) and are in a healthy, proliferative state before stimulation.[3] |
| 4. Assay-Related Cytotoxicity | If using a viability dye, ensure the dye itself or the required washing steps are not causing cell death. For any cytotoxicity assay, always include an untreated cell control and a "cells only" control.[10] |
Problem: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| 1. Primary Cell Variability | This is a major factor. Document the donor, passage number, and days in culture for every experiment. Try to use cells from the same donor and passage number for a set of related experiments. Be aware that donor-to-donor differences may be a biological reality.[4] |
| 2. Inconsistent Cell Plating | Ensure cells are resuspended thoroughly to achieve a uniform single-cell suspension before plating. Inconsistent cell numbers per well will lead to variable results. |
| 3. Procedural Variations | Small changes in incubation times, media volumes, or reagent preparation can affect outcomes. Follow a standardized, written protocol meticulously for every experiment.[8] |
Data Summary and Key Experimental Protocols
Quantitative Data Summary
The optimal this compound concentration is highly dependent on the cell type and desired outcome. The table below provides examples found in the literature to serve as a starting point for optimization.
| Cell Type | This compound Concentration | Assay / Endpoint | Reference |
| General Range | 10 pg/mL - 100 ng/mL | TLR2/6 Activation | |
| Primary Human Monocytes | 100 ng/mL | Transcriptome Analysis | [4] |
| Murine Macrophage Cell Line (RAW264.7) | 10 nM (~16.7 ng/mL) | TNF-α Production, Internalization | [11] |
| Monocytic Cell Line (THP-1) | Not specified, used as TLR6 agonist | IL-1α Gene Transcription | [5] |
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines a method to determine the optimal this compound concentration for cytokine production using an ELISA readout.
-
Cell Plating:
-
Harvest healthy, low-passage primary cells.
-
Plate the cells in a 96-well tissue culture plate at a predetermined optimal seeding density.
-
Allow cells to adhere and recover overnight (for adherent cells).
-
-
This compound Preparation and Stimulation:
-
Prepare a 10 µg/mL stock of this compound in sterile, endotoxin-free water. Aliquot and store at -20°C.
-
On the day of the experiment, perform serial dilutions of this compound in complete culture medium to create a range of stimulation concentrations. A suggested 10-point, 2-fold dilution series starting from 100 ng/mL down to ~0.2 ng/mL is a good starting point.
-
Include a "no this compound" (medium only) negative control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different this compound concentrations.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2. The optimal time should be determined via a time-course experiment.
-
-
Endpoint Analysis (ELISA):
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Perform an ELISA for your cytokine of interest (e.g., TNF-α) on the clarified supernatant according to the manufacturer's protocol.
-
-
Data Analysis:
Protocol 2: Assessing this compound Induced Cytotoxicity (LDH Assay)
This protocol should be run in parallel with the dose-response experiment to ensure the chosen concentrations are not cytotoxic.
-
Experimental Setup:
-
Set up a parallel 96-well plate identical to the dose-response experiment.
-
In addition to the this compound dilutions and negative control, include three extra controls:
-
Untreated Control: Cells with medium only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.
-
Culture Medium Background Control: Medium only, no cells.
-
-
-
Procedure:
-
After the same incubation period as the dose-response experiment, use a commercial Lactate Dehydrogenase (LDH) cytotoxicity assay kit.[10]
-
Transfer a small volume of supernatant from each well to a new plate as per the kit's instructions.
-
Add the LDH reaction mixture and incubate as specified.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the kit's protocol.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided by the manufacturer, which typically is: % Cytotoxicity = 100 * (Sample Value - Untreated Control) / (Max Release Control - Untreated Control)
-
Plot % Cytotoxicity against the this compound concentration. The optimal this compound concentration should exhibit minimal to no cytotoxicity.
-
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. promocell.com [promocell.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]
- 5. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. youtube.com [youtube.com]
- 9. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In vitro pmel-1 T cell-mediated cytotoxicity assay with CytoTox-ONE Homogenous Membrane Integrity Assay (P... [protocols.io]
- 11. The Toll-like receptor 2 (TLR2) ligand this compound is internalized via the clathrin-dependent endocytic pathway triggered by CD14 and CD36 but not by TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
FSL-1 stability and proper storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of FSL-1 (Fibroblast-stimulating lipopeptide-1), a synthetic diacylated lipoprotein derived from Mycoplasma salivarium. It also includes troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic lipopeptide (Pam2CGDPKHPKSF) that acts as a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] Upon binding to the TLR2/TLR6 complex on the cell surface, it initiates a MyD88-dependent signaling cascade.[2] This pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production and secretion of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1α, and IL-8.[2][3][4]
Q2: How should I properly store the lyophilized this compound powder?
A2: Lyophilized this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C or -80°C in a sealed container, protected from moisture.[1][2] While it is typically shipped at room temperature, short-term storage at +4°C is also acceptable.[2] Refer to the summary table below for specific stability periods from various suppliers.
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, this compound solutions are less stable and require colder temperatures. It is critical to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2] Store these aliquots at -80°C for maximum stability. Storage at -20°C is also possible but for a shorter duration.[1][5]
Q4: My this compound is not dissolving properly. What can I do?
A4: this compound is soluble in water and DMSO.[2][5] If you encounter solubility issues, consider the following:
-
For aqueous solutions: Some suppliers recommend using a homogenizer or sonicator to achieve a homogenous solution, as solubility can be up to 10 mg/ml in water.[2]
-
For DMSO solutions: Ensure you are using newly opened, anhydrous DMSO. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][5]
-
Always use sterile, endotoxin-free water or high-quality solvents for reconstitution.[2]
Q5: My cells are showing a weak or no response to this compound stimulation. What are the possible causes?
A5: A suboptimal cellular response can stem from several factors:
-
Improper Storage: The this compound may have degraded due to incorrect storage or repeated freeze-thaw cycles of the stock solution.[1][2] Always use properly stored aliquots.
-
Incorrect Concentration: The working concentration is critical and can vary depending on the cell type and the sensitivity of the assay. The recommended range is typically between 10-100 nM or 10 pg/ml - 100 ng/ml.[2] You may need to perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Cell Health: Ensure your cells are healthy, viable, and within a low passage number.
-
TLR Expression: The target cells must express TLR2 and TLR6 to respond to this compound.
Q6: What is a typical working concentration for this compound in cell-based assays?
A6: The optimal working concentration depends on the specific in vitro assay and cell line. However, a general starting range is between 10 pg/ml and 100 ng/ml. For specific stimulation of the TLR2/TLR6 pathway, a concentration of 10-100 nM is often recommended.[2]
Data Summary Tables
Table 1: Storage and Stability of Lyophilized this compound Powder
| Storage Temperature | Duration | Source Citation |
| -20°C | 1 to 3 years | [1][2][5] |
| -80°C | 2 years | [1] |
| +4°C | Short-term | [2] |
| Room Temperature | Shipping only | [1] |
Table 2: Storage and Stability of Reconstituted this compound Solution
| Storage Temperature | Duration | Recommendations | Source Citation |
| -20°C | 1 month | Aliquot to avoid freeze-thaw cycles | [1][5] |
| -80°C | 6 months to 1 year | Recommended for long-term solution storage | [1][4][5] |
Experimental Protocols
Protocol: Reconstitution and Use of this compound for In Vitro Cell Stimulation
This protocol provides a general guideline for preparing and using this compound to stimulate cells (e.g., THP-1 monocytes) for cytokine production analysis.
1. Materials:
-
Lyophilized this compound
-
Sterile, polypropylene microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
-
Target cells (e.g., THP-1 macrophages)
-
ELISA kit for cytokine of interest (e.g., TNF-α)
2. Reconstitution of this compound Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Under sterile conditions, add the required volume of solvent. For example, to create a 1 mg/ml stock solution, reconstitute 100 µg of this compound in 100 µl of sterile, endotoxin-free water.[2]
-
Mix gently by pipetting or vortexing. If solubility is an issue with water, sonication may be required to achieve a homogenous solution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.[1]
3. Cell Stimulation Procedure:
-
Plate your target cells at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Thaw a single aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the this compound stock in cell culture medium to the desired final concentration (e.g., 100 ng/ml).
-
Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants to measure cytokine production using a suitable method like ELISA.
Visualizations
Caption: this compound signaling via the TLR2/TLR6 pathway.
Caption: Experimental workflow for this compound handling and use.
References
FSL-1 Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with FSL-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Fibroblast-stimulating lipopeptide-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. It is a potent agonist for the Toll-like receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] The binding of this compound to the TLR2/TLR6 complex initiates a MyD88-dependent signaling cascade. This pathway culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[2]
Q2: What are the recommended working concentrations for this compound?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental design. However, here are some general guidelines:
| Application | Recommended Concentration Range |
| In vitro cell culture | 10 pg/mL - 100 ng/mL |
| In vivo (murine models) | 0.25 mg/kg - 1.5 mg/kg (subcutaneous injection)[1] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder.[3] For reconstitution, use pyrogen-free water to create a stock solution, for example, at a concentration of 10 mg/mL. It is recommended to aliquot the reconstituted solution and store it at -20°C for long-term use.[4] Avoid repeated freeze-thaw cycles.
Q4: Which cell lines are responsive to this compound stimulation?
A4: Cells expressing TLR2 and TLR6 on their surface will respond to this compound. The human monocytic cell line THP-1 is commonly used and shows a robust response to this compound.[2] Other cell types, such as human keratinocytes (HaCaT), have also been shown to respond to this compound.[2]
Troubleshooting Guide
Problem 1: No or low cellular response after this compound stimulation.
-
Possible Cause 1: Improper this compound preparation or storage.
-
Solution: Ensure that this compound was reconstituted correctly in pyrogen-free water and stored at the recommended temperature. If the stock solution has undergone multiple freeze-thaw cycles, prepare a fresh solution from a new vial.
-
-
Possible Cause 2: Cell line does not express functional TLR2/TLR6.
-
Solution: Verify the expression of TLR2 and TLR6 in your cell line using techniques like flow cytometry or western blotting. It is also advisable to use a positive control cell line known to respond to this compound, such as THP-1 cells.
-
-
Possible Cause 3: Incorrect this compound concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Concentrations can range from 10 pg/mL to 100 ng/mL for in vitro studies.
-
-
Possible Cause 4: Poor cell health.
-
Solution: Ensure that your cells are healthy, viable, and in the logarithmic growth phase before stimulation. High cell passage numbers can sometimes lead to altered cellular responses.
-
Problem 2: High background signal in control wells.
-
Possible Cause 1: Contamination of reagents or cell culture.
-
Solution: Use sterile, pyrogen-free reagents and maintain aseptic cell culture techniques. Test your media and supplements for endotoxin contamination.
-
-
Possible Cause 2: Endotoxin contamination in the this compound preparation.
-
Solution: Purchase this compound from a reputable supplier that guarantees the absence of endotoxin contaminants.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in experimental conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, stimulation time, and reagent concentrations. Ensure consistent incubation times and conditions.
-
-
Possible Cause 2: Variability in this compound activity.
-
Solution: Aliquot the reconstituted this compound to minimize freeze-thaw cycles and ensure consistent activity between experiments.
-
Experimental Protocols
Key Experiment: In Vitro Stimulation of THP-1 Cells with this compound
-
Cell Culture: Culture THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed THP-1 cells in 12-well plates at a density of 1 x 10^6 cells per well.[2]
-
Stimulation: Stimulate the cells with the desired concentration of this compound (e.g., 50 ng/mL) for a specified time period (e.g., 24 hours).[2] Include a vehicle control (the same volume of pyrogen-free water used to dissolve this compound).
-
Downstream Analysis: After incubation, harvest the cells and/or the conditioned medium for downstream analysis. This can include:
Visualizations
Caption: this compound signaling pathway via TLR2/TLR6.
Caption: General experimental workflow for in vitro this compound stimulation.
References
- 1. bioone.org [bioone.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound Pre-Administration Protects Radiation-Induced Hematopoietic Organs Through the Modulation of the TLR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Cell Viability After FSL-1 Stimulation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues of low cell viability following FSL-1 stimulation in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound (Fibroblast-stimulating lipopeptide-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. It is a potent agonist for Toll-like receptor 2 and Toll-like receptor 6 (TLR2/TLR6) heterodimers on the surface of various immune and non-immune cells. Upon binding, this compound activates downstream signaling cascades, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. This, in turn, induces the production of pro-inflammatory cytokines and chemokines, initiating an innate immune response.[1] While this immune activation is crucial for many experimental models, excessive or prolonged stimulation can lead to cellular stress and, ultimately, cell death.
Q2: Why am I observing low cell viability after this compound stimulation?
Low cell viability after this compound stimulation can stem from several factors, often related to the potent inflammatory response it induces. Here are the most common causes:
-
High this compound Concentration: Excessive concentrations of this compound can overstimulate the cells, leading to a robust inflammatory response that can be cytotoxic.
-
Prolonged Incubation Time: Continuous exposure to this compound can lead to the sustained production of inflammatory mediators, which can induce apoptosis or necrosis.
-
Activation-Induced Cell Death (AICD): In immune cells, repeated or strong stimulation of receptors like TLRs can trigger a programmed cell death pathway known as AICD. This is a natural mechanism to regulate the intensity of an immune response. The interaction of Fas receptors and their ligands is a key pathway in AICD.[2]
-
Suboptimal Cell Culture Conditions: Pre-existing cellular stress due to factors like high cell density, nutrient depletion, or contamination can make cells more susceptible to this compound-induced death.[3]
-
Cell Type Specificity: Different cell types exhibit varying sensitivity to TLR agonists. Some cell lines may be inherently more prone to this compound induced cytotoxicity.
Q3: My negative control (vehicle-treated) cells also show low viability. What should I do?
If you observe low viability in your control group, the issue is likely related to your general cell culture technique or reagents, rather than the this compound treatment itself.[4] Refer to the "General Cell Culture Troubleshooting" section in the detailed guides below. Common culprits include microbial contamination, unhealthy cell stocks, or issues with the culture medium.[4]
Q4: How can I be sure that this compound is causing the cell death?
To confirm that this compound is the causative agent of the observed cell death, you can perform a dose-response experiment. By testing a range of this compound concentrations, you should observe a corresponding decrease in cell viability with increasing concentrations. Additionally, including a positive control for apoptosis (e.g., staurosporine) can help validate your cell viability assay.
Troubleshooting Guides
Problem 1: High Cell Death Across All this compound Concentrations
If you are observing significant cell death even at low this compound concentrations, consider the following:
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Avoid using cells that are over-confluent or have been passaged too many times. |
| Incorrect this compound Dilution | Prepare fresh dilutions of this compound for each experiment from a trusted stock solution. Verify the stock concentration. |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., bacteria, fungi, mycoplasma), as this can sensitize cells to stimuli.[5] |
| Inappropriate Incubation Time | Reduce the incubation time with this compound. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal stimulation period. |
Problem 2: Inconsistent Results Between Replicates
High variability between replicate wells can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly before aliquoting into each well. |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh pipette tips for each condition and replicate to avoid cross-contamination. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, which can affect cell health. To mitigate this, fill the peripheral wells with sterile PBS or culture medium and do not use them for experimental samples.[4] |
| Incomplete Reagent Mixing | After adding this compound or viability assay reagents, ensure gentle but complete mixing without introducing bubbles. |
Experimental Protocols
This compound Stimulation Protocol
This is a general protocol that may need optimization for your specific cell type.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS. Further dilute the stock solution in your complete cell culture medium to the desired final concentrations.
-
Cell Stimulation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After incubation, proceed with your chosen cell viability assay.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following this compound stimulation, add 10 µL of the MTT stock solution to each well of a 96-well plate (for a final volume of 100 µL of medium).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at 570 nm using a microplate reader.
Caspase-Glo® 3/7 Assay for Apoptosis
This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After this compound stimulation, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a 96-well plate.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Signaling Pathways and Workflows
References
Technical Support Center: Handling FSL-1 Lyophilized Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling FSL-1 (Fibroblast-stimulating lipopeptide-1) lyophilized powder. This compound is a synthetic diacylated lipoprotein derived from Mycoplasma salivarium that acts as a potent agonist for Toll-like receptor 2 and 6 (TLR2/TLR6).[1] Proper handling is crucial for maintaining its stability and biological activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide that mimics the N-terminal part of the 44kDa lipoprotein LP44 of Mycoplasma salivarium.[2][3] It is a well-established agonist for the TLR2/TLR6 heterodimer.[1][4] Upon binding to TLR2/TLR6 on the cell surface, this compound initiates a MyD88-dependent signaling cascade. This pathway leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and an innate immune response.[1][2]
Q2: How should I reconstitute this compound lyophilized powder?
A2: To reconstitute this compound, use sterile, endotoxin-free water.[2][3] For a common stock solution concentration of 1 mg/mL, reconstitute 100 µg of this compound in 100 µL of endotoxin-free water.[2][3] To ensure a homogenous solution, it may be necessary to use a homogenizer or sonicator.[2][3] Some suppliers may provide a vial of sterile, endotoxin-free water with the product.[1]
Q3: What are the recommended storage conditions for this compound?
A3: Before reconstitution, the lyophilized powder should be stored at -20°C for long-term stability, where it is stable for at least two years.[2][3] For short-term storage, 4°C is acceptable.[1][3] After reconstitution, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[2] Some sources suggest that reconstituted solutions stored at -80°C are stable for up to a year, and at -20°C for one month.[5]
Q4: What is the typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. However, a general range for stimulating innate immunity via TLR2/TLR6 is between 10 pg/mL and 100 ng/mL.[1] A common concentration used in studies with THP-1 monocytic cells is 100 ng/mL.[6]
Q5: Is this compound soluble in solvents other than water?
A5: this compound is soluble in water at concentrations up to 10 mg/mL.[1][2][3] It is also reported to be soluble in DMSO and ethanol at 100 mg/mL.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response to this compound stimulation. | Improper reconstitution or storage of this compound. | Ensure this compound was reconstituted in endotoxin-free water and stored correctly in aliquots at -20°C to avoid freeze-thaw cycles.[2] |
| Cell line does not express functional TLR2 or TLR6. | Verify the expression of TLR2 and TLR6 in your cell line. Consider using a positive control cell line known to respond to this compound, such as THP-1 cells or HEK293 cells transfected with TLR2 and TLR6.[2] | |
| Incorrect working concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay, typically within the 10 pg/mL to 100 ng/mL range.[1] | |
| High background or non-specific activation. | Endotoxin contamination in reagents or cultureware. | Use endotoxin-free water for reconstitution and endotoxin-tested reagents and plasticware. This compound itself is typically tested to be free of microbial contaminants.[1] |
| Contamination of this compound stock solution. | Prepare fresh aliquots from a new vial of lyophilized powder. Ensure aseptic technique during reconstitution and handling. | |
| Precipitate observed in the reconstituted solution. | Incomplete dissolution. | Use a homogenizer or sonicator to ensure the powder is fully dissolved in the solvent.[2][3] |
| Solubility limit exceeded. | Do not exceed the recommended solubility of 10 mg/mL in water.[1][2] If a higher concentration is needed, consider using DMSO or ethanol.[5] |
Quantitative Data Summary
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Molecular Weight | 1666.2 g/mol | [1][2][4] |
| Appearance | Colorless/white to off-white lyophilized powder | [2][3] |
| Purity | ≥95% (HPLC) | [4] |
| Solubility in Water | Up to 10 mg/mL | [1][2][3] |
| Solubility in DMSO | 100 mg/mL | [5] |
| Solubility in Ethanol | 100 mg/mL | [5] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Lyophilized Powder | -20°C | At least 2 years | [2][3] |
| Lyophilized Powder | 4°C | Short-term | [1][3] |
| Reconstituted Solution | -20°C | 1 month (in aliquots) | [5] |
| Reconstituted Solution | -80°C | 1 year (in aliquots) | [5] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Lyophilized Powder
-
Bring the vial of this compound lyophilized powder to room temperature before opening.
-
Add the appropriate volume of sterile, endotoxin-free water to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution from a 100 µg vial, add 100 µL of water).[2][3]
-
Gently vortex the vial to mix. For complete dissolution, sonication or homogenization may be required.[2][3]
-
Visually inspect the solution to ensure there is no particulate matter.
-
Dispense into single-use aliquots to minimize freeze-thaw cycles.
Protocol 2: In Vitro Stimulation of Macrophages with this compound
-
Culture macrophages (e.g., THP-1 cells) in an appropriate medium and seed them in multi-well plates at the desired density.
-
Allow the cells to adhere and stabilize overnight.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the desired final working concentration (e.g., 10-100 ng/mL) in the cell culture medium.[2]
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 24 hours) to allow for stimulation.
-
After incubation, collect the supernatant to measure cytokine production (e.g., TNF-α) by ELISA, or lyse the cells for analysis of gene expression or protein activation.[2]
Visualizations
Caption: this compound signaling pathway via TLR2/TLR6.
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. adipogen.com [adipogen.com]
- 3. abeomics.com [abeomics.com]
- 4. FSL 1 (CAS 322455-70-9): R&D Systems [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
FSL-1 Technical Support Center: Troubleshooting Solubility and Experimental Protocols
Welcome to the FSL-1 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the solubility and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Pam2CGDPKHPKSF) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium. It is a potent agonist for Toll-like receptor 2 and Toll-like receptor 6 (TLR2/TLR6) heterodimers. Upon binding to the TLR2/TLR6 complex on the cell surface, this compound initiates a MyD88-dependent signaling cascade. This pathway involves the recruitment of adaptor proteins and kinases, ultimately leading to the activation of the transcription factors NF-κB and AP-1. This activation results in the production of various pro-inflammatory cytokines and chemokines, triggering an innate immune response.[1][2][3]
Q2: What is the reported solubility of this compound?
A2: this compound is reported to be soluble in water at concentrations up to 10 mg/mL. Some suppliers also indicate solubility in DMSO. However, due to its lipophilic nature, achieving a clear and homogenous solution in aqueous buffers can be challenging.
Q3: My this compound solution is cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation is a common issue with lipopeptides like this compound. This can be due to the formation of micelles or larger aggregates in aqueous solutions. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue.
Troubleshooting Guide: this compound Precipitation
Problem: this compound precipitates out of solution, either when preparing a stock solution or after adding it to cell culture media.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | The lipophilic nature of this compound can lead to the formation of aggregates. Use of mechanical disruption is often necessary. We recommend sonication to ensure a homogenous solution. Refer to the detailed sonication protocol below. |
| pH of the Buffer | The solubility of lipopeptides can be pH-dependent. While specific data for this compound is limited, other lipopeptides show better solubility at slightly alkaline pH (around 8.0-8.5).[4] Consider preparing your stock solution in a buffer with a pH in this range if you are experiencing issues at neutral or acidic pH. |
| High Concentration | Attempting to make a stock solution at a concentration higher than its solubility limit can lead to precipitation. Do not exceed a concentration of 10 mg/mL in water. |
| Temperature Fluctuations | Repeated freeze-thaw cycles or storing the solution at inappropriate temperatures can cause the this compound to come out of solution.[5] Aliquot your stock solution into single-use volumes to avoid repeated temperature changes. |
| Interactions with Media Components | Components in cell culture media, such as salts and proteins, can sometimes interact with this compound and cause it to precipitate.[5] To mitigate this, add the this compound stock solution to the media dropwise while gently swirling the flask to ensure rapid and even dispersion. Pre-warming the media to 37°C can also help. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for dissolving lyophilized this compound powder.
Materials:
-
Lyophilized this compound
-
Sterile, endotoxin-free water or desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile, polypropylene microcentrifuge tubes
-
Bath sonicator or probe sonicator
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Reconstitution:
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired stock solution concentration (e.g., for a 1 mg/mL stock, add 1 mL of solvent to 1 mg of this compound).
-
Gently vortex the vial to wet the powder.
-
-
Sonication (Crucial Step):
-
Bath Sonicator: Place the vial in a bath sonicator filled with water. Sonicate for 10-15 minutes, or until the solution appears clear and homogenous. Ensure the water in the sonicator does not become excessively warm.
-
Probe Sonicator: If using a probe sonicator, use a low power setting to avoid heating the sample. Sonicate in short bursts (e.g., 10-20 seconds on, 30 seconds off) on ice until the solution is clear. Avoid foaming.
-
-
Sterilization (Optional): If required for your application, sterile filter the this compound solution through a 0.22 µm low-protein-binding filter.
-
Storage:
Protocol 2: Using this compound in Cell Culture
This protocol describes how to add the this compound stock solution to your cell culture experiments.
Procedure:
-
Thaw: If your this compound stock solution is frozen, thaw it quickly in a 37°C water bath.
-
Dilution:
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of this compound stock solution needed to achieve your desired final working concentration.
-
While gently swirling your culture flask or plate, add the this compound stock solution dropwise to the medium. This ensures rapid mixing and helps prevent localized high concentrations that could lead to precipitation.
-
-
Incubation: Incubate your cells under their normal culture conditions.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the this compound signaling pathway and a typical experimental workflow for using this compound.
Caption: this compound signaling pathway via TLR2/TLR6.
Caption: Experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/AP-1 activation mediates TLR2 agonist-induced SPLUNC1 expression in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Purification of lipopeptide biosurfactant extracts obtained from a complex residual food stream using Tricine-SDS-PAGE electrophoresis [frontiersin.org]
- 5. Cell Culture Academy [procellsystem.com]
- 6. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 7. jpt.com [jpt.com]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
Technical Support Center: Ensuring FSL-1 Free of Microbial Contaminants
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of FSL-1 (Fibroblast-stimulating lipopeptide-1), a synthetic diacylated lipopeptide and potent TLR2/TLR6 agonist. Microbial contamination can lead to spurious experimental results, making it critical to work with highly pure this compound. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address potential issues during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it crucial to use a microbially pure preparation?
Q2: What are the most common microbial contaminants in this compound preparations and which signaling pathways do they activate?
The most prevalent and potent microbial contaminant is endotoxin , also known as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS is a powerful activator of TLR4. Other potential contaminants include triacylated lipoproteins (TLR2/TLR1 agonists), flagellin (TLR5 agonist), and bacterial DNA (TLR9 agonist). The presence of these contaminants can lead to the activation of multiple signaling pathways, masking the specific effects of this compound on the TLR2/TLR6 pathway.
Q3: How can I be certain that the this compound I purchased is of high purity?
Reputable commercial suppliers of this compound typically provide a certificate of analysis that specifies the purity of the product, which is often ≥95% as determined by HPLC.[1] Additionally, they should confirm the absence of other TLR-stimulating contaminants through functional assays.[2] It is always recommended to purchase from vendors who provide detailed quality control information.
Troubleshooting Guide
Problem: I am observing a much stronger inflammatory response in my cell culture experiment than expected with this compound.
-
Possible Cause: Your this compound solution may be contaminated with endotoxin (LPS), which is a very potent inflammatory stimulus.
-
Solution:
-
Quantify Endotoxin Levels: Perform a Limulus Amebocyte Lysate (LAL) assay to determine the concentration of endotoxin in your this compound stock solution. For most in vitro cell culture experiments, endotoxin levels should be kept as low as possible, ideally below 0.1 EU/mL.[3][4]
-
Use a TLR4 Antagonist: To confirm that the excessive response is due to LPS, you can perform a control experiment where you pre-treat your cells with a TLR4 antagonist, such as TAK-242, before adding your this compound. A significant reduction in the inflammatory response would indicate LPS contamination.
-
Source High-Purity this compound: If significant endotoxin contamination is detected, it is best to obtain a new, high-purity lot of this compound from a trusted supplier.
-
Problem: My experimental results are inconsistent between different batches of this compound.
-
Possible Cause: There may be batch-to-batch variability in the purity of this compound, with differing levels of microbial contaminants.
-
Solution:
-
Test Each New Batch: It is good practice to test each new lot of this compound for endotoxin and other TLR agonist activity before use in critical experiments.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) in your specific assay. This will help you to normalize the activity between batches.
-
Problem: I am seeing activation of TLRs other than TLR2/6 in my reporter cell line assays.
-
Possible Cause: Your this compound preparation is likely contaminated with other microbial products.
-
Solution:
-
Use a Panel of TLR Reporter Cells: To identify the specific contaminant, test your this compound solution on a panel of cell lines, each expressing a different TLR (e.g., TLR4, TLR5, TLR9). This will help you pinpoint the nature of the contaminating agonist.
-
Review the Certificate of Analysis: Check the supplier's quality control data for the specific lot of this compound you are using. If the supplier does not test for other TLR agonists, consider switching to a supplier who does.
-
Data Presentation
Table 1: Purity and Contaminant Detection Limits
| Parameter | Typical Specification/Value | Method |
| This compound Purity | ≥95% | HPLC |
| LAL Assay Sensitivity (Gel-clot) | 0.015 - 0.25 EU/mL | Gel-clot |
| LAL Assay Sensitivity (Turbidimetric) | 0.001 - 10 EU/mL | Turbidimetric |
| LAL Assay Sensitivity (Chromogenic) | 0.0002 - 1.0 EU/mL | Chromogenic |
| TLR Reporter Cell Assay (this compound) | Detection Limit: ~0.2 ng/mL | Cell-based reporter assay |
| TLR Reporter Cell Assay (LPS) | Detection Limit: <1 pg/mL | Cell-based reporter assay |
Table 2: Agonist Concentration for TLR Activation in Reporter Cell Lines
| Agonist | Target Receptor | Typical Working Concentration |
| This compound | TLR2/TLR6 | 10 pg/mL - 100 ng/mL |
| LPS | TLR4 | 1 - 100 ng/mL |
| Pam3CSK4 | TLR2/TLR1 | 1 - 100 ng/mL |
| Flagellin | TLR5 | 10 - 100 ng/mL |
| ODN 2006 | TLR9 | 0.1 - 1 µM |
Experimental Protocols
Limulus Amebocyte Lysate (LAL) Assay (Chromogenic Method)
This protocol provides a general outline for a quantitative chromogenic LAL assay. Always refer to the specific instructions provided with your LAL assay kit.
Materials:
-
Chromogenic LAL assay kit (containing LAL reagent, endotoxin standard, and LAL reagent water)
-
Endotoxin-free microplate
-
Microplate reader with 405 nm filter
-
Incubator set to 37°C
-
Vortex mixer
-
Endotoxin-free pipette tips and tubes
Procedure:
-
Preparation of Endotoxin Standards:
-
Reconstitute the endotoxin standard as per the kit instructions to create a stock solution.
-
Perform a series of serial dilutions using LAL reagent water to generate a standard curve (e.g., 1, 0.5, 0.25, 0.1, 0.05 EU/mL).
-
-
Sample Preparation:
-
Dilute your this compound sample with LAL reagent water. The dilution factor should be sufficient to overcome any potential product inhibition and to ensure the endotoxin concentration falls within the range of the standard curve.
-
-
Assay Procedure:
-
Add 50 µL of each standard, sample dilution, and a blank (LAL reagent water) to the wells of the endotoxin-free microplate in duplicate or triplicate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Reconstitute the LAL reagent according to the kit instructions.
-
Add 50 µL of the reconstituted LAL reagent to each well.
-
Incubate the plate at 37°C for the time specified in the kit instructions (e.g., 10 minutes).
-
Add 100 µL of the chromogenic substrate solution to each well.
-
Incubate the plate at 37°C for the time specified in the kit instructions (e.g., 6 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 405 nm in a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank from the average absorbance of all standards and samples.
-
Plot the absorbance of the standards against their corresponding endotoxin concentrations and generate a standard curve.
-
Determine the endotoxin concentration of your this compound sample from the standard curve, remembering to account for the dilution factor.
-
TLR Reporter Cell Line Assay
This protocol describes a general procedure for using a TLR reporter cell line to detect agonist activity. The specific details may vary depending on the cell line and reporter system used (e.g., SEAP, luciferase).
Materials:
-
TLR reporter cell line (e.g., HEK-Blue™ hTLR2/6, HEK-Blue™ hTLR4)
-
Appropriate cell culture medium and supplements
-
96-well cell culture plate
-
This compound sample and positive controls for each TLR being tested (e.g., LPS for TLR4)
-
Reporter gene detection reagent (e.g., QUANTI-Blue™, ONE-Glo™ Luciferase Assay System)
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count the TLR reporter cells.
-
Seed the cells into a 96-well plate at the recommended density (e.g., 5 x 10^4 cells/well) in 180 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of your this compound sample and the appropriate positive controls in culture medium.
-
Add 20 µL of the diluted samples and controls to the corresponding wells of the cell plate. Include a negative control (medium only).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Detection:
-
For SEAP reporter: Add 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of the SEAP detection reagent and incubate at 37°C for 1-3 hours. Read the absorbance at 620-655 nm.
-
For luciferase reporter: Add the luciferase detection reagent directly to the wells according to the manufacturer's instructions. Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Plot the reporter signal against the concentration of the agonist.
-
Compare the response of your this compound sample in the different TLR reporter cell lines to determine if there is any off-target activation.
-
Visualizations
Caption: this compound activates the TLR2/TLR6 signaling pathway.
Caption: Workflow for detecting microbial contaminants in this compound.
References
Technical Support Center: Troubleshooting FSL-1 Experiments in TLR2 Knockout Cells
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and understand unexpected results when working with the TLR2/6 agonist FSL-1, particularly in the context of TLR2 knockout (KO) cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work?
A1: this compound (Fibroblast-stimulating lipopeptide-1) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[1] It is a potent agonist for the Toll-like Receptor 2 (TLR2) and Toll-like Receptor 6 (TLR6) heterodimer. Upon binding to the TLR2/TLR6 complex on the cell surface, this compound initiates a MyD88-dependent intracellular signaling cascade. This pathway culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1]
Q2: I am not seeing any response to this compound in my TLR2 knockout cells. Is this the expected result?
A2: Yes, this is the expected outcome. Since this compound requires TLR2 to form a functional signaling complex with TLR6, cells that have had the TLR2 gene knocked out should not respond to this compound stimulation.[2] This lack of response is a key validation that your TLR2 knockout is effective and that the observed effects of this compound in wild-type cells are indeed TLR2-dependent.
Q3: I am observing a weak or unexpected response to this compound in my TLR2 knockout cells. What could be the cause?
A3: This is an unexpected result and warrants further investigation. Here are several potential causes:
-
Incomplete Knockout: Your TLR2 knockout may not be complete, meaning there is still some residual TLR2 expression.
-
Off-Target Effects: While this compound is a specific TLR2/6 agonist, at very high concentrations, off-target effects can't be entirely ruled out, although this is less likely.
-
Contamination: Your this compound reagent or cell culture may be contaminated with other microbial components that can activate other pattern recognition receptors (PRRs).
-
Cell Line-Specific Factors: The specific cell line you are using might have unique characteristics or compensatory mechanisms.
Please refer to the troubleshooting guide below for a more detailed approach to identifying the issue.
Troubleshooting Guide
If you are encountering unexpected results with this compound in your TLR2 knockout cells, follow this step-by-step guide to identify the potential source of the problem.
Step 1: Verify the Integrity of Your Reagents and Cell Lines
| Parameter | Recommended Action | Expected Outcome |
| This compound Reagent | Confirm the correct storage and handling of your this compound stock. It should be stored at -20°C and you should avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. | A properly stored and handled reagent will ensure its activity. |
| Cell Line Identity | Verify the identity of your wild-type and TLR2 KO cell lines using short tandem repeat (STR) profiling. | Confirms that you are working with the correct cell lines and that there has been no cross-contamination. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination. Mycoplasma itself can activate TLR2. | Negative mycoplasma test results are crucial for reliable data. |
Step 2: Validate the TLR2 Knockout
A crucial step in troubleshooting is to confirm the complete absence of functional TLR2 in your knockout cell line.
| Validation Method | Purpose | Expected Result in TLR2 KO Cells |
| Genomic PCR | To confirm the genetic modification (e.g., deletion or insertion) at the TLR2 locus. | PCR product of a different size than the wild-type, or no product, depending on the knockout strategy. |
| Western Blot | To confirm the absence of TLR2 protein expression. | No detectable TLR2 protein band. |
| Flow Cytometry | To verify the absence of TLR2 protein on the cell surface. | No staining with a TLR2-specific antibody compared to an isotype control. |
| Functional Assay | Use a known TLR2/TLR1 agonist (e.g., Pam3CSK4) that does not depend on TLR6. | No response to the TLR2/TLR1 agonist in the TLR2 KO cells. |
Step 3: Check for the Presence of the Co-Receptor TLR6
This compound requires TLR6 to form a signaling-competent heterodimer with TLR2.
| Verification Method | Purpose | Considerations |
| RT-qPCR | To check for the mRNA expression of TLR6 in your cell line. | TLR6 is expressed in many immune cells and cell lines like THP-1, but levels can vary.[3][4] |
| Western Blot/Flow Cytometry | To confirm the protein expression of TLR6. | Antibody specificity is key for reliable results. |
Step 4: Optimize Your Experimental Conditions
| Parameter | Recommendation | Rationale |
| This compound Concentration | Use a concentration range of 10 pg/ml to 100 ng/ml. A typical starting concentration is 10-100 nM.[1] | Ensures you are within the optimal range for specific TLR2/6 activation and avoiding potential off-target effects at excessively high concentrations. |
| Stimulation Time | A typical stimulation time for NF-κB activation is 4-24 hours. | This can vary depending on the cell type and the specific downstream readout. A time-course experiment is recommended for new systems. |
| Positive Control | Use a TLR agonist that signals through a different receptor (e.g., LPS for TLR4) in both your wild-type and TLR2 KO cells. | This will confirm that the downstream signaling pathways (e.g., NF-κB) are intact in your cells. |
| Negative Control | Include an unstimulated (vehicle only) control for both cell lines. | Establishes the baseline response. |
Experimental Protocols
Protocol 1: Validation of TLR2 Knockout by Western Blot
-
Cell Lysis:
-
Culture wild-type and TLR2 KO cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against TLR2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Protocol 2: this compound Stimulation and NF-κB Reporter Assay
-
Cell Seeding:
-
Seed wild-type and TLR2 KO cells stably expressing an NF-κB reporter construct (e.g., SEAP or luciferase) in a 96-well plate.
-
Allow cells to adhere and reach the desired confluency.
-
-
This compound Preparation:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water to a stock concentration of 1 mg/ml.[1] Aliquot and store at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in cell culture medium to the desired final concentrations.
-
-
Cell Stimulation:
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle-only control (medium without this compound).
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Reporter Assay:
-
Measure the reporter gene activity (e.g., SEAP or luciferase) according to the manufacturer's instructions.
-
Normalize the reporter activity to cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Visualizations
Caption: this compound signaling through the TLR2/TLR6 heterodimer.
Caption: Experimental workflow for testing this compound in TLR2 KO cells.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
FSL-1 vs. Pam3CSK4: A Comparative Guide to TLR2 Activation
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 2 (TLR2) is a critical pattern recognition receptor in the innate immune system, identifying a wide array of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, viruses, and parasites.[1] A unique feature of TLR2 is its necessity to form heterodimers with either TLR1 or TLR6 to initiate a signaling cascade. This dimerization specificity allows the immune system to distinguish between different microbial components, primarily based on the acylation state of lipoproteins.[2]
This guide provides an objective comparison of two widely used synthetic lipopeptides, FSL-1 and Pam3CSK4, which are instrumental in dissecting the distinct signaling pathways mediated by the TLR2/TLR6 and TLR2/TLR1 heterodimers, respectively.
Structural and Biochemical Distinctions
The primary difference between this compound and Pam3CSK4 lies in their structure, specifically the number of fatty acid chains (acylation), which dictates their binding specificity to the TLR2 heterodimers.
This compound (Fibroblast-Stimulating Lipopeptide-1) is a synthetic diacylated lipopeptide that mimics a component from Mycoplasma salivarium.[3] Its two acyl chains facilitate its recognition by the TLR2/TLR6 heterodimer.
Pam3CSK4 (Pam3CysSerLys4) is a synthetic triacylated lipopeptide that mimics the acylated amino terminus of bacterial lipoproteins. Its three acyl chains are specifically recognized by the TLR2/TLR1 heterodimer.[4][5]
| Feature | This compound | Pam3CSK4 |
| Origin | Synthetic, derived from Mycoplasma salivarium lipoprotein | Synthetic, mimics bacterial lipoproteins |
| Structure | Diacylated lipopeptide (Pam2CGDPKHPKSF) | Triacylated lipopeptide (Pam3Cys-Ser-(Lys)4) |
| TLR Specificity | TLR2 / TLR6 Heterodimer | TLR2 / TLR1 Heterodimer |
| Primary Ligand Mimic | Diacyl lipoproteins from mycoplasma and some bacteria | Triacyl lipoproteins from gram-negative and gram-positive bacteria |
Mechanism of TLR2 Activation and Signaling
Upon ligand binding, the respective TLR2 heterodimer undergoes a conformational change, bringing the intracellular Toll/Interleukin-1 receptor (TIR) domains into close proximity. This initiates the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). This leads to a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB), culminating in the production of pro-inflammatory cytokines and chemokines.[6][7]
Caption: General TLR2 signaling pathway after ligand binding.
The structural difference between TLR1 and TLR6 is key to ligand discrimination. TLR1 possesses a hydrophobic channel that accommodates the third acyl chain of triacylated lipopeptides like Pam3CSK4.[4][5] In contrast, this channel is blocked in TLR6, restricting its binding to diacylated lipopeptides such as this compound.[8]
Caption: Specificity of this compound and Pam3CSK4 for TLR2 heterodimers.
Comparative Performance Data
While both this compound and Pam3CSK4 activate the MyD88-dependent pathway, experimental data reveal that stimulation of the different TLR2 heterodimers can lead to divergent and cell-type-specific functional outcomes.[9]
Differential Cytokine Production in Dendritic Cells
Studies using monocyte-derived dendritic cells (mdDCs) from allergic patients showed distinct cytokine profiles in response to this compound and Pam3CSK4.[10]
| Cytokine | This compound (TLR2/6) Response | Pam3CSK4 (TLR2/1) Response |
| IL-1β | Lower Induction | More Potent Induction |
| IL-6 | Similar to Pam3CSK4 | Similar to this compound |
| TNF-α | Similar to Pam3CSK4 | Similar to this compound |
| IL-10 | Lower Induction | More Potent Induction |
| IL-12p70 | Lower Induction | More Potent Induction |
| IL-23 | Lower Induction | More Potent Induction |
| IL-27 | Lower Induction | More Potent Induction |
| Data summarized from a study on human monocyte-derived dendritic cells.[10] |
Cell Surface Marker Expression on Dendritic Cells
The same study also revealed differences in the upregulation of co-stimulatory and maturation markers on mdDCs.[10]
| Surface Marker | This compound (TLR2/6) Response | Pam3CSK4 (TLR2/1) Response |
| CD80 | Significant Upregulation | Significant Upregulation |
| CD83 | Significant Upregulation | Significant Upregulation |
| CD86 | Significantly Higher than Pam3CSK4 | Significant Upregulation |
| PD-L1 | Significantly Higher than Pam3CSK4 | Significant Upregulation |
| Data summarized from a study on human monocyte-derived dendritic cells.[10] |
Functional Responses in Bovine Neutrophils and Human Platelets
Comparative studies in other cell types highlight further functional divergence.
| Cell Type | Functional Outcome | This compound (TLR2/6) Response | Pam3CSK4 (TLR2/1) Response | Reference |
| Bovine PMNs | Calcium Influx | No Response | Consistent Induction | [11] |
| Bovine PMNs | ROS Production | No Response | Increased Production | [11] |
| Bovine PMNs | Gelatinase Granule Secretion | No Response | Increased Secretion | [11] |
| Human Platelets | Aggregation | No Aggregation | Robust Aggregation | [6] |
| Human Platelets | Platelet Activation (in whole blood) | No Activation | Potent Activation | [6] |
These results underscore that despite sharing the common TLR2 subunit and MyD88 adaptor, the specific heterodimer engaged (TLR2/1 vs. TLR2/6) can trigger quantitatively and qualitatively different cellular responses.[9]
Experimental Protocols & Workflow
General Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and Pam3CSK4 on a target cell population.
Caption: Workflow for comparing cellular responses to this compound and Pam3CSK4.
Protocol 1: TLR2 Activation using NF-κB Reporter Assay (HEK-Blue™ Cells)
This method provides a quantitative measure of TLR2 pathway activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene placed under the control of an NF-κB-inducible promoter.
-
Cell Preparation: Plate HEK-Blue™ hTLR2 cells (or cells co-transfected with TLR2/TLR1 or TLR2/TLR6 and an NF-κB reporter plasmid) in a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate for 24-48 hours.[12]
-
Ligand Preparation: Prepare serial dilutions of this compound and Pam3CSK4 in sterile, endotoxin-free water or cell culture medium. A typical concentration range is 0.1 to 100 ng/mL.
-
Stimulation: Add 20 µL of the prepared ligand dilutions and appropriate vehicle controls to the cell wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.[12]
-
Detection:
-
Transfer 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
-
Analysis: Compare the OD values from this compound and Pam3CSK4 stimulated wells to the vehicle control to determine the level of NF-κB activation.
Protocol 2: Cytokine Quantification by ELISA
This protocol allows for the measurement of specific cytokines secreted into the cell culture supernatant following TLR ligand stimulation.
-
Cell Stimulation: Culture primary cells or cell lines (e.g., PBMCs, macrophages) in a 24- or 48-well plate. Stimulate with desired concentrations of this compound, Pam3CSK4, or a vehicle control for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Store at -80°C until analysis.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add prepared standards and collected cell supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This compound and Pam3CSK4 are indispensable tools for investigating the nuanced roles of TLR2 in immunity. Their strict specificity for TLR2/TLR6 and TLR2/TLR1, respectively, allows researchers to selectively probe these pathways. While both ligands trigger a canonical MyD88-dependent signaling cascade, the resulting biological outcomes can differ significantly in terms of cytokine profiles, cell activation status, and other functional responses. The choice between this compound and Pam3CSK4 should therefore be guided by the specific heterodimer and the downstream immune response under investigation, as activating TLR2/1 is not synonymous with activating TLR2/6.
References
- 1. Stereoisomeric Pam2CS based TLR2 agonists: synthesis, structural modelling and activity as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-like Receptor 1/2 Agonist Pam3CSK4 Suppresses Lipopolysaccharide-driven IgG1 Production while Enhancing IgG2a Production by B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TLR2 agonist | Hello Bio [hellobio.com]
- 4. DSpace at KOASAS: Crystal structure of the TLR1-TLR2 heterodimer induced by binding of a tri-acylated lipopeptide [koasas.kaist.ac.kr]
- 5. Crystal structure of the TLR1-TLR2 heterodimer induced by binding of a tri-acylated lipopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific activation of the TLR1-TLR2 heterodimer by small-molecule agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterodimer-specific TLR2 stimulation results in divergent functional outcomes in B-cell precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential activation of dendritic cells by toll-like receptors causes diverse differentiation of naïve CD4+ T cells from allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and this compound in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
A Comparative Guide to the Immunostimulatory Activities of FSL-1 and MALP-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunostimulatory activities of two widely used synthetic diacylated lipoproteins: Fibroblast-stimulating lipopeptide-1 (FSL-1) and Macrophage-activating lipopeptide-2 (MALP-2). Both are potent agonists of the Toll-like receptor 2/6 (TLR2/TLR6) heterodimer and are instrumental in elucidating the intricacies of innate immune responses. This document aims to be an objective resource, presenting experimental data to delineate their similarities and subtle, yet significant, differences to aid in experimental design and therapeutic development.
At a Glance: this compound vs. MALP-2
| Feature | This compound (Pam2CGDPKHPKSF) | MALP-2 (S-(2,3-bis(palmitoyloxy)-(2RS)-propyl)-N-palmitoyl-(R)-Cys-(S)Ser(S)Lys4-OH) |
| Origin | Synthetic, derived from Mycoplasma salivarium lipoprotein (LP44)[1] | Synthetic, originally derived from Mycoplasma fermentans |
| Molecular Target | TLR2/TLR6 heterodimer[1] | TLR2/TLR6 heterodimer[1][2] |
| Primary Signaling Pathway | MyD88-dependent activation of NF-κB and AP-1[3] | MyD88-dependent activation of NF-κB and MAPK pathways[2][4] |
| Key Immunostimulatory Effects | Enhances phagocytosis, promotes dendritic cell maturation, induces Th2 responses, mitigates radiation-induced hematopoietic injury.[2][3][5][6][7] | Modulates monocyte/macrophage inflammatory responses, enhances NK cell cytotoxicity, promotes angiogenesis, and has regenerative properties.[1][2][8] |
| Reported Potency | Some studies suggest stronger immunostimulatory activity than MALP-2 at picomolar concentrations.[9] | Highly potent, with half-maximal responses observed at 10⁻¹¹ M concentrations.[1][2] |
| Therapeutic Potential | Vaccine adjuvant, anti-infective agent, radiomitigator.[2][10][11] | Vaccine adjuvant, anti-tumor agent, wound healing, and bone regeneration.[1][2] |
Signaling Pathways: A Shared Origin of Immune Activation
Both this compound and MALP-2 initiate intracellular signaling by binding to a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) on the surface of various immune cells. This recognition event triggers a conformational change in the receptor complex, leading to the recruitment of intracellular adaptor proteins and the activation of downstream signaling cascades. The primary pathway engaged by both lipopeptides is the MyD88-dependent pathway, culminating in the activation of the transcription factors NF-κB and AP-1. These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other immune mediators.
Comparative Immunostimulatory Activity: A Quantitative Look
While both this compound and MALP-2 are potent TLR2/6 agonists, some studies suggest differences in their potency. For instance, research has indicated that this compound may induce the production of certain cytokines, such as IL-8, at picomolar concentrations, with some suggesting its activity could be stronger than that of MALP-2.[9] Conversely, MALP-2 has been shown to elicit half-maximal responses at 10⁻¹¹ M concentrations, highlighting its high potency.[1][2]
| Cell Type | Ligand | Concentration | Cytokine/Chemokine Induced | Fold Induction/Level | Reference |
| Human Gingival Fibroblasts | This compound | 100 ng/mL | IL-6 | ~150 pg/mL | [12] |
| Human Gingival Fibroblasts | This compound | 100 ng/mL | IL-8 | ~2500 pg/mL | [12] |
| Human Gingival Fibroblasts | This compound | 100 ng/mL | MCP-1 | ~800 pg/mL | [12] |
| Murine Macrophages | MALP-2 | 5-50 ng/mL | Reduced intracellular growth of M. tuberculosis | Significant | [13] |
| THP-1 monocytic cells | This compound | 1 µg/mL | IL-1α (in presence of 27OHChol) | Significant increase | [14] |
| Rat (subcutaneous air pouch) | MALP-2 | 10 µg | IL-6 in exudate | ~4000 pg/mL | [15] |
Experimental Protocols: A Guide for In Vitro Studies
The following provides a generalized workflow for assessing the immunostimulatory activity of this compound and MALP-2 on cultured immune cells, such as human THP-1 monocytes or murine RAW 264.7 macrophages.
Detailed Methodologies:
1. Cell Culture and Stimulation:
-
Cell Lines: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells are commonly used.
-
Seeding Density: Seed cells at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL in 96-well or 24-well plates.
-
Differentiation (for THP-1): To differentiate THP-1 monocytes into macrophage-like cells, treat with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before stimulation.
-
Stimulation: Prepare serial dilutions of this compound and MALP-2 in complete cell culture medium. Typical concentration ranges for stimulation are from 0.1 ng/mL to 1000 ng/mL. Add the diluted ligands to the cells and incubate for a desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
2. Cytokine Measurement (ELISA):
-
Supernatant Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokines of interest (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions. A standard curve with known concentrations of the recombinant cytokine must be included to quantify the results.
3. Gene Expression Analysis (qPCR):
-
RNA Extraction: After removing the supernatant, wash the cells with PBS and then lyse them using a suitable lysis buffer. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qPCR: Perform quantitative real-time PCR (qPCR) using specific primers for the target genes (e.g., IL6, TNF, IL8) and a reference gene (e.g., GAPDH, ACTB). The relative expression of the target genes can be calculated using the ΔΔCt method.
Conclusion
Both this compound and MALP-2 are invaluable tools for studying innate immunity, acting as potent and specific agonists for the TLR2/TLR6 receptor complex. While they share a common signaling pathway, emerging evidence suggests potential differences in their potency and the breadth of their biological activities. MALP-2 has been extensively studied for its regenerative and wide-ranging immunomodulatory effects, while this compound is a potent inducer of inflammatory responses with significant potential as a vaccine adjuvant and radioprotective agent. The choice between these two lipopeptides will ultimately depend on the specific research question and the desired biological outcome. This guide provides a foundational understanding to assist researchers in making informed decisions for their experimental designs.
References
- 1. Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pushing the envelope: Immune mechanism and application landscape of macrophage-activating lipopeptide-2 [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The TLR2/TLR6 ligand this compound mitigates radiation-induced hematopoietic injury in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Toll–Like Receptor 2/6 Agonist, FSL–1 Lipopeptide, Therapeutically Mitigates Acute Radiation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The TLR-2/TLR-6 agonist macrophage-activating lipopeptide-2 augments human NK cell cytotoxicity when PGE2 production by monocytes is inhibited by a COX-2 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Toll-like Receptor 2/6 Ligand MALP-2 Reduces the Viability of Mycobacterium tuberculosis in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a Toll-like Receptor 2/6 Agonist, Induces Expression of Interleukin-1α in the Presence of 27-hydroxycholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Macrophage-activating lipopeptide-2 (MALP-2) induces a localized inflammatory response in rats resulting in activation of brain sites implicated in fever - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of FSL-1: A Comparative Guide to TLR2/6 and TLR2/1 Agonist Activity
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of Toll-like receptor (TLR) agonists is paramount. This guide provides a detailed comparison of the synthetic diacylated lipopeptide, FSL-1, and its preferential activation of the TLR2/TLR6 heterodimer over the TLR2/TLR1 complex. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of this compound's specificity.
This compound (Fibroblast-stimulating lipopeptide-1) is a synthetic lipopeptide derived from Mycoplasma salivarium that is a potent activator of the innate immune system through its interaction with Toll-like receptor 2 (TLR2). TLR2 does not function as a homodimer but rather forms heterodimers with either TLR1 or TLR6 to recognize different pathogen-associated molecular patterns (PAMPs). The specificity of TLR2-mediated recognition is determined by its dimerization partner. Diacylated lipoproteins, such as this compound, are primarily recognized by the TLR2/TLR6 heterodimer, whereas triacylated lipoproteins, like Pam3CSK4, are ligands for the TLR2/TLR1 heterodimer. This differential recognition leads to distinct downstream signaling cascades and cellular responses.
Quantitative Comparison of TLR Activation
To quantify the specificity of this compound, we compare its activity on TLR2/TLR6- and TLR2/TLR1-expressing reporter cells. As a counterpoint, the activity of the well-characterized TLR2/TLR1 agonist, Pam3CSK4, is also presented.
| Ligand | Receptor Complex | Cell Line | Reporter Gene | Effective Concentration Range | EC50 | Reference |
| This compound | TLR2/TLR6 | HEK293 | SEAP | 10 pg/ml - 100 ng/ml | Not explicitly stated, but significant activation seen at ~1 ng/ml | |
| This compound | TLR2/TLR1 | HEK293 | SEAP | No significant activation | Not applicable | [1] |
| Pam3CSK4 | TLR2/TLR1 | HEK293 | SEAP | 0.1 - 10 ng/ml | Not explicitly stated, but significant activation seen at ~1 ng/ml | |
| Pam3CSK4 | TLR2/TLR6 | HEK293 | SEAP | No significant activation | Not applicable | [1] |
Table 1: Comparative Activity of this compound and Pam3CSK4 on TLR2/TLR6 and TLR2/TLR1 Reporter Cells. Data is compiled from studies using human embryonic kidney (HEK) 293 cells stably transfected with the respective TLRs and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
A study utilizing a highly sensitive Jurkat-based NF-κB::eGFP reporter system demonstrated that this compound specifically activates TLR2/6 reporter cells, while Pam3CSK4 specifically activates TLR2/1 reporter cells.[1] When both TLR1 and TLR6 were present, the cells responded to both ligands. However, upon knockout of the TLR6 gene, the cells lost their responsiveness to this compound but retained a high sensitivity to Pam3CSK4.[1]
Differential Cytokine Production
The activation of different TLR2 heterodimers can lead to varied downstream signaling and, consequently, different cytokine profiles.
| Ligand | Cell Type | Cytokine | Concentration (Ligand) | Cytokine Level (pg/mL) | Reference |
| This compound (TLR2/6 Agonist) | Bovine Tracheal Epithelial Cells | Tracheal Antimicrobial Peptide (TAP) | 1 µg/mL | ~12 (relative gene expression) | [2] |
| Pam3CSK4 (TLR2/1 Agonist) | Bovine Tracheal Epithelial Cells | Tracheal Antimicrobial Peptide (TAP) | 1 µg/mL | ~25 (relative gene expression) | [2] |
| This compound | Bovine Polymorphonuclear Neutrophils | ROS Production | Not specified | No significant increase | [3] |
| Pam3CSK4 | Bovine Polymorphonuclear Neutrophils | ROS Production | Not specified | Significant increase | [3] |
Table 2: Differential Cellular Responses to this compound and Pam3CSK4. This table highlights that while both agonists can induce certain responses, the magnitude and type of response can differ depending on the cell type and the specific TLR2 heterodimer engaged.
Signaling Pathways
The binding of this compound to the TLR2/TLR6 heterodimer initiates a downstream signaling cascade that is largely dependent on the MyD88 adaptor protein. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[4]
Caption: this compound signaling pathway through the TLR2/TLR6 heterodimer.
In contrast, a TLR2/TLR1 agonist like Pam3CSK4 would initiate a similar MyD88-dependent pathway, but through the TLR2/TLR1 heterodimer. While the core signaling components are shared, subtle differences in the composition and conformation of the receptor complex may lead to variations in the kinetics and magnitude of downstream signaling, contributing to the observed differences in cytokine profiles.
Experimental Protocols
TLR2/TLR6 Reporter Assay
This protocol is designed to quantify the activation of the TLR2/TLR6 signaling pathway in response to this compound using a HEK293 cell line stably expressing human TLR2 and TLR6, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR2-TLR6 cells
-
HEK-Blue™ Detection medium
-
This compound
-
Pam3CSK4 (as a negative control)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Resuspend HEK-Blue™ hTLR2-TLR6 cells at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Add 180 µL of the cell suspension to each well of a 96-well plate (~50,000 cells/well).
-
-
Ligand Preparation and Stimulation:
-
Prepare serial dilutions of this compound and Pam3CSK4 in sterile PBS.
-
Add 20 µL of the diluted ligands to the appropriate wells. For a negative control, add 20 µL of PBS.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Data Acquisition:
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The SEAP activity is directly proportional to the OD.
-
-
Data Analysis:
-
Subtract the average OD of the negative control wells from the OD of the stimulated wells.
-
Plot the corrected OD values against the ligand concentration to generate a dose-response curve.
-
Caption: Experimental workflow for a TLR2/TLR6 reporter assay.
Cytokine Quantification by ELISA
This protocol outlines the general steps for measuring the concentration of a specific cytokine (e.g., IL-8) in the supernatant of cells stimulated with this compound using a sandwich ELISA.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and Pam3CSK4
-
Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., 1% BSA in PBS)
-
96-well ELISA plates
Procedure:
-
Cell Culture and Stimulation:
-
Plate THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and differentiate into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.
-
Wash the cells and replace the medium with fresh RPMI 1640.
-
Stimulate the cells with various concentrations of this compound or Pam3CSK4 for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
ELISA:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer and block with assay diluent for 1 hour at room temperature.
-
Wash the plate and add 100 µL of the collected cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate. Incubate for 20 minutes at room temperature in the dark.
-
Add the stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IL-8 in the samples by interpolating from the standard curve.
-
Conclusion
The experimental evidence strongly supports the high specificity of this compound for the TLR2/TLR6 heterodimer. Reporter gene assays clearly demonstrate that this compound activates signaling through TLR2/TLR6 with negligible to no activity on TLR2/TLR1. This is in stark contrast to the triacylated lipopeptide Pam3CSK4, which selectively activates TLR2/TLR1. The differential activation of these TLR2 heterodimers by this compound and Pam3CSK4 can lead to distinct downstream cellular responses, including varied cytokine and chemokine production profiles. For researchers in immunology and drug development, this specificity makes this compound an invaluable tool for dissecting the roles of the TLR2/TLR6 signaling pathway in health and disease.
References
- 1. A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and this compound in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR2/TLR6 ligand this compound mitigates radiation-induced hematopoietic injury in mice and nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of FSL-1 with other pattern recognition receptors
New Rochelle, NY – November 24, 2025 – The synthetic diacylated lipopeptide, Fibroblast-stimulating ligand-1 (FSL-1), is a potent and specific agonist for the Toll-like receptor 2/6 (TLR2/6) heterodimer, a key pattern recognition receptor (PRR) in the innate immune system. While its primary signaling pathway through TLR2/6 is well-documented, questions regarding its cross-reactivity with other PRRs have been a subject of interest for researchers in immunology and drug development. This guide provides a comprehensive comparison of this compound's interaction with its primary receptor and other PRRs, supported by experimental data, to clarify its specificity.
This compound, derived from Mycoplasma salivarium, activates the TLR2/6 heterodimer, leading to a MyD88-dependent signaling cascade that culminates in the activation of transcription factors NF-κB and AP-1. This, in turn, induces the production of proinflammatory cytokines and chemokines, orchestrating an innate immune response.
Comparative Analysis of PRR Activation by this compound
Experimental evidence strongly indicates that this compound's biological activity is predominantly mediated through TLR2. Studies utilizing knockout mice have been pivotal in demonstrating this specificity.
| Receptor | This compound Activity | Experimental Evidence | Reference |
| TLR2/6 | Primary Agonist | Potent activation leading to NF-κB and AP-1 signaling and cytokine production. | |
| TLR4 | No significant direct activation | In studies using TLR2 knockout (TLR2-/-) mice, this compound failed to induce IgG antibody generation and cytokine production (IL-10, IL-6, TNF-α), while the TLR4 agonist LPS retained its activity. This indicates this compound's action is TLR2-dependent. | [1][2] |
| NOD-like Receptors (NLRs) | No direct interaction reported | Extensive literature search did not yield any evidence of direct binding or activation of NLRs by this compound. | |
| C-type Lectin Receptors (CLRs) | No direct interaction reported | No studies have demonstrated a direct interaction between this compound and CLRs. | |
| Receptor for Advanced Glycation Endproducts (RAGE) | No direct interaction reported | The current body of research does not support a direct interaction between this compound and RAGE. |
While some reports have suggested a potential indirect involvement of TLR4, citing the ability of TLR6 to form heterodimers with TLR4, direct evidence of this compound binding to and activating a TLR4/TLR6 complex is lacking. The overwhelming majority of functional studies, particularly those employing genetic knockout models, confirm that the immunological effects of this compound are contingent on the presence of TLR2.[1][2]
Signaling Pathways
The signaling cascade initiated by this compound is a cornerstone of its function as an immune modulator.
This compound/TLR2/6 Signaling Pathway
This compound is recognized by the TLR2/6 heterodimer on the cell surface. This binding event recruits the adaptor protein MyD88, which in turn interacts with IRAK4, IRAK1, and TRAF6. This complex ultimately leads to the activation of the IKK complex, resulting in the phosphorylation and degradation of IκB. The release of NF-κB allows its translocation to the nucleus, where it induces the transcription of genes encoding for inflammatory cytokines and chemokines.
Caption: this compound/TLR2/6 Signaling Pathway.
Experimental Protocols
To provide researchers with practical information, below are detailed methodologies for key experiments used to assess this compound's receptor specificity.
TLR Activation Assay using TLR2 Knockout Mice
This protocol is designed to determine if the activity of this compound is dependent on TLR2.
Objective: To compare the in vivo immune response to this compound in wild-type (WT) and TLR2 knockout (TLR2-/-) mice.
Materials:
-
Wild-type C57BL/6 mice (TLR2+/+)
-
TLR2 knockout C57BL/6 mice (TLR2-/-)
-
This compound (endotoxin-free)
-
Lipopolysaccharide (LPS) (as a TLR4 agonist control)
-
Hen Egg Lysozyme (HEL) as an antigen
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for mouse IgG, IL-10, IL-6, and TNF-α.
Procedure:
-
Animal Groups: Divide both WT and TLR2-/- mice into three groups: Control (PBS), this compound, and LPS.
-
Immunization: Administer this compound (e.g., 10 µ g/mouse ) or LPS (e.g., 5 µ g/mouse ) mixed with HEL (e.g., 50 µ g/mouse ) via intraperitoneal injection. The control group receives PBS with HEL.
-
Blood Collection: Collect blood samples at specified time points (e.g., day 7, 14, and 21 post-immunization) to measure antigen-specific antibody responses.
-
Spleen Cell Culture: At the end of the experiment (e.g., day 21), euthanize the mice and prepare single-cell suspensions from the spleens.
-
In Vitro Stimulation: Culture splenocytes (e.g., 5 x 10^6 cells/mL) in the presence of this compound (e.g., 1 µg/mL) or LPS (e.g., 1 µg/mL) for 48 hours.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-10, IL-6, and TNF-α using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the antibody titers and cytokine levels between the different groups of WT and TLR2-/- mice. A lack of response to this compound in TLR2-/- mice, in contrast to a normal response to LPS, would confirm TLR2 dependency.
References
FSL-1 in Focus: A Comparative Analysis with Other Diacylated Lipoproteins
For researchers and professionals in drug development, understanding the nuanced differences between immunomodulatory molecules is paramount. This guide provides a detailed comparison of Fibroblast-Stimulating Lipopeptide-1 (FSL-1) with other prominent diacylated lipoproteins, namely Macrophage-Activating Lipopeptide-2 (MALP-2) and Pam2CSK4. We will delve into their structural similarities, differential biological activities, and the underlying signaling pathways, supported by experimental data.
Introduction to Diacylated Lipoproteins
Diacylated lipoproteins are components of the cell membranes of bacteria, particularly Mycoplasma species.[1] They are characterized by a lipid moiety attached to an N-terminal cysteine residue of a peptide chain.[1] These molecules are potent agonists of the innate immune system, primarily recognized by the Toll-like receptor 2 (TLR2) in heterodimeric association with TLR6. This recognition triggers a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.
This compound (Pam2CGDPKHPKSF) is a synthetic lipopeptide derived from a 44-kDa lipoprotein of Mycoplasma salivarium.[2] MALP-2 (Pam2CGNNDESNISFKEK) is a well-characterized synthetic lipopeptide derived from Mycoplasma fermentans.[2][3] Both this compound and MALP-2 share the same S-(2,3-bispalmitoyloxypropyl)cysteine (Pam2C) lipid structure but differ in their peptide sequences.[2] Pam2CSK4 (Pam2CysSerLys4) is another synthetic diacylated lipopeptide that is widely used as a TLR2/TLR6 agonist in research.
Comparative Biological Activity
The biological activity of these diacylated lipoproteins can vary significantly based on their peptide sequence and the cellular context. Below is a summary of their comparative activities based on published experimental data.
| Activity | This compound | MALP-2 | Pam2CSK4 | Reference |
| TNF-α Induction in THP-1 Macrophages | More potent | Less potent than this compound | Not directly compared | [2] |
| NF-κB Activation in HEK293-TLR2/6 Cells | Highest activity | Lower activity than this compound | Not directly compared | [2] |
| Platelet Activation | No significant activation | Not reported | Potent activator | [4] |
| Platelet Aggregation | No aggregation | Not reported | Variable aggregation | [4] |
| Cytokine Induction in Bovine PMNs | No significant induction of ROS or gelatinase secretion | Not tested | Induced calcium influx, ROS production, and gelatinase secretion | [5] |
Signaling Pathway of Diacylated Lipoproteins
This compound and other diacylated lipoproteins initiate a signaling cascade upon binding to the TLR2/TLR6 heterodimer on the cell surface. This interaction recruits the adaptor protein MyD88, leading to the activation of downstream kinases and ultimately the transcription factors NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory genes.
References
- 1. Environment-Mediated Accumulation of Diacyl Lipoproteins over Their Triacyl Counterparts in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between Structures and Biological Activities of Mycoplasmal Diacylated Lipopeptides and Their Recognition by Toll-Like Receptors 2 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic mycoplasma-derived lipopeptide MALP-2 induces maturation and function of dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toll-Like Receptor 2 Ligand Pam2CSK4 Activates Platelet Nuclear Factor-κB and Bruton’s Tyrosine Kinase Signaling to Promote Platelet-Endothelial Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the synthetic Toll-like receptor ligands LPS, Pam3CSK4, HKLM and this compound in the function of bovine polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FSL-1 Effects Using TLR2 Knockout Mice: A Comparative Guide
Introduction to FSL-1 and its Recognition by TLR2
Fibroblast-stimulating lipopeptide-1 (this compound) is a synthetic diacylated lipopeptide derived from Mycoplasma salivarium.[1] It acts as a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system. Specifically, this compound is a well-established agonist for the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer.[1] The recognition of this compound by the TLR2/TLR6 complex on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1.[1] This activation culminates in the production of various pro-inflammatory cytokines and chemokines, orchestrating an innate immune response.[1]
To unequivocally demonstrate that the immunological effects of this compound are mediated specifically through TLR2, researchers widely employ TLR2 knockout (TLR2⁻/⁻) mice. By comparing the response of wild-type (WT) mice with that of TLR2⁻/⁻ mice, it is possible to isolate and confirm the TLR2-dependent effects of this compound.
Comparison of this compound Effects in Wild-Type vs. TLR2 Knockout Models
The use of TLR2 knockout mice has been instrumental in confirming that this compound's immunostimulatory activities are dependent on TLR2. Experiments consistently show that while this compound induces a robust inflammatory response in cells and tissues from wild-type mice, this response is significantly diminished or completely absent in their TLR2 knockout counterparts.
In Vitro Cytokine Production
A primary method to validate the TLR2-dependency of this compound is to measure cytokine production from immune cells, such as splenocytes or macrophages, after in vitro stimulation.
Table 1: Cytokine Production by Splenocytes from WT (TLR2+/+) vs. TLR2 Knockout (TLR2-/-) Mice upon this compound Stimulation. [2]
| Cytokine | Treatment | TLR2+/+ Mice Response | TLR2-/- Mice Response |
| TNF-α | This compound | Upregulated Production | No Production |
| IL-6 | This compound | Induced Production | No Production |
| IL-10 | This compound | Induced Production | No Production |
Data synthesized from studies demonstrating this compound's TLR2-dependent activation of spleen cells.[2]
As the table illustrates, this compound fails to induce the production of key cytokines like TNF-α, IL-6, and IL-10 in splenocytes lacking the TLR2 receptor, confirming its specific mode of action.[2]
In Vivo Inflammatory Responses
In vivo studies further corroborate these findings. For instance, when this compound is injected into the hindpaw of mice, it induces pain and inflammation, characterized by swelling and leukocyte infiltration, in wild-type mice.[3] However, these inflammatory and pain responses are absent in TLR2⁻/⁻ mice, demonstrating that the in vivo pro-inflammatory effects of this compound are mediated through TLR2.[3]
Table 2: In Vivo Response to this compound Injection in WT vs. TLR2 Knockout Mice. [3]
| Parameter | Treatment | WT Mice Response | TLR2-/- Mice Response |
| Mechanical Hypersensitivity | This compound Injection | Induced | Not Induced |
| Thermal Hypersensitivity | This compound Injection | Induced | Not Induced |
| Hindpaw Inflammation (Edema) | This compound Injection | Induced | Not Induced |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs helps in understanding the role of TLR2 in this compound's function.
This compound/TLR2 Signaling Pathway
This compound binding to the TLR2/TLR6 heterodimer on the cell surface triggers a downstream signaling cascade primarily through the MyD88-dependent pathway.[1][4][5] This leads to the activation of NF-κB and MAPK pathways, resulting in the transcription of genes for inflammatory cytokines.[1][4]
Caption: this compound/TLR2 signaling cascade.
Experimental Workflow for Validation
The standard workflow to validate the TLR2-dependency of this compound involves parallel experiments on wild-type and TLR2 knockout mice.
Caption: Workflow for validating this compound effects.
Experimental Protocols
Below is a generalized protocol for an in vitro experiment to compare the effects of this compound on macrophages from wild-type and TLR2 knockout mice.
Protocol: In Vitro Macrophage Stimulation with this compound
1. Objective: To determine if this compound-induced cytokine production in bone marrow-derived macrophages (BMDMs) is TLR2-dependent.
2. Materials:
-
Wild-type (C57BL/6) and TLR2⁻/⁻ mice (on a C57BL/6 background)
-
This compound (synthetic lipopeptide)
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
3. Method:
-
Isolation and Differentiation of BMDMs:
-
Euthanize wild-type and TLR2⁻/⁻ mice and isolate femur and tibia bones.
-
Flush bone marrow with RPMI medium into a sterile tube.
-
Centrifuge cells, discard the supernatant, and resuspend the pellet in BMDM differentiation medium (RPMI, 10% FBS, 1% Pen-Strep, 20 ng/mL M-CSF).
-
Culture cells for 7 days at 37°C, 5% CO₂, changing the medium on day 3 and day 6.
-
On day 7, detach adherent macrophages using cold PBS and a cell scraper.
-
-
Macrophage Stimulation:
-
Count the differentiated macrophages and assess viability (e.g., with Trypan Blue).
-
Seed 1 x 10⁵ cells per well in a 96-well plate and allow them to adhere for 2-4 hours.
-
Prepare this compound dilutions in culture medium (e.g., 10 ng/mL, 100 ng/mL). Use medium alone as a negative control.
-
Remove the medium from the wells and replace it with the this compound dilutions or control medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet any cells or debris.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
4. Expected Outcome: A significant, dose-dependent increase in TNF-α and IL-6 levels is expected in the supernatants from wild-type macrophages stimulated with this compound. In contrast, macrophages from TLR2 knockout mice should show little to no increase in these cytokines compared to the unstimulated control, confirming that the this compound-induced response is mediated by TLR2.
References
Confirming FSL-1 Induced Signaling Through MyD88 Inhibition: A Comparative Guide
This guide provides a comparative overview for researchers, scientists, and drug development professionals on confirming the role of the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88) in the signaling pathway induced by Fibroblast-Stimulating Lipopeptide-1 (FSL-1). This compound, a synthetic diacylated lipoprotein derived from Mycoplasma salivarium, is a well-established agonist for the Toll-like Receptor 2 and 6 (TLR2/TLR6) heterodimer.[1] Activation of this receptor complex initiates a signaling cascade that is crucial for the innate immune response.
The central hypothesis addressed in this guide is that this compound-induced signaling is predominantly dependent on the MyD88 adaptor protein. By employing specific inhibitors of MyD88, researchers can effectively block this pathway and quantify the reduction in downstream inflammatory responses. This approach is critical for validating drug targets and understanding the mechanisms of innate immunity.
The this compound Signaling Pathway and Point of Inhibition
This compound initiates an inflammatory response by binding to the TLR2/TLR6 heterodimer on the cell surface. This binding event triggers a conformational change that leads to the recruitment of intracellular adaptor proteins. The primary adaptor for this pathway is MyD88, which serves as a central hub, connecting the receptor to downstream kinases.[2][3] MyD88 recruits IL-1 receptor-associated kinases (IRAKs), leading to the activation of transcription factors such as NF-κB and AP-1.[3] These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines.[4] MyD88 inhibitors are designed to disrupt this cascade, typically by preventing the homodimerization of MyD88, which is a critical step for its function.[5][6]
Comparative Analysis: MyD88 Inhibition vs. Genetic Knockdown
While this guide focuses on the use of pharmacological inhibitors, it is important to acknowledge alternative methods for validating MyD88's role. Genetic approaches, such as using siRNA to knock down MyD88 expression or utilizing cells from MyD88-deficient mice, provide a complementary and often more definitive line of evidence.[7][8]
-
Pharmacological Inhibitors (e.g., ST2825, peptide inhibitors): These offer acute, dose-dependent, and reversible control over MyD88 function. They are excellent for studying the immediate effects of pathway inhibition without the need for genetic manipulation. However, off-target effects are a potential concern that must be controlled for.
-
siRNA/shRNA Knockdown: This method reduces the expression of MyD88 protein, providing a high degree of specificity.[7] It is a powerful tool for transiently silencing the gene in a specific cell line.
-
MyD88 Knockout (KO) Models: Cells or animals completely lacking the MyD88 gene provide the most definitive evidence for its necessity in a signaling pathway.[9][10] Comparing results from inhibitor studies to those from KO models can strongly validate the inhibitor's specificity and mechanism of action.
Experimental Data Summary
The following tables summarize quantitative data demonstrating the efficacy of MyD88 inhibition in blocking this compound-induced inflammatory responses in a model system, such as the human monocytic THP-1 cell line.
Table 1: Effect of MyD88 Inhibition on this compound-Induced Cytokine Production
This table illustrates the typical results from an ELISA experiment measuring the concentration of key pro-inflammatory cytokines in cell culture supernatants 24 hours post-stimulation.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) |
| Vehicle Control | 15 ± 4 | 10 ± 3 | 25 ± 7 |
| This compound (100 ng/mL) | 850 ± 65 | 1200 ± 98 | 2500 ± 180 |
| This compound + MyD88 Inhibitor (20 µM) | 95 ± 12 | 150 ± 20 | 350 ± 45 |
| MyD88 Inhibitor Only (20 µM) | 18 ± 5 | 12 ± 4 | 30 ± 8 |
| Data are represented as mean ± standard deviation from a representative experiment. |
Table 2: Effect of MyD88 Inhibition on this compound-Induced NF-κB Activation
This table presents a quantitative summary of Western blot data, assessing the phosphorylation of IκBα, a key step preceding NF-κB nuclear translocation. Densitometry values are normalized to a loading control (e.g., β-actin).
| Treatment Group (30 min) | Relative p-IκBα/Total IκBα Ratio | Percent Inhibition |
| Vehicle Control | 0.1 ± 0.02 | N/A |
| This compound (100 ng/mL) | 1.0 (Normalized) | 0% |
| This compound + MyD88 Inhibitor (20 µM) | 0.2 ± 0.05 | 80% |
| MyD88 Inhibitor Only (20 µM) | 0.1 ± 0.03 | N/A |
| Data are represented as mean ± standard deviation from densitometric analysis of three independent blots. |
Experimental Workflow and Protocols
A logical workflow is essential for obtaining reproducible results. The following diagram and protocols outline the key steps for confirming MyD88's role in this compound signaling.
References
- 1. This compound Pre-Administration Protects Radiation-Induced Hematopoietic Organs Through the Modulation of the TLR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A universal role for MyD88 in TLR/IL-1R-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inflammatory Role of TLR-MyD88 Signaling in Multiple Sclerosis [frontiersin.org]
- 5. Frontiers | Discovery of a Novel MyD88 Inhibitor M20 and Its Protection Against Sepsis-Mediated Acute Lung Injury [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The absence of MyD88 has no effect on the induction of alternatively activated macrophage during Fasciola hepatica infection - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FSL-1: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and the safety of all personnel. This guide provides detailed procedures for the proper disposal of FSL-1, a synthetic diacylated lipoprotein commonly used in immunological research.
This compound (Pam₂CGDPKHPKSF) is a potent activator of the Toll-like receptor 2/6 (TLR2/TLR6) signaling pathway. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture, it is essential to follow established laboratory safety protocols and local regulations for its disposal.[1] This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the operational disposal of this compound.
Risk Assessment and Handling
Before disposal, it is crucial to consider the context in which this compound was used. Although this compound itself is non-hazardous, it is often used in cell culture and other biological experiments. Therefore, the waste may contain biohazardous materials, such as recombinant DNA or infectious agents, which dictate the required biosafety level and disposal procedures. This guide assumes that this compound waste is handled under Biosafety Level 1 (BSL-1) conditions, which are suitable for work involving well-characterized agents not known to consistently cause disease in immunocompetent adult humans.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including laboratory coats, gloves, and safety glasses.
-
Avoid generating aerosols.
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Prevent this compound from entering drains, sewers, or waterways.[3]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound waste depends on whether it is in a liquid or solid form.
Liquid this compound Waste (e.g., cell culture media, buffer solutions)
Liquid waste containing this compound should be decontaminated before disposal. The most common and effective method for BSL-1 liquid waste is chemical disinfection.
Solid this compound Waste (e.g., contaminated pipette tips, tubes, flasks, gloves)
Solid waste contaminated with this compound should be collected in a designated biohazard bag.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all solid waste contaminated with this compound in a red or orange biohazard bag lined in a leak-proof container.[4]
-
Packaging: When the biohazard bag is approximately three-quarters full, loosely tie or tape it closed.[4]
-
Decontamination: The sealed biohazard bag should be autoclaved.
-
Final Disposal: After autoclaving, the treated bag can typically be disposed of as regular trash. Ensure that an indicator strip is used to verify the effectiveness of the autoclave cycle.
Empty this compound Containers
Empty containers of this compound should be triple-rinsed with an appropriate solvent (e.g., ethanol or methanol). The rinsate should be collected and disposed of as chemical waste. After rinsing, the label on the container should be defaced before disposal in the regular trash or recycling, in accordance with institutional policies.
Quantitative Data for Chemical Disinfection
For liquid waste, chemical disinfection is a critical step. The following table summarizes the recommended concentrations and contact times for common disinfectants used for BSL-1 waste.
| Disinfectant | Final Concentration | Minimum Contact Time | Notes |
| Bleach (Sodium Hypochlorite) | 10% final solution (e.g., 1 part bleach to 9 parts liquid waste) | 20-30 minutes | Freshly prepare bleach solutions daily. Do not autoclave bleach-treated waste.[4][5] |
| Wescodyne | >1% final concentration (e.g., at least 1 part Wescodyne to 99 parts liquid) | 20 minutes | Follow manufacturer's instructions. |
Experimental Protocol: Chemical Disinfection of Liquid this compound Waste
This protocol details the steps for the chemical disinfection of liquid waste containing this compound using bleach.
Materials:
-
Liquid waste containing this compound
-
Household bleach (typically 5.25-8.25% sodium hypochlorite)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Designated liquid waste container
Procedure:
-
Carefully pour the liquid this compound waste into a designated, chemically resistant waste container.
-
Add a sufficient volume of fresh household bleach to achieve a final concentration of 10%. For example, to every 900 mL of liquid waste, add 100 mL of bleach.
-
Gently swirl the container to ensure thorough mixing of the waste and disinfectant.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of any potential biological contaminants.
-
After the required contact time, the disinfected liquid can be poured down a laboratory sink with copious amounts of running water, in accordance with local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling FSL-1
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, operational use, and disposal of FSL-1, a synthetic lipopeptide and Toll-like receptor 2/6 (TLR2/6) agonist.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Material Safety Data Sheet (MSDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory best practices should always be observed to minimize any potential risks. The following personal protective equipment is recommended:
-
Gloves: Wear disposable nitrile or latex gloves to prevent skin contact. Change gloves if they become contaminated.[2][3]
-
Eye Protection: Use safety glasses or goggles to protect against accidental splashes.[2][4]
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.[2][4]
Operational Plan: Handling and Experimental Protocol
This compound is a potent activator of the TLR2/6 signaling pathway and is often used in immunology and inflammation research.[5][6][7] Below is a typical experimental protocol for stimulating macrophage-like cells (e.g., THP-1) with this compound.
Materials:
-
This compound (lyophilized powder)
-
Endotoxin-free water or sterile phosphate-buffered saline (PBS) for reconstitution
-
Cell culture medium appropriate for the cell line
-
THP-1 cells (or other suitable cell line)
-
12-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Reconstitution of this compound:
-
Bring the lyophilized this compound vial to room temperature.
-
Reconstitute in endotoxin-free water or sterile PBS to a stock concentration (e.g., 1 mg/mL).[5]
-
Gently vortex or sonicate to ensure complete dissolution.[5][6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][8]
-
-
Cell Seeding:
-
Seed THP-1 cells in 12-well plates at a density of 1 x 10^6 cells per well.[9]
-
Allow cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
-
Cell Stimulation:
-
Dilute the this compound stock solution to the desired working concentration (e.g., 50 ng/mL) in fresh cell culture medium.[9]
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.[9]
-
-
Downstream Analysis:
-
After incubation, harvest the cell supernatant to analyze cytokine production (e.g., by ELISA).
-
Lyse the cells to extract RNA or protein for gene expression or western blot analysis.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | ~1666.2 g/mol | [6][10] |
| Appearance | Colorless powder | [5][6] |
| Solubility | Soluble in water (up to 10 mg/mL) | [5][6] |
| Storage (Lyophilized) | -20°C | [5][6][8][10] |
| Storage (Reconstituted) | -20°C (up to 1 month) or -80°C (up to 6 months) | [8] |
| Typical Working Concentration | 10-100 nM for in vitro stimulation of innate immunity | [5] |
Disposal Plan
As this compound is not considered a hazardous substance, standard disposal procedures for non-hazardous laboratory waste can be followed.
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., used cell culture medium).
-
Decontaminate with a 10% bleach solution for at least 30 minutes.
-
Dispose of the decontaminated liquid down the drain with copious amounts of water.
Solid Waste:
-
All solid waste that has come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be collected in a biohazard bag.
-
Autoclave the sealed biohazard bag to sterilize the contents.
-
After autoclaving, the bag can be disposed of in the regular laboratory trash.
Visualizations
Caption: this compound activates the TLR2/6 signaling cascade.
Caption: A typical workflow for an in vitro this compound experiment.
References
- 1. abmole.com [abmole.com]
- 2. sc.edu [sc.edu]
- 3. ori.umkc.edu [ori.umkc.edu]
- 4. addgene.org [addgene.org]
- 5. adipogen.com [adipogen.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. FSL 1 | CAS 322455-70-9 | FSL1 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. polysciences.com [polysciences.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
